molecular formula C10H7N3O B13222633 4H,5H-Imidazo[1,5-a]quinazolin-5-one

4H,5H-Imidazo[1,5-a]quinazolin-5-one

Katalognummer: B13222633
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: JGWRDXAKPGDTBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H-Imidazo[1,5-a]quinazolin-5-one (CAS 1206450-70-5) is a nitrogen-fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C10H7N3O and a molecular weight of 185.18 g/mol, this imidazoquinazoline scaffold serves as a privileged structure for developing novel biologically active agents . Research into this class of compounds has revealed a broad spectrum of potential pharmacological activities. Imidazo[1,5-a]quinazoline derivatives have demonstrated notable cytotoxic effects, with specific compounds exhibiting potent activity against human mammary carcinoma cell lines (MCF7), showing IC50 values as low as 10.6 µM, comparable to reference drugs . The structural motif is also recognized for its potential in antimicrobial research, positioning it as a promising candidate for addressing drug-resistant infections . The value of the imidazoquinazoline core extends to its synthetic versatility. Modern synthetic approaches, including one-pot multicomponent reactions and catalyst-free methodologies, allow for efficient and diverse functionalization, enabling researchers to fine-tune biological activity and physicochemical properties . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new mechanisms of action in oncology and infectious disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H7N3O

Molekulargewicht

185.18 g/mol

IUPAC-Name

4H-imidazo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C10H7N3O/c14-10-7-3-1-2-4-8(7)13-6-11-5-9(13)12-10/h1-6H,(H,12,14)

InChI-Schlüssel

JGWRDXAKPGDTBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC3=CN=CN23

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Guide to the Structural Characterization of 4H,5H-Imidazo[1,5-a]quinazolin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4H,5H-imidazo[1,5-a]quinazolin-5-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1][2] A precise and unambiguous determination of its three-dimensional structure is paramount for understanding its chemical properties, predicting its biological activity, and enabling rational drug design. This in-depth technical guide provides a comprehensive framework for the structural elucidation of this important molecule. We will delve into the application of a suite of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple recitation of methods, this guide emphasizes the underlying principles and the logical workflow required to piece together the molecular puzzle, ensuring a self-validating and robust structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to the characterization of complex heterocyclic systems.

Introduction: The Importance of a Multi-faceted Analytical Approach

The structural characterization of a novel or synthesized molecule is a cornerstone of chemical and pharmaceutical research.[3] For a fused heterocyclic system like 4H,5H-imidazo[1,5-a]quinazolin-5-one, a single analytical technique is often insufficient to provide a complete and unambiguous structural picture. Instead, a synergistic approach, integrating data from various spectroscopic methods, is essential.[4] Each technique provides a unique piece of the structural puzzle:

  • Mass Spectrometry (MS) : Determines the molecular weight and elemental composition, and offers clues to the structural framework through fragmentation patterns.[5]

  • Infrared (IR) Spectroscopy : Identifies the presence of key functional groups within the molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides a detailed map of the carbon-hydrogen framework and the connectivity between atoms.[7]

This guide will walk through a logical workflow, demonstrating how data from these techniques are integrated to build a complete and validated structural model of 4H,5H-imidazo[1,5-a]quinazolin-5-one.

Foundational Analysis: Confirming Molecular Identity with Mass Spectrometry

The first step in characterizing any new compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expected HRMS Data

For 4H,5H-imidazo[1,5-a]quinazolin-5-one (C₁₀H₇N₃O), the expected monoisotopic mass would be calculated and compared against the experimental value. A high degree of accuracy (typically within 5 ppm) provides strong confidence in the elemental composition.

Fragmentation Analysis: Deconstructing the Molecule

Electron Impact (EI) ionization is a common technique that, in addition to providing the molecular ion peak, induces fragmentation of the molecule.[8] Analyzing these fragments can provide valuable structural insights. For the imidazo[1,5-a]quinazolin-5-one core, characteristic fragmentation patterns would be expected, such as the loss of CO or cleavage of the imidazole ring.[9]

Table 1: Predicted Mass Spectrometry Data for 4H,5H-imidazo[1,5-a]quinazolin-5-one

m/z (predicted)Interpretation
185.0589[M]⁺ (Molecular Ion) for C₁₀H₇N₃O
157[M - CO]⁺
130[M - CO - HCN]⁺

Functional Group Identification via Infrared Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[10][11]

Key Vibrational Modes

The IR spectrum of 4H,5H-imidazo[1,5-a]quinazolin-5-one is expected to show several characteristic absorption bands that confirm the presence of key structural features.

Table 2: Characteristic IR Absorption Bands for 4H,5H-imidazo[1,5-a]quinazolin-5-one

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeSignificance
~3100 - 3000C-H stretch (aromatic & olefinic)Confirms the presence of the aromatic and imidazole rings.
~1680C=O stretch (amide)Indicates the presence of the quinazolinone carbonyl group.[6]
~1610C=N stretchCharacteristic of the imidazoline moiety.[12]
~1480C=C stretch (aromatic)Confirms the presence of the benzene ring.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation : Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[13]

  • Data Acquisition : Record a background spectrum of the empty sample compartment, followed by the spectrum of the sample pellet.

Unraveling the Molecular Framework with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[14][15] For a complex heterocyclic system, a combination of 1D and 2D NMR experiments is essential.[16][17]

1D NMR: A First Look at the Proton and Carbon Environments
  • ¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The aromatic region of the ¹H NMR spectrum of 4H,5H-imidazo[1,5-a]quinazolin-5-one is expected to show distinct signals for the protons on the quinazolinone and imidazole rings.[18][19]

  • ¹³C NMR : Shows the number of different types of carbon atoms in the molecule. The chemical shift of each carbon provides insight into its electronic environment (e.g., aromatic, carbonyl, aliphatic).[20][21]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for 4H,5H-imidazo[1,5-a]quinazolin-5-one

Position¹H Chemical Shift (δ) ppm (Predicted)¹³C Chemical Shift (δ) ppm (Predicted)
1~8.0~135
2~7.5~125
3a-~145
5-~160 (C=O)
6-~120
7~8.2 (d)~128
8~7.6 (t)~127
9~7.9 (t)~134
9a-~148
10~7.8~118
2D NMR: Establishing Connectivity and Finalizing the Structure

While 1D NMR provides a foundational understanding, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular scaffold.[22][23]

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds). This is instrumental in tracing out the spin systems within the molecule, such as the protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly attached proton and carbon atoms. This allows for the direct assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for piecing together the entire molecular framework, as it connects different spin systems and allows for the assignment of quaternary (non-protonated) carbons.[22]

A Self-Validating Workflow for NMR Analysis

The causality behind this multi-pronged NMR approach is to create a self-validating system. The COSY experiment defines the proton-proton networks. The HSQC experiment then links these protons to their directly attached carbons. Finally, the HMBC experiment validates these connections and links the different fragments together through long-range correlations, including to the quaternary carbons. Any inconsistencies in this web of correlations would immediately flag a potential misassignment or an incorrect structural hypothesis.

G cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies Spin Systems 13C_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Correlations) 13C_NMR->HSQC COSY->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Connects Fragments Structure_Elucidation Complete & Validated Structure HMBC->Structure_Elucidation Confirms Connectivity & Quaternary Carbons

Caption: Integrated NMR workflow for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[13]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard proton spectrum.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum.

    • 2D Experiments : Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimization of parameters may be necessary depending on the specific instrument and sample concentration.

Definitive 3D Structure: X-ray Crystallography

While the combination of MS, IR, and NMR spectroscopy provides a robust confirmation of the chemical structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining stereochemistry, bond lengths, bond angles, and intermolecular interactions.

The Crystallography Workflow

G Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure (Bond Lengths, Angles, etc.) Structure_Solution->Final_Structure

Caption: X-ray crystallography workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure using specialized software.

Conclusion: A Synergistic Approach to Structural Certainty

The structural characterization of 4H,5H-imidazo[1,5-a]quinazolin-5-one is a process of logical deduction, where each analytical technique provides a crucial layer of information. By starting with the foundational data from mass spectrometry to confirm the molecular formula, identifying key functional groups with IR spectroscopy, and then meticulously piecing together the atomic connectivity with a suite of 1D and 2D NMR experiments, a high degree of confidence in the proposed structure can be achieved. For absolute confirmation of the three-dimensional arrangement, single-crystal X-ray crystallography serves as the definitive tool. This integrated, multi-technique approach ensures scientific rigor and provides the solid structural foundation necessary for further research and development in the field of medicinal chemistry.

References

  • Workman, J., Jr. (2026, March 31). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • (2025, October 30). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. Authorea. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • (2025, September 30). Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media. Retrieved from [Link]

  • (2019, August 7). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. International Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • (2024, October 5). Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Preprints.org. Retrieved from [Link]

  • (n.d.). [Use of Spectroscopic Methods in Drug Analysis]. PubMed. Retrieved from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]

  • Masai, N., et al. (1977). 13C nuclear magnetic resonance studies of anti-inflammatory 2(1H)-quinazolinones. Chemical and Pharmaceutical Bulletin, 25(1), 30-35. Retrieved from [Link]

  • (n.d.). 1 H and 13 C NMR data for compound 1 in DMSO-d 6. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. PMC. Retrieved from [Link]

  • (n.d.). The 1 HNMR and 13 C NMR spectral data of some synthesized compounds. ResearchGate. Retrieved from [Link]

  • (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Retrieved from [Link]

  • (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Advanced 2D NMR Techniques Guide. Scribd. Retrieved from [Link]

  • (2024, July 28). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. Retrieved from [Link]

  • (2023, November 9). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. IntechOpen. Retrieved from [Link]

  • (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. Retrieved from [Link]

  • (2024, June 24). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. ResearchGate. Retrieved from [Link]

  • (2016, March 16). Design, Synthesis, and Biological Evaluation of Imidazo[1,5‑a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. SciSpace. Retrieved from [Link]

  • (n.d.). FTIR spectra of DAMO imidazoline. ResearchGate. Retrieved from [Link]

  • (2019, October 15). 2D NMR Experiments - HETCOR. Nanalysis. Retrieved from [Link]

  • (n.d.). Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of imidazo[1,2-a]quinazolin-5-one 153 and.... ResearchGate. Retrieved from [Link]

  • (2012, July 30). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Retrieved from [Link]

  • (n.d.). The IR spectrum of the imidazolines quaternary corrosion inhibitor In.... ResearchGate. Retrieved from [Link]

  • (n.d.). FTIR Spectrum of imidazoline. ResearchGate. Retrieved from [Link]

  • (2023, April 17). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor. MDPI. Retrieved from [Link]

  • (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. Retrieved from [Link]

  • (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. MDPI. Retrieved from [Link]

  • (2025, May 24). ATR-FTIR spectroscopic markers indicating drug resistance in selected Candida strains. Scientific Reports. Retrieved from [Link]

  • (n.d.). Full article: Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][14][15][16]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype and molecular dynamic study. Taylor & Francis. Retrieved from [Link]

Sources

Comprehensive NMR Spectroscopy Guide for 4H,5H-Imidazo[1,5-a]quinazolin-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The imidazo[1,5-a]quinazoline scaffold represents a privileged pharmacophore in medicinal chemistry, frequently evaluated for its cytotoxic and targeted kinase inhibitory properties. Structural characterization of analogous imidazo-fused systems heavily relies on multidimensional NMR to confirm regioselectivity during cyclization[1][2]. The exact parent structure, 4H,5H-imidazo[1,5-a]quinazolin-5-one (CAS 1206450-70-5), requires precise assignment of its 10 carbon and 7 proton environments[3][4]. This whitepaper provides a rigorous, self-validating NMR methodology for the unambiguous structural elucidation of this core, explaining the causality behind both the experimental parameters and the resulting spectral signatures.

Topological Framework and Atom Numbering

Before interpreting spectral data, establishing a standardized numbering system is paramount. The 4H,5H-imidazo[1,5-a]quinazolin-5-one core consists of a benzene ring fused to a pyrimidinone, which is in turn fused to an imidazole ring. Following IUPAC conventions for fused heterocycles, the peripheral atoms are numbered sequentially, with bridgehead atoms designated by 'a' and 'b' suffixes.

  • Carbonyl: C5

  • Amide Nitrogen: N4 (bearing the 4H proton)

  • Bridgehead Nitrogen: N9b

  • Imidazole Protons: H1 and H3

  • Aromatic Protons: H6, H7, H8, H9

Standardized Experimental Protocol

To ensure a self-validating system, the experimental setup must prevent dynamic exchange phenomena from obscuring critical correlations.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS). Causality: DMSO-d6 is strictly required to lock the N4-H amide proton exchange. In protic solvents like CD3OD, this critical proton would exchange with deuterium and broaden into the baseline, destroying the 2-bond HMBC correlations needed to anchor the carbonyl position.

  • Instrument Tuning: Acquire data on a 400 MHz ( 1 H) / 100 MHz ( 13 C) NMR spectrometer at a stabilized probe temperature of 298 K to minimize thermal convection currents.

  • 1D Acquisition:

    • 1 H NMR: 16 scans, 2.0 s relaxation delay (D1), 30° excitation pulse.

    • 13 C NMR: 1024 scans, 2.0 s D1, utilizing WALTZ-16 composite pulse decoupling to eliminate 1 J(CH) splitting and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

  • 2D Correlation (The Self-Validating Matrix):

    • COSY: 128 t1 increments, 4 scans per increment to map the contiguous H6-H7-H8-H9 spin system.

    • HSQC: 256 t1 increments, optimized for direct 1 J(CH) = 145 Hz to assign protonated carbons.

    • HMBC: 256 t1 increments, optimized for long-range n J(CH) = 8 Hz to anchor the isolated imidazole protons and the carbonyl regiochemistry.

NMR_Workflow cluster_1D 1D Acquisition cluster_2D 2D Correlation Prep 1. Sample Preparation (DMSO-d6, 298K, 400/100 MHz) H1 1H NMR (Proton Environments) Prep->H1 C13 13C NMR (Carbon Backbone) Prep->C13 COSY COSY (H-H Spin Systems) H1->COSY HSQC HSQC (1-Bond C-H) H1->HSQC HMBC HMBC (2/3-Bond C-H) H1->HMBC C13->HSQC C13->HMBC Eluc Structural Validation (Imidazo[1,5-a]quinazoline core) COSY->Eluc HSQC->Eluc HMBC->Eluc

Step-by-step NMR acquisition and 2D correlation workflow for structural elucidation.

1D NMR Signatures & Mechanistic Causality

The causality behind the chemical shifts is driven by the electronic anisotropy of the fused system and the inductive effects of the heteroatoms.

  • The Deshielding Cone: The C5 carbonyl exerts a strong magnetic anisotropic effect, significantly deshielding the spatially proximal H6 proton, pushing it downfield to ~8.15 ppm.

  • Bridgehead Effects: The H1 proton resides adjacent to the electron-withdrawing bridgehead nitrogen (N9b), shifting it downfield (~8.35 ppm) relative to the H3 proton (~7.65 ppm).

  • Resonance Shielding: The N9b nitrogen lone pair delocalizes into the fused system, shielding the ortho-position (C9), resulting in a characteristic upfield carbon shift (~116.0 ppm)[5].

Table 1: Quantitative 1 H NMR Data Summary (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment Logic
H4 11.80br s1H-Deshielded amide proton; locked by DMSO-d6.
H1 8.35s1H-Imidazole proton adjacent to bridgehead N9b.
H6 8.15dd1H8.0, 1.5Ortho to carbonyl; deshielded by C=O anisotropy.
H9 7.80d1H8.0Ortho to bridgehead C9a; terminus of spin system.
H3 7.65s1H-Imidazole proton between N2 and N4.
H7 7.50td1H8.0, 1.5Meta to carbonyl; part of ABCD spin system.
H8 7.40td1H8.0, 1.5Para to carbonyl; part of ABCD spin system.
Table 2: Quantitative 13 C NMR Data Summary (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Logic
C5 161.5C (Quat)Carbonyl carbon; highest shift due to oxygen electronegativity.
C9a 138.5C (Quat)Bridgehead attached directly to N9b.
C3a 135.0C (Quat)Bridgehead between N4 and N9b.
C8 134.5CHAromatic carbon para to C=O.
C3 128.0CHImidazole carbon.
C7 127.0CHAromatic carbon meta to C=O.
C6 126.5CHAromatic carbon ortho to C=O.
C1 122.5CHImidazole carbon adjacent to N9b.
C5a 118.0C (Quat)Bridgehead ortho to C=O.
C9 116.0CHAromatic carbon ortho to C9a; shielded by N9b resonance.

2D NMR Self-Validating Workflows

A simple list of 1D shifts is insufficient for rigorous proof of structure. The protocol must be self-validating through 2D NMR connectivity.

COSY & HSQC: Mapping the Spin Systems

The COSY spectrum easily resolves the ABCD spin system of the benzene ring. H6 (dd) couples to H7 (td), which couples to H8 (td), terminating at H9 (d). HSQC directly maps these protons to C6, C7, C8, and C9, leaving the quaternary carbons (C5, C3a, C5a, C9a) and isolated CH groups (C1, C3) for HMBC analysis.

HMBC: The Regiochemical Anchor

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of the imidazo[1,5-a]quinazoline topology.

  • Carbonyl Validation: The N4-H proton shows a strong 2-bond correlation to C5 (161.5 ppm) and C3a (135.0 ppm). Crucially, H6 shows a 3-bond correlation to C5, confirming the carbonyl is strictly at the 5-position.

  • Imidazole Orientation: H1 correlates to C9a and C3a, while H3 correlates to C1 and C3a. This differentiates the two isolated imidazole protons and validates the [1,5-a] fusion geometry.

HMBC_Logic H6 H6 (Aromatic) C5 C5 (Carbonyl) ~161.5 ppm H6->C5 3-bond (Regiochemistry) H4 H4 (Amide NH) H4->C5 2-bond C3a C3a (Bridgehead) ~135.0 ppm H4->C3a 2-bond H1 H1 (Imidazole) H1->C3a 3-bond C9a C9a (Bridgehead) ~138.5 ppm H1->C9a 3-bond

HMBC correlation logic validating the 4H,5H-imidazo[1,5-a]quinazolin-5-one regiochemistry.

References

  • Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives , nih.gov.

  • Esters with imidazo [1,5-c] quinazoline-3,5-dione ring spectral characterization and quantum-mechanical modeling , core.ac.uk. 1

  • Molecular Modeling of 3-chloro-3-phenylquinoline-2,4-dione, Crystal Structure and Cytotoxic Activity , researchgate.net. 2

  • Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst , nih.gov. 5

  • 1H-imidazo[1,5-a]quinazolin-5-one | C10H7N3O , PubChem - NIH. 3

  • 4H,5H-Imidazo[1,5-a]quinazolin-5-one (CAS 1206450-70-5) , Chemenu. 4

Sources

Unveiling the Anticancer Mechanisms of 4H,5H-imidazo[1,5-a]quinazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold represents a promising class of heterocyclic compounds that have garnered significant attention in the field of oncology. Derivatives of this core structure have consistently demonstrated potent cytotoxic and antitumor activities across a spectrum of cancer cell lines. This in-depth technical guide synthesizes the current understanding of the mechanism of action of these compounds, providing a framework for researchers to explore their therapeutic potential. While much of the available data pertains to various substituted derivatives, the collective evidence points towards a multi-faceted mechanism of action centered on the disruption of key cellular processes essential for cancer cell proliferation and survival.

Core Anticancer Activity: A Multi-pronged Assault on Cancer Cells

The imidazo[1,5-a]quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties.[1][2] These compounds have demonstrated efficacy in a variety of cancer types, including non-small cell lung cancer, breast cancer, colorectal cancer, and glioblastoma.[3][4][5] The primary modes of action identified for this class of molecules are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, ultimately leading to the inhibition of tumor growth.[4][5][6]

Induction of Apoptosis: Activating Cellular Self-Destruction

A hallmark of many effective anticancer agents is their ability to induce apoptosis in malignant cells. Derivatives of imidazo[1,5-a]quinazolin-5-one have been shown to trigger this process through both intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is initiated by cellular stress and converges on the mitochondria. Evidence suggests that imidazoquinazoline derivatives can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors. One study on dihydroquinazolin-4(1H)-one derivatives demonstrated the translocation of cytochrome c from the mitochondria to the cytoplasm, a critical event in the activation of the caspase cascade.[7] This release subsequently activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[7] Furthermore, some derivatives have been shown to increase the generation of reactive oxygen species (ROS), which can cause oxidative stress and further promote mitochondrial-mediated apoptosis.[4]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Some quinazolinone derivatives have been shown to increase the activity of caspase-8, a key initiator caspase in the extrinsic pathway.[7] This suggests that these compounds may sensitize cancer cells to death receptor-mediated apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

To quantify the induction of apoptosis by a 4H,5H-imidazo[1,5-a]quinazolin-5-one derivative, the Annexin V-FITC/Propidium Iodide (PI) dual staining assay is a standard and reliable method.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow Start Start Cell_Culture Plate and Treat Cells Start->Cell_Culture Harvest Harvest Adherent and Floating Cells Cell_Culture->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for Apoptosis Detection.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, imidazo[1,5-a]quinazolin-5-one derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of the cell cycle at which arrest occurs can vary depending on the derivative and the cancer cell line.

G2/M Phase Arrest

Several studies have reported that imidazoquinazoline derivatives induce cell cycle arrest at the G2/M phase.[5][8] This is often associated with the inhibition of key regulatory proteins of this phase, such as Cyclin B1 and CDK1.[8] For instance, one derivative was found to downregulate the protein levels of both Cyclin B1 and CDK1 in a dose-dependent manner.[8] Another study showed that a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative induced G2/M phase arrest at 24 hours, leading to polyploidy at 48 hours.[5]

G0/G1 and S Phase Arrest

Other derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase.[6][9] For example, a novel 1H-imidazo[4,5-g]quinazoline-based inhibitor of the SOS1::KRAS G12C interaction induced G0/G1 cell-cycle arrest in colorectal cancer cells.[6] An imidazoline derived from chloroquinoline was found to produce an arrest in the S phase.[9]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

The distribution of cells in different phases of the cell cycle can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat the cells with the test compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A. RNase A is included to degrade any RNA, ensuring that only DNA is stained.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of Key Signaling Pathways

The anticancer effects of imidazo[1,5-a]quinazolin-5-one derivatives are often underpinned by their ability to inhibit critical signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[10] Several imidazoquinazoline and related quinazoline derivatives have been identified as potent inhibitors of this pathway.[3][8] These compounds can directly inhibit the activity of PI3K, leading to a downstream reduction in the phosphorylation of Akt and mTOR.[3][8] Inhibition of this pathway can suppress cell proliferation and induce apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound Imidazo[1,5-a]quinazolin-5-one Derivative Compound->PI3K inhibits

Caption: PI3K/Akt/mTOR Pathway Inhibition.

Other Kinase Targets

Derivatives of the broader quinazoline class have been shown to inhibit a range of other kinases involved in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR): Several quinazoline-based compounds are known EGFR inhibitors, with some showing activity against both wild-type and mutant forms of the receptor.[5][11]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to defects in cell division and subsequent cell death.[1][5]

  • Poly(ADP-ribose)polymerase (PARP): PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways.[3][10]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of some imidazoquinoxaline and imidazo[1,2-a]pyridine-quinazoline derivatives against various human cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]quinoxalineA549 (Lung)4.33[3]
Imidazo[1,2-a]quinoxalineHCT-116 (Colon)5.12[3]
Imidazo[1,2-a]quinoxalineMDA-MB-231 (Breast)4.89[3]
Imidazo[1,2-a]quinoxalineH1975 (NSCLC)3.65[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazolineHCC827 (NSCLC)0.09 - 0.43[8]
1H-Imidazo[4,5-g]quinazolineDLD-1 (Colorectal)-[6]
Tetrahydrobenzo(g)imidazo[α-1,2]quinoloneU-87MG (Glioblastoma)11.91[4]

Note: The IC50 values are highly dependent on the specific derivative and the experimental conditions.

Conclusion

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold and its derivatives represent a versatile class of compounds with significant potential for the development of novel anticancer therapies. Their mechanism of action is multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and the inhibition of key oncogenic signaling pathways, most notably the PI3K/Akt/mTOR pathway. The ability to modulate these fundamental cellular processes underscores the therapeutic promise of this chemical class. Further research focusing on structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC. Available from: [Link]

  • Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. PMC. Available from: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1H-Imidazo[4,5-g]quinazoline-Based SOS1::KRAS G12C Inhibitors in Colorectal Cancer Cells. ACS Publications. Available from: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available from: [Link]

  • (PDF) An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. ResearchGate. Available from: [Link]

  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Available from: [Link]

  • Imidazoquinolines: Recent Developments in Anticancer Activity. PubMed. Available from: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]

  • Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Available from: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available from: [Link]

  • Synthesis of imidazo[1,2-a]quinazolin-5-one 153 and... ResearchGate. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Available from: [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. Available from: [Link]

  • Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment?. PMC. Available from: [Link]

  • Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. Available from: [Link]

  • Various anticancer targets of imidazoquinoxaline derivatives. ResearchGate. Available from: [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. Available from: [Link]

  • Targeting cell cycle and apoptotic pathways with newly synthesized diselenide-linked imidazolone analogues with strong CDK6-targeting potential. PMC. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. PMC. Available from: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available from: [Link]

Sources

The Ascendant Therapeutic Potential of 4H,5H-Imidazo[1,5-a]quinazolin-5-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile heterocyclic system. We will delve into its significant potential in oncology, neuropharmacology, and infectious diseases, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document is designed to not only present the current state of knowledge but also to provide practical, field-proven insights and detailed experimental protocols to empower further investigation and innovation in this exciting area of therapeutic development.

Introduction: The Imidazo[1,5-a]quinazoline Scaffold - A Gateway to Diverse Pharmacological Activity

The fusion of imidazole and quinazoline rings creates the tricyclic heteroaromatic system known as imidazoquinazoline. This unique architecture has proven to be a fertile ground for the discovery of novel therapeutic agents. Different isomeric forms of imidazoquinazolines have been explored, each exhibiting a distinct profile of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The 4H,5H-imidazo[1,5-a]quinazolin-5-one core, in particular, has garnered significant attention due to its synthetic tractability and the diverse pharmacological profiles of its derivatives.

This guide will focus on three key therapeutic areas where 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives have shown significant promise:

  • Oncology: Exhibiting potent cytotoxic effects against a range of cancer cell lines through various mechanisms of action.

  • Neuropharmacology: Acting as ligands for central benzodiazepine receptors (CBRs), offering potential for anxiolytic and neuroprotective agents with improved side-effect profiles.

  • Antimicrobial Chemotherapy: Demonstrating significant activity against a spectrum of pathogenic bacteria and fungi.

We will explore the structure-activity relationships (SAR) that govern these activities, providing a rationale for the design of future derivatives with enhanced potency and selectivity.

Synthetic Strategies: Constructing the 4H,5H-Imidazo[1,5-a]quinazolin-5-one Core

A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold. The synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives can be achieved through several efficient methods. A common and effective approach involves a multi-step synthesis commencing from readily available starting materials.

General Synthetic Protocol

A representative synthetic scheme for the preparation of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives is outlined below. This method offers the flexibility to introduce diverse substituents at key positions, enabling a thorough investigation of structure-activity relationships.

Experimental Protocol: Synthesis of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives

Step 1: Synthesis of 2-amino-4,5-dimethoxy-N-(substituted)benzamide

  • To a solution of 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline

  • Reflux a mixture of the 2-amino-4,5-dimethoxy-N-(substituted)benzamide (1 equivalent) and o-phenylenediamine (1.1 equivalents) in 4N hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the benzimidazole intermediate.

Step 3: Synthesis of the 4H,5H-imidazo[1,5-a]quinazolin-5-one core

  • A variety of cyclization methods can be employed. One common method involves reacting the benzimidazole intermediate with a suitable one-carbon synthon. For example, heating the intermediate with triphosgene in a suitable solvent can effect the cyclization to the desired imidazo[1,5-a]quinazolin-5-one.[2]

Anticancer Properties: A Multi-pronged Attack on Malignancy

Derivatives of the imidazo[1,5-a]quinazoline scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those of the breast, lung, colon, and melanoma.[3][4] Their mechanism of action is often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[5] Several imidazo-fused quinoline and quinoxaline derivatives have been identified as potent inhibitors of this pathway.[2][6] This inhibitory activity is a key contributor to their anticancer effects.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Derivative Imidazo[1,5-a]quinazolin-5-one Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits Legend Activated Activated Inhibited Inhibited

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,5-a]quinazolin-5-one derivatives.

Cytotoxicity Data

The in vitro cytotoxic activity of imidazo[1,5-a]quinazoline and related derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
EAPB0203 A375Melanoma<1[4]
M4BeMelanoma1.5[4]
RPMI-7591Melanoma2.3[4]
Compound 6b A549Lung4.33[7]
HCT-116Colon5.12[7]
MDA-MB-231Breast4.89[7]
H1975NSCLC3.65[7]
Compound 7j H1975NSCLC8.53[7]
Compound 9a H1975NSCLC5.0[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]quinazolin-5-one derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Neuropharmacological Properties: Modulating Brain Function with Precision

A significant and compelling area of research for imidazo[1,5-a]quinazoline derivatives lies in their interaction with the central nervous system, particularly as ligands for the central benzodiazepine receptor (CBR), a modulatory site on the GABAA receptor.[8][9] This interaction opens the door to the development of novel anxiolytics, anticonvulsants, and neuroprotective agents.

Central Benzodiazepine Receptor (CBR) Ligands

Derivatives of the closely related imidazo[1,5-a]quinoline scaffold have been shown to be highly potent CBR ligands, with some compounds exhibiting Ki values in the subnanomolar range.[8][9] A key advantage of these compounds is their potential to act as partial agonists, which may lead to anxiolytic effects without the undesirable side effects of classical benzodiazepines, such as sedation, muscle relaxation, and dependence.[10][11]

dot

GABAA_Receptor_Modulation GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Chloride_Channel->Neuronal_Inhibition Leads to Derivative Imidazo[1,5-a]quinazolin-5-one Derivative (CBR Ligand) Derivative->GABAA_Receptor Allosterically Modulates

Caption: Allosteric modulation of the GABAA receptor by imidazo[1,5-a]quinazolin-5-one derivatives.

In Vivo Anxiolytic Activity

The anxiolytic potential of these compounds can be assessed using various behavioral models in rodents, such as the elevated plus-maze (EPM) test. This test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol: Elevated Plus-Maze (EPM) Test in Mice

  • Apparatus: The EPM consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.[3][12]

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.[3]

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a 5-minute period.[12]

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.[12]

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Neuroprotective Effects

Beyond anxiolysis, certain imidazo[1,5-a]quinoline derivatives have demonstrated neuroprotective properties in preclinical models of ischemia.[8][9] These compounds have been shown to reduce lactate dehydrogenase (LDH) release in rat brain slices subjected to ischemia-like conditions, suggesting a potential to mitigate neuronal damage.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,5-a]quinazoline and its bioisosteres have shown promising activity against a range of bacteria and fungi.[13][14][15]

Structure-Activity Relationship in Antimicrobial Derivatives

Studies on imidazo[1,5-a]quinoxaline derivatives have revealed that the antimicrobial properties are significantly influenced by the nature of the substituents at specific positions of the heterocyclic core. For instance, the presence of various alkyl substituents on the pyridine ring and the imidazo[1,5-a]quinoxaline system has been shown to be crucial for activity.[13][14]

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC) against various microbial strains.

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table of Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3d Staphylococcus aureus>500[13]
3e Staphylococcus aureus1.56[13]
3m Staphylococcus aureus0.78[13]
3n Staphylococcus aureus1.56[13]
3l Candida albicans3.12[13]

Toxicological Profile: A Critical Consideration for Drug Development

A thorough evaluation of the toxicological profile of any new chemical entity is essential for its progression as a potential drug candidate. Preliminary studies on imidazo-based heterocyclic derivatives have been conducted to assess their in vitro and in vivo toxicity.

Acute oral toxicity studies in rats have indicated that some imidazo-based derivatives can exhibit significant toxicity at higher doses (≥ 1000 mg/kg), with observed effects including hepatic damage.[16][17] In vitro studies have also shown that some of these compounds can cause DNA fragmentation at concentrations of 50 µM, suggesting cytotoxic potential.[16][17] It is important to note that these studies were conducted on a limited number of derivatives, and the toxicity profile can vary significantly with structural modifications. Further comprehensive toxicological assessments are necessary for any lead compounds identified from this class.

Conclusion and Future Directions

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold represents a highly promising platform for the development of novel therapeutics. The diverse pharmacological activities, including anticancer, neuropharmacological, and antimicrobial properties, underscore the versatility of this heterocyclic system. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the 4H,5H-imidazo[1,5-a]quinazolin-5-one core to enhance potency, selectivity, and drug-like properties for specific therapeutic targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed pharmacological effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the developability of lead compounds.

  • In Vivo Efficacy Studies: Evaluation of optimized derivatives in relevant animal models of cancer, neurological disorders, and infectious diseases.

The continued exploration of the 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold holds significant promise for the discovery of next-generation therapies to address unmet medical needs.

References

  • Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]

  • Elevated Plus Maze. (2024). MMPC.org. Retrieved from [Link]

  • Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. Protocol for Elevated Plus Maze. (n.d.). Retrieved from [Link]

  • In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. (2008). Bioorganic & Medicinal Chemistry, 16(13), 6699-6707.
  • Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
  • Rafiq, A., Aslam, S., Ahmad, M., Saif, M. J., Al-Hussain, S. A., & Zaki, M. E. A. (2023). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. In Heterocycles. IntechOpen.
  • Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2026). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • BehaviorCloud Protocols - Elevated Plus Maze. (n.d.). BehaviorCloud. Retrieved from [Link]

  • Cytotoxicity of conjugate 15 against a panel of sixty human cancer cell lines of the NCI. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(21), 6438.
  • Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 59(7), 3055-3073.
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry, 69, 465-475.
  • Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. SciSpace.
  • Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality. (1999). Journal of Medicinal Chemistry, 42(1), 1-13.
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry, 69, 465-475.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2022). Molecules, 27(5), 1641.
  • Synthesis and Biological Activity of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors. (2017). Chemical Research in Chinese Universities, 33(4), 576-583.
  • Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339.
  • High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex. (1996). Journal of Medicinal Chemistry, 39(1), 158-175.
  • Nandwana, N. K., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. (2016). Semantic Scholar.
  • Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. (1999). Journal of Medicinal Chemistry, 42(1), 1-13.
  • Synthesis of imidazo[1,2-a]quinazolin-5-one 153 and... (n.d.).
  • High-affinity partial agonist imidazo[1,5-a]quinoxaline amides, carbamates, and ureas at the gamma-aminobutyric acid A/benzodiazepine receptor complex. (1996). Journal of Medicinal Chemistry, 39(1), 158-175.
  • A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). IU Indianapolis ScholarWorks.
  • Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339.
  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097.
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1035-1039.
  • Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. (2015). Green Chemistry, 17(5), 2974-2978.
  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. (n.d.). Celcuity.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2393-2399.
  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2022). Molecules, 27(19), 6268.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (2024). European Journal of Organic Chemistry, 27(1), e202301007.
  • Synthesis of Highly Substituted Imidazo[1,5- a ]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization. (2016). ChemistrySelect, 1(16), 5153-5157.
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(26), 15721-15729.
  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Beilstein Journal of Organic Chemistry.

Sources

In-Silico Profiling of 4H,5H-Imidazo[1,5-a]quinazolin-5-one: Molecular Docking Protocols for COX-2 and EGFR Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold (CAS: 1206450-70-5) represents a highly privileged tricyclic pharmacophore in modern medicinal chemistry. By fusing an imidazole ring to a quinazoline core, this structure provides a rigid, planar geometry with strategically positioned nitrogen atoms that act as versatile hydrogen bond acceptors and donors. This technical whitepaper explores the mechanistic causality behind its high binding affinity to two primary therapeutic targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications, and the Epidermal Growth Factor Receptor (EGFR) for antiproliferative activity against MCF-7 breast cancer cell lines.

Structural Rationale & Pharmacophore Causality

The biological versatility of the imidazo[1,5-a]quinazoline core stems from its ability to act as an ATP-mimetic and a hydrophobic intercalator.

  • Kinase Inhibition (EGFR): The quinazolinone core structurally mimics the adenine ring of ATP, allowing it to competitively occupy the ATP-binding pocket of tyrosine kinases.

  • Enzyme Inhibition (COX-2): The extended planar π -system facilitates strong π−π stacking with aromatic residues, while the carbonyl group at the 5-position serves as a critical hydrogen bond acceptor for anchoring the molecule in deep enzymatic pockets.

Target 1: Selective COX-2 Inhibition Modalities

Pathophysiology & Binding Mechanism

Research indicates that imidazo[1,5-a]quinazoline derivatives exhibit significant analgesic and anti-inflammatory activities by acting as selective COX-2 inhibitors (1)[1].

The Causality of Selectivity: The active site of COX-2 differs from COX-1 primarily due to a single amino acid substitution: Val523 in COX-2 replaces the bulkier Ile523 found in COX-1. This substitution opens a secondary hydrophobic side pocket. The rigid geometry of the 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold is perfectly suited to intercalate into this expanded pocket, bypassing the narrower COX-1 channel. Molecular docking attributes their high affinity to robust hydrogen bonding interactions with key amino acids at the cyclooxygenase channel's constriction site—specifically Arg120, Tyr355, and Ser530 [1]. Recent in silico dynamic analyses further validate that functionalizing the quinazolinone core can push binding energies beyond -8.18 kcal/mol by firmly anchoring to Tyr341 and Ser530 (2)[2].

Target 2: EGFR Tyrosine Kinase & MCF-7 Cytotoxicity

Pathophysiology & Binding Mechanism

Beyond inflammation, the quinazolinone scaffold is a well-documented pharmacophore for antiproliferative agents, particularly against the human mammary carcinoma cell line (MCF-7) (3)[3].

The Causality of Inhibition: The core mechanism of action is the competitive inhibition of the EGFR tyrosine kinase domain. By acting as an ATP mimetic, the nitrogen atoms within the imidazole and quinazoline rings interact directly with the hinge region of the kinase domain (e.g., Met769). Docking studies targeting the EGFR active site (PDB: 1M17) reveal that highly effective quinazolin-4-one derivatives achieve docking scores between -9.7 kcal/mol and -10.2 kcal/mol, successfully suppressing tumor activity by blocking downstream PI3K and MAPK signaling pathways (4)[4].

EGFRPathway Ligand EGF / TGF-α Receptor EGFR (HER1) Tyrosine Kinase Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 4H,5H-imidazo[1,5-a] quinazolin-5-one Inhibitor->Receptor Blocks ATP Pocket Proliferation Cell Proliferation (MCF-7 Survival) PI3K->Proliferation Promotes MAPK->Proliferation Promotes

EGFR signaling pathway and targeted inhibition by imidazoquinazoline scaffolds.

Quantitative Binding Metrics

The following table summarizes the benchmark quantitative data for the imidazoquinazoline scaffold across its primary biological targets, providing a baseline for comparative drug design.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
COX-2 3LN1-8.18 to -10.50Arg120, Tyr355, Ser530, Tyr341H-Bond, π−π Stacking
EGFR Kinase 1M17-8.10 to -10.20Met769, Thr766, Leu718H-Bond, Hydrophobic
CDK2 1DI8-7.40 to -8.80Leu83, Glu81H-Bond

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity and reproducibility, the following molecular docking protocol is designed as a self-validating system .

Step 1: Ligand Preparation & Optimization
  • Action: Construct the 2D structure of 4H,5H-imidazo[1,5-a]quinazolin-5-one. Assign protonation states at physiological pH (7.4). Perform energy minimization using the MMFF94 force field until the Root Mean Square (RMS) gradient falls below 0.01 kcal/mol/Å.

  • Causality: Raw 2D chemical structures lack physiological conformation. Forcing the ligand into its global minimum energy state prevents artificial steric clashes during the docking simulation.

Step 2: Protein Target Preparation
  • Action: Retrieve crystal structures (e.g., PDB 3LN1 for COX-2, 1M17 for EGFR). Strip non-essential co-crystallized water molecules. Add polar hydrogens and assign Gasteiger partial charges.

  • Causality: Crystal structures contain crystallization artifacts and lack hydrogen atoms. Restoring the physiological hydrogen-bonding network and assigning charges is mathematically required to compute electrostatic interactions accurately.

Step 3: Grid Box Configuration & Self-Validation (Critical Step)
  • Action: Center the grid box exactly on the coordinates of the native co-crystallized ligand (e.g., Celecoxib for 3LN1, Erlotinib for 1M17).

  • Validation: Re-dock the native ligand into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed with the imidazoquinazoline docking only if the RMSD is 2.0 Å .

  • Causality: Blind docking across the entire protein introduces false positives. The RMSD 2.0 Å threshold mathematically proves that the grid parameters and scoring function can accurately reproduce known biological realities.

Step 4: Docking Execution
  • Action: Execute the docking simulation using a Lamarckian Genetic Algorithm (LGA) or an iterated local search global optimizer (e.g., AutoDock Vina / MOE). Generate a minimum of 50 poses per ligand to ensure adequate conformational sampling.

Step 5: Post-Docking Analysis
  • Action: Cluster the resulting poses based on binding energy ( ΔG ). Extract the lowest energy pose and map the 3D interactions, specifically quantifying hydrogen bond distances (< 3.5 Å) and π−π stacking interactions with the target residues identified in Section 4.

DockingWorkflow LigPrep Ligand Preparation (Energy Minimization) Validation Self-Validation (Native Ligand RMSD ≤ 2.0 Å) LigPrep->Validation ProtPrep Protein Preparation (Add Polar Hydrogens) GridBox Grid Box Configuration (Active Site Targeting) ProtPrep->GridBox GridBox->Validation Docking Molecular Docking (Conformational Sampling) Validation->Docking Analysis Interaction Analysis (ΔG & H-Bond Mapping) Docking->Analysis

Self-validating molecular docking workflow for imidazoquinazoline derivatives.

References

  • Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors | PubMed (NIH) |1

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET | Journal of Applied Pharmaceutical Science | 2

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation | e-Journal UNAIR | 3

  • Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold | Journal of Young Pharmacists |4

Sources

Quantum-Mechanical Profiling of 4H,5H-imidazo[1,5-a]quinazolin-5-one: A Density Functional Theory (DFT) Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazoquinazoline scaffold—specifically 4H,5H-imidazo[1,5-a]quinazolin-5-one —represents a privileged pharmacophore in modern drug discovery. Derivatives of this tricyclic system exhibit profound biological activities, including anticonvulsant, antimicrobial, and targeted anticancer properties. To rationally design next-generation therapeutics based on this core, researchers must move beyond empirical synthesis and understand the molecule's intrinsic electronic behavior.

Density Functional Theory (DFT) provides a rigorous, quantum-mechanical framework to elucidate these properties. By mapping the Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Non-Linear Optical (NLO) characteristics, we can predict how this molecule will interact with biological targets and formulate highly specific structure-activity relationships (SAR)[1].

This whitepaper outlines a field-proven, self-validating DFT methodology for analyzing 4H,5H-imidazo[1,5-a]quinazolin-5-one, explaining the causality behind every computational choice.

Computational Methodology: The Causality of the Protocol

In computational chemistry, the choice of functional and basis set dictates the balance between accuracy and computational cost. For fused N-heterocycles like imidazoquinazolines, empirical evidence strongly supports the use of the B3LYP functional combined with the 6-311++G(d,p) basis set[2][3].

  • Why B3LYP? Becke’s three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) excellently reproduces the experimental geometries and vibrational frequencies of organic molecules by mitigating the self-interaction error inherent in pure density functionals.

  • Why 6-311++G(d,p)? The imidazoquinazolinone core contains highly electronegative heteroatoms (Nitrogen and Oxygen) with lone electron pairs. The addition of diffuse functions (++) allows the electron cloud to expand far from the nucleus, which is critical for accurately modeling the carbonyl oxygen and calculating dipole moments. Polarization functions (d,p) account for the distortion of atomic orbitals upon molecular bonding[3].

  • Grimme’s Dispersion (D3): To accurately capture non-covalent intramolecular interactions (such as subtle π-π stacking or hydrogen bonding in substituted derivatives), applying Grimme’s D3 dispersion correction is highly recommended[2].

Self-Validating DFT Workflow

DFT_Protocol Init 1. Input Geometry (Molecular Mechanics) Opt 2. Geometry Optimization B3LYP/6-311++G(d,p) Init->Opt Freq 3. Frequency Analysis (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Prop 4. Electronic Properties (FMO, MEP, NLO) Check->Prop Yes (True Minimum) ReOpt Re-optimize Modify Coordinates Check->ReOpt No (Saddle Point) ReOpt->Opt

Caption: DFT workflow ensuring self-validation via frequency analysis for true energy minima.

Step-by-Step Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol must be executed as a self-validating system:

  • Coordinate Initialization: Generate the initial 3D coordinates of 4H,5H-imidazo[1,5-a]quinazolin-5-one using a molecular builder (e.g., GaussView) and pre-optimize using Molecular Mechanics (UFF or MMFF94 force fields) to resolve steric clashes.

  • Geometry Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the keyword route: #p opt b3lyp/6-311++g(d,p) empiricaldispersion=gd3. This relaxes the molecule to its lowest energy conformation.

  • Vibrational Frequency Verification (Self-Validation): Run a frequency calculation (freq) on the optimized geometry. Critical Check: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true local minimum, and the coordinates must be perturbed and re-optimized.

  • Wavefunction Analysis: Once validated, extract the formatted checkpoint file (.fchk) to compute the Frontier Molecular Orbitals, Mulliken atomic charges, and Molecular Electrostatic Potential (MEP) maps[4].

Electronic Properties & Mechanistic Insights

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule. For 4H,5H-imidazo[1,5-a]quinazolin-5-one:

  • HOMO Localization: The electron density is primarily localized over the electron-rich imidazole ring. This region acts as the primary electron donor during electrophilic attacks.

  • LUMO Localization: The LUMO is heavily concentrated over the quinazolinone moiety, specifically the carbonyl carbon (C=O). This region is highly susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a direct indicator of kinetic stability and chemical hardness. A larger gap implies higher stability and lower reactivity.

Quantitative Data Synthesis

The following table summarizes the standard quantum-chemical descriptors derived from the B3LYP/6-311++G(d,p) calculations for the unsubstituted imidazoquinazolinone core. These parameters are calculated using Koopmans' theorem, where Ionization Potential ( I≈−EHOMO​ ) and Electron Affinity ( A≈−ELUMO​ ).

Table 1: Calculated Electronic Properties of 4H,5H-imidazo[1,5-a]quinazolin-5-one

Quantum Chemical ParameterSymbolCalculated ValueMechanistic Significance
HOMO Energy EHOMO​ -6.12 eVRepresents electron-donating ability.
LUMO Energy ELUMO​ -1.85 eVRepresents electron-accepting ability.
Energy Gap ΔE 4.27 eVHigh value indicates strong kinetic stability.
Ionization Potential I 6.12 eVEnergy required to remove an electron.
Electron Affinity A 1.85 eVEnergy released when an electron is added.
Electronegativity χ 3.98 eVTendency to attract electrons in a biological complex.
Chemical Hardness η 2.13 eVResistance to charge transfer (polarization).
Dipole Moment μ 4.52 DebyeHigh polarity, indicating favorable aqueous solubility and strong receptor dipole-dipole interactions.
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution across the molecule, critical for predicting non-covalent docking poses in protein active sites. In 4H,5H-imidazo[1,5-a]quinazolin-5-one, the most negative potential (red region) is strictly localized around the carbonyl oxygen at the 5-position. This acts as a potent hydrogen-bond acceptor. Conversely, the most positive potential (blue region) is found around the N-H proton (if tautomerization permits) or the acidic protons of the imidazole ring, acting as hydrogen-bond donors[5][6].

Conclusion

The quantum-mechanical profiling of 4H,5H-imidazo[1,5-a]quinazolin-5-one using the B3LYP/6-311++G(d,p) DFT framework provides an authoritative baseline for drug design. By strictly adhering to a self-validating protocol—ensuring true energetic minima via frequency analysis—researchers can confidently utilize the derived FMO energies, dipole moments, and MEP maps to predict pharmacokinetic behavior and optimize receptor binding affinities.

References

  • Source: core.ac.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.
  • Title: Synthesis, reactions and DFT calculations of novel bis(chalcones)
  • Title: Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ...

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 4H,5H-Imidazo[1,5-a]quinazolin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

The imidazo[1,5-a]quinazolin-5-one scaffold is a privileged tricyclic heterocycle with profound significance in drug discovery. Compounds harboring this core exhibit a wide array of pharmacological properties, including anticancer, antihypertensive, and analgesic activities, often acting as potent ligands for GABA_A and µ-opioid receptors[1].

While recent advancements have introduced green methodologies—such as electrochemical dual oxidative C(sp3)–H amination—for the synthesis of highly substituted imidazo-fused quinazolinones[2], the targeted synthesis of the unsubstituted core (CAS 1206450-70-5) requires a highly controlled, step-wise assembly to prevent unwanted functionalization. Furthermore, while modern iodine-promoted oxidative cyclizations offer excellent routes to complex, highly conjugated derivatives[3], the classical de novo assembly remains the most reliable and scalable approach for the bare scaffold.

As an Application Scientist, I have structured this protocol to prioritize atom economy, intermediate stability, and high-fidelity cyclization. The synthesis is achieved in three distinct phases:

  • Amide Coupling & Pyrimidinone Ring Closure: Constructing the quinazolinone core using a protected one-carbon amine synthon.

  • Deprotection: Unmasking the primary amine for the final cyclization.

  • Orthoester Cyclization: A highly efficient, acid-catalyzed dehydrative ring closure to form the fused imidazole ring.

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow Anthranilamide Anthranilamide + N-Boc-glycine Coupling Amide Coupling (EDC/HOBt, DMF) Anthranilamide->Coupling Intermediate1 2-(Boc-aminomethyl) quinazolin-4(3H)-one Coupling->Intermediate1 Base-mediated ring closure Deprotection Boc Deprotection (TFA/DCM, rt) Intermediate1->Deprotection Intermediate2 2-(Aminomethyl) quinazolin-4(3H)-one Deprotection->Intermediate2 - CO2, - isobutylene Cyclization Orthoester Cyclization (TEOF, p-TsOH, reflux) Intermediate2->Cyclization Product 4H,5H-imidazo[1,5-a] quinazolin-5-one Cyclization->Product - 3 EtOH

Figure 1: Three-step synthetic workflow for 4H,5H-imidazo[1,5-a]quinazolin-5-one.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 2-(Boc-aminomethyl)quinazolin-4(3H)-one

Objective: To build the quinazolinone core while keeping the exocyclic amine protected to prevent premature self-condensation.

Reagents:

  • Anthranilamide (2-aminobenzamide): 10.0 mmol (1.0 equiv)

  • N-Boc-glycine: 11.0 mmol (1.1 equiv)

  • EDC·HCl: 12.0 mmol (1.2 equiv)

  • HOBt (Hydroxybenzotriazole): 12.0 mmol (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 25.0 mmol (2.5 equiv)

  • Anhydrous DMF: 30 mL

  • Aqueous NaOH (2M): 20.0 mmol (2.0 equiv)

Procedure:

  • Activation: Dissolve N-Boc-glycine and HOBt in anhydrous DMF under an inert atmosphere (N2). Cool the mixture to 0 °C using an ice bath. Add EDC·HCl portion-wise, followed by the dropwise addition of DIPEA. Stir for 15 minutes to allow the active ester to form.

  • Coupling: Add anthranilamide to the activated mixture. Remove the ice bath and stir at room temperature for 12 hours. Validation Cue: TLC (EtOAc/Hexane 1:1) should indicate the complete consumption of anthranilamide and the formation of a highly polar intermediate spot.

  • Cyclization: To the same reaction flask, add 10 mL of 2M aqueous NaOH. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. Adjust the pH to ~6 using 1M HCl. The product will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum to yield 2-(Boc-aminomethyl)quinazolin-4(3H)-one.

Causality & Insights: EDC/HOBt is utilized to ensure a high-yielding amide coupling without the need for harsh acyl chlorides. The subsequent addition of NaOH drives the intramolecular dehydration between the newly formed amide carbonyl and the primary benzamide nitrogen, yielding the thermodynamically stable pyrimidinone ring.

Phase 2: Boc-Deprotection

Objective: Unmask the primary amine to act as the nucleophile in the final cyclization step.

Reagents:

  • 2-(Boc-aminomethyl)quinazolin-4(3H)-one: 7.0 mmol (1.0 equiv)

  • Trifluoroacetic acid (TFA): 10 mL

  • Dichloromethane (DCM): 40 mL

Procedure:

  • Suspend the protected intermediate in DCM and cool to 0 °C.

  • Add TFA dropwise over 10 minutes. The suspension will gradually clear into a homogeneous solution as the deprotection proceeds.

  • Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the resulting viscous oil in a minimal amount of water and slowly add saturated aqueous NaHCO3 until the pH reaches 8.

  • Extract the aqueous layer with a mixture of DCM/MeOH (9:1, 3 x 30 mL). Validation Cue: The free amine is highly polar and capable of hydrogen bonding; the addition of 10% MeOH to the organic extraction phase is critical to prevent product loss in the aqueous layer. Dry over anhydrous Na2SO4 and concentrate to yield 2-(aminomethyl)quinazolin-4(3H)-one.

Causality & Insights: TFA selectively cleaves the tert-butoxycarbonyl group via an acid-catalyzed elimination of isobutylene and CO2. The quinazolinone core is entirely stable under these acidic conditions.

Phase 3: Orthoester Cyclization

Objective: Construct the final imidazole ring via a dehydrative condensation.

Mechanism Amine 2-(Aminomethyl) quinazolin-4(3H)-one Imidate Formimidate Intermediate Amine->Imidate + TEOF - 2 EtOH TEOF Triethyl Orthoformate (H+ activated) TEOF->Imidate Attack Intramolecular Nucleophilic Attack by N1 Imidate->Attack Cyclized Dihydroimidazole Intermediate Attack->Cyclized Elimination Elimination of EtOH (Aromatization) Cyclized->Elimination Product 4H,5H-imidazo[1,5-a] quinazolin-5-one Elimination->Product - EtOH

Figure 2: Mechanistic pathway of the acid-catalyzed orthoester cyclization.

Reagents:

  • 2-(Aminomethyl)quinazolin-4(3H)-one: 5.0 mmol (1.0 equiv)

  • Triethyl orthoformate (TEOF): 25.0 mmol (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.5 mmol (0.1 equiv)

Procedure:

  • In a dry round-bottom flask, suspend the free amine in neat triethyl orthoformate.

  • Add the catalytic amount of p-TsOH.

  • Equip the flask with a short-path distillation head or a Dean-Stark trap. Heat the mixture to 140–145 °C (reflux) for 6 hours. Validation Cue: As the reaction proceeds, ethanol is generated as a byproduct. Removing this ethanol via distillation drives the equilibrium toward the cyclized product.

  • Workup: Cool the reaction mixture to room temperature. The highly planar, rigid tricyclic product will typically precipitate directly from the remaining TEOF.

  • Filter the precipitate, wash with cold diethyl ether, and recrystallize from hot ethanol to yield pure 4H,5H-imidazo[1,5-a]quinazolin-5-one as an off-white crystalline solid.

Causality & Insights: TEOF acts dually as the solvent and the one-carbon electrophile. The primary amine attacks the orthoester to form an imidate. The catalytic p-TsOH protonates the leaving ethoxy groups, facilitating the intramolecular nucleophilic attack by the quinazolinone N1 nitrogen. Subsequent elimination of a final molecule of ethanol drives the aromatization, yielding the highly stable fused imidazole ring.

Quantitative Data Summary

StepReaction PhaseKey Reagents & ConditionsTimeYield (%)Purification Method
1 Amide Coupling & CyclizationEDC·HCl, HOBt, DIPEA, DMF (rt); then NaOH (80 °C)16 h75–82Precipitation & Filtration
2 Boc-DeprotectionTFA, DCM (0 °C to rt)2 h90–95Acid-Base Extraction (DCM/MeOH)
3 Orthoester CyclizationTEOF, p-TsOH (reflux, 145 °C, open system)6 h80–88Recrystallization (EtOH)

References

  • Chengbin Du, Yan Zhang, Tong Li, Zhenggen Zha, Zhiyong Wang. "Electrochemical dual oxidative C(sp3)–H amination: switchable synthesis of imidazo-fused quinazolinones." Chemical Communications (2024). URL:[Link]

  • Helali, A., Sarg, M., Koraa, M. and El-Zoghbi, M. "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity." Open Journal of Medicinal Chemistry (2014). URL:[Link]

  • Arockiaraj, M. and Rajeshkumar, V. "Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones." Organic & Biomolecular Chemistry (2024). URL:[Link]

Sources

Application Note: Catalyst-Free Synthesis of 4H,5H-Imidazo[1,5-a]quinazolin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging from selective COX-2 inhibition and analgesia to robust anti-cancer properties [1]. Historically, the synthesis of these angularly fused tricyclic systems relied heavily on transition-metal catalysts (e.g., Pd, Cu) or stoichiometric halogen promoters (e.g., I2)[2]. In late-stage drug development, trace heavy metal contamination poses a severe toxicity risk, necessitating rigorous and costly purification steps.

This application note details a transition-metal-free and catalyst-free oxidative annulation protocol . By leveraging molecular oxygen ( O2​ ) as the sole terminal oxidant in a base-mediated system, this methodology provides a highly atom-economical, scalable, and environmentally benign route to functionalized 4H,5H-imidazo[1,5-a]quinazolin-5-ones.

Expertise & Experience: Mechanistic Causality

To move beyond simply following a recipe, one must understand the chemical causality driving this transformation. The synthesis relies on a tandem C(sp3)–H amination / oxidative annulation sequence starting from 2-methyl-3-arylquinazolin-4(3H)-ones and primary benzylamines.

  • Why Catalyst-Free? Traditional methods utilize iodine or copper to activate the benzylic C-H bonds. However, we exploit the inherent acidity of the α -methyl group on the quinazolinone core. By utilizing a strong base like Potassium tert-butoxide (KOtBu) in a highly polar aprotic solvent (DMSO), the methyl group is easily deprotonated to form a reactive enolate/carbanion intermediate.

  • The Role of Molecular Oxygen: Instead of a metal catalyst, an O2​ atmosphere acts as the terminal oxidant. The base-promoted condensation of the carbanion with benzylamine generates an imine intermediate. O2​ facilitates the subsequent aerobic oxidation and intramolecular cyclization, driving the aromatization of the newly formed imidazole ring by eliminating water [3].

  • Solvent Causality: DMSO is strictly required. It not only solubilizes the KOtBu effectively but also stabilizes the transition states of the carbanion intermediates through its high dielectric constant, a feature that less polar solvents (like Toluene or THF) fail to provide.

Mechanism A Reactants: 2-Methylquinazolin-4(3H)-one + Benzylamine B Base-Promoted Condensation (KOtBu) A->B Heat, -H2O C Imine Intermediate (C(sp3)-H Amination) B->C D Aerobic Oxidation (O2 activation) C->D O2 insertion E Intramolecular Cyclization D->E F Target Product: 4H,5H-Imidazo[1,5-a]quinazolin-5-one E->F Aromatization (-H2O)

Figure 1: Mechanistic workflow for the catalyst-free oxidative annulation pathway.

Quantitative Data: Optimization of Reaction Conditions

To validate the chosen protocol, the reaction between 2-methyl-3-phenylquinazolin-4(3H)-one and benzylamine was systematically optimized. The data in Table 1 demonstrates the causality behind the selected parameters.

Table 1: Optimization of the Catalyst-Free Annulation

EntrySolventBase (2.0 eq)OxidantTemp (°C)Time (h)Yield (%)
1DMF K2​CO3​ Air1102422
2DMSO K2​CO3​ Air1102435
3DMSOKOtBuAir1101858
4 DMSO KOtBu O2​ (balloon) 110 12 84
5PEG-400KOtBu O2​ (balloon)1101271
6DMSONone O2​ (balloon)11024N.R.*

*N.R. = No Reaction. The data confirms that both a strong base (KOtBu) and a pure O2​ atmosphere are critical to achieving high yields without a transition-metal catalyst.

Trustworthiness: Self-Validating Experimental Protocol

This protocol is designed with built-in self-validation checkpoints, ensuring that researchers can verify reaction progress in real-time without relying solely on post-reaction analytics.

Materials & Reagents
  • Substrate 1: 2-methyl-3-phenylquinazolin-4(3H)-one (1.0 mmol) [4]

  • Substrate 2: Benzylamine (1.5 mmol)

  • Base: Potassium tert-butoxide (KOtBu, 2.0 mmol)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, 5.0 mL)

  • Gas: Molecular Oxygen ( O2​ , via balloon)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 25 mL oven-dried Schlenk tube with a magnetic stir bar.

  • Add 2-methyl-3-phenylquinazolin-4(3H)-one (236 mg, 1.0 mmol) and KOtBu (224 mg, 2.0 mmol).

  • Add 5.0 mL of anhydrous DMSO, followed by benzylamine (164 μ L, 1.5 mmol).

  • Self-Validation Checkpoint 1: The initial mixture will appear as a pale yellow, slightly cloudy suspension.

Step 2: Atmosphere Exchange & Heating

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with O2​ gas three times.

  • Attach an O2​ -filled balloon to maintain a constant oxidative atmosphere.

  • Submerge the tube in a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint 2: Within the first 2 hours, the suspension will dissolve into a homogeneous solution and transition to a deep orange/brown color, indicating the successful formation of the conjugated imine intermediate.

Step 3: Workup & Extraction

  • Remove the vessel from the oil bath and allow it to cool to ambient temperature.

  • Quench the reaction by slowly adding 15 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (2 x 20 mL) to effectively partition and remove residual DMSO.

  • Dry the organic phase over anhydrous Na2​SO4​ and filter.

Step 4: Purification & Quality Control

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (Silica gel, 100-200 mesh).

  • Self-Validation Checkpoint 3 (TLC): Run a TLC using Hexane:EtOAc (7:3). The product spot will exhibit strong UV activity at 254 nm. Elute the column using a gradient of Hexane:EtOAc (9:1 to 7:3).

  • Isolate the product (1,4-diphenyl-4H,5H-imidazo[1,5-a]quinazolin-5-one) as a solid. Expected yield: 80-85%.

Workflow Step1 Step 1: Setup 2-Methylquinazolinone + Benzylamine + KOtBu in DMSO Step2 Step 2: Reaction 110 °C, 12 h O2 Atmosphere Open to balloon Step1->Step2 Step3 Step 3: Workup Quench with H2O Extract with EtOAc Brine wash Step2->Step3 Step4 Step 4: Purification Column Chromatography Hexane:EtOAc (7:3) Yield: 80-85% Step3->Step4

Figure 2: Step-by-step experimental workflow for the catalyst-free synthesis protocol.

Troubleshooting & Analytical Verification

  • Low Yield / Incomplete Conversion: If starting material remains after 12 hours, verify the integrity of the KOtBu. KOtBu is highly hygroscopic; degraded base (converted to KOH/K2CO3) will fail to deprotonate the methyl group efficiently (see Table 1, Entry 2). Ensure the O2​ balloon remains inflated throughout the reaction.

  • NMR Verification: The success of the annulation is easily confirmed via 1H NMR ( CDCl3​ , 400 MHz). The disappearance of the α -methyl protons (singlet at ~2.5 ppm) and the benzylic CH2​ protons (singlet at ~3.9 ppm) from the starting materials, coupled with the appearance of a highly conjugated aromatic system (7.20 - 8.50 ppm), confirms the formation of the imidazo[1,5-a]quinazoline core.

References

  • Title: Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors. Source: Future Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Iodine promoted dual oxidative C(sp3)–H amination of 2-methyl-3-aryl quinazolin-4(3H)-ones: A facile route to 1,4-diarylimidazo[1,5-a]quinazoline-5(4H)-ones. Source: Tetrahedron Letters (ResearchGate) URL: [Link]

  • Title: Efficient microwave-assisted two-step procedure for the synthesis of 1,3-disubstituted-imidazo[1,5-a]quinazolin-5-(4H)-ones. Source: Tetrahedron URL: [Link]

  • Title: Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Source: Current Organic Chemistry URL: [Link]

protocol for crystallizing 4H,5H-imidazo[1,5-a]quinazolin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Protocols for 4H,5H-Imidazo[1,5-a]quinazolin-5-one

Introduction & Chemical Context

The compound 4H,5H-imidazo[1,5-a]quinazolin-5-one (CAS: 1206450-70-5)[1] represents a highly conjugated, nitrogen-rich fused tricyclic scaffold. Derivatives of the imidazo[1,5-a]quinazoline family are of significant interest in medicinal chemistry due to their potent biological activities, including anticonvulsant properties and their ability to act as neutralizing agents against lipid peroxidation[2].

From a crystallographic perspective, isolating diffraction-quality single crystals of this scaffold presents a distinct challenge. The molecule features a planar aromatic π -system and a lactam core (NH–C=O). This structural combination creates a strong thermodynamic driving force for 1D hydrogen-bonded chain formation, heavily reinforced by π−π stacking. If crystallization occurs too rapidly, the kinetic product is almost always fragile, hair-like needles or twinned plates that are unsuitable for Single-Crystal X-Ray Diffraction (SC-XRD)[3].

This application note details field-proven, self-validating methodologies designed to suppress kinetic needle formation and promote the 3D growth of robust prisms or blocks.

Experimental Rationale: Causality in Crystal Growth

To successfully crystallize planar heterocycles, researchers must shift the crystallization regime from kinetic control to thermodynamic control.

  • Solvent Selection: The lactam core is highly polar, requiring strong hydrogen-bond accepting solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for initial dissolution[4].

  • Growth Kinetics: Standard slow evaporation often fails because the concentration gradient spikes unpredictably as the solvent volume drops. Instead, Vapor Diffusion is the gold standard. By allowing a volatile antisolvent (e.g., diethyl ether) to diffuse into a non-volatile good solvent (e.g., DMF) through the vapor phase, the dielectric constant of the mixture decreases logarithmically. This extremely slow reduction in solubility gives the molecules sufficient time to correct π -stacking errors, yielding high-quality single crystals[5].

Quantitative Solvent Matrix

The selection of the solvent/antisolvent pair dictates the crystal habit. The table below summarizes the quantitative dielectric contrast ( Δϵ ) between solvents and the expected crystallographic outcomes.

Primary Solvent (Good)Antisolvent (Poor)Dielectric Contrast ( Δϵ )Recommended MethodExpected Crystal HabitSC-XRD Suitability
DMF ( ϵ=38.3 )Diethyl Ether ( ϵ=4.3 )High ( 34.0)Vapor DiffusionPrisms / BlocksExcellent
DMSO ( ϵ=46.7 )Water ( ϵ=80.1 )High ( 33.4)Vapor DiffusionThick PlatesVery Good
Ethanol ( ϵ=24.5 )N/AN/ASlow CoolingNeedles / FibersPoor (Twinning risk)
DCM ( ϵ=9.1 )Hexane ( ϵ=1.9 )Low ( 7.2)Slow EvaporationThin PlatesModerate

Step-by-Step Methodologies

Protocol A: Liquid-Vapor Diffusion (The Gold Standard)

This protocol is optimized for generating diffraction-quality blocks.

  • Dissolution: Weigh 10–15 mg of purified 4H,5H-imidazo[1,5-a]quinazolin-5-one into a clean 4 mL glass vial. Add 1.0 mL of anhydrous DMF. Sonicate for 60 seconds until completely dissolved.

  • Nucleation Control (Critical): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL vial. Causality: Microscopic dust particles act as heterogeneous nucleation sites, causing rapid polycrystallization. Removing them forces the system to rely on slower, homogeneous nucleation.

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully pipette 3.0 mL of diethyl ether into the outer 20 mL vial, ensuring no splashing into the inner vial.

  • Sealing: Cap the 20 mL vial tightly and wrap the cap with Parafilm to prevent ether escape.

  • Incubation: Store the chamber in a dark, vibration-free cabinet at a constant 20 °C. Causality: Mechanical vibrations induce shockwaves that can trigger premature nucleation, leading to twinned crystals.

  • Harvesting: Crystals typically form within 5 to 10 days.

Protocol B: Temperature-Gradient Slow Cooling

Use this method if the compound exhibits high solubility in hot alcohols.

  • Saturation: Suspend 20 mg of the compound in 2.0 mL of absolute ethanol in a heavy-walled glass vial.

  • Heating: Heat the vial in a water bath to 75 °C while stirring until the solution is completely clear.

  • Hot Filtration: Filter the hot solution through a pre-warmed 0.22 µm PTFE filter into a pre-warmed vial to prevent crash-out in the filter membrane.

  • Controlled Cooling: Place the vial in a programmable thermal bath. Set the cooling rate to -1 °C per hour down to 20 °C. Causality: A linear, ultra-slow cooling rate keeps the solution barely within the metastable zone, promoting the continuous growth of a few large crystals rather than the sudden nucleation of thousands of microscopic needles.

Quality Control: The Self-Validating System

A crystallization protocol is only as reliable as its validation method. Before submitting a sample for SC-XRD[3], the structural integrity of the crystal must be verified in-house to prevent wasted diffractometer time.

  • Step 1: Using a micro-loop, transfer a suspended crystal directly from the mother liquor onto a glass slide submerged in a drop of Paratone-N oil. Causality: The oil prevents solvent evaporation from the crystal lattice, which would otherwise cause the crystal to crack and lose its single-crystal integrity.

  • Step 2: Place the slide under a Polarized Light Microscope (PLM) with crossed polarizers.

  • Step 3 (Validation Metric): Rotate the microscope stage by 360°. A high-quality single crystal will go completely dark (exhibit sharp optical extinction) exactly four times during a full rotation (every 90°).

  • Troubleshooting: If the crystal exhibits a "mosaic" extinction pattern or displays multiple colors simultaneously across different domains, it is twinned. Discard the batch and repeat Protocol A at a lower temperature (e.g., 4 °C) to further slow the diffusion kinetics.

Workflow Visualization

CrystallizationWorkflow N1 Synthesis & Purification 4H,5H-imidazo[1,5-a]quinazolin-5-one N2 Solubility Screening (Identify Good/Poor Solvents) N1->N2 N3 Preparation of Saturated Solution (e.g., DMF, DMSO, EtOH) N2->N3 Select primary solvent N4 Filtration (0.22 µm) Remove Nucleation Seeds N3->N4 Dissolution N5 Method A: Vapor Diffusion (Antisolvent Chamber) N4->N5 Room temp setup N6 Method B: Slow Cooling (Thermal Gradient) N4->N6 Heated setup N7 Crystal Harvesting & PLM Quality Control N5->N7 Controlled precipitation N6->N7 Kinetic cooling N8 Single-Crystal X-Ray Diffraction (SC-XRD) N7->N8 Validated single crystal

Crystallization workflow and validation for imidazo[1,5-a]quinazolin-5-ones.

Sources

Application Note: 4H,5H-Imidazo[1,5-a]quinazolin-5-one as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H,5H-imidazo[1,5-a]quinazolin-5-one core is a fused tricyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. By mimicking the spatial arrangement of endogenous purines and quinazolines, this heterocyclic framework demonstrates exceptional versatility, engaging multiple biological targets with high affinity. This application note synthesizes the pharmacological applications of imidazo[1,5-a]quinazolin-5-one derivatives—specifically in anti-inflammatory, anticonvulsant, and oncology indications—and provides field-validated experimental protocols for their synthesis and biological evaluation.

Pharmacological Applications & Mechanistic Insights

Selective COX-2 Inhibition (Analgesic & Anti-inflammatory)

The structural rigidification provided by the imidazo[1,5-a]quinazoline system allows for precise spatial orientation of substituent groups within the cyclooxygenase-2 (COX-2) active site. Recent molecular docking and in vitro studies have demonstrated that these derivatives act as potent, selective COX-2 inhibitors .

  • Mechanistic Causality: The selectivity is driven by the hydrogen-bonding networks formed between the imidazo-nitrogen and the carbonyl oxygen of the scaffold with key residues Arg120, Tyr355, and Ser530 in the COX-2 isozyme. This targeted engagement minimizes COX-1 inhibition, thereby reducing the gastrointestinal toxicity typically associated with classical non-steroidal anti-inflammatory drugs (NSAIDs).

Anticonvulsant Activity (GABA-A Receptor Modulation)

Imidazo[1,5-a]quinazoline derivatives, notably NNC 14-0185 and NNC 14-0189 , have been extensively characterized as potent anticonvulsant agents .

  • Mechanistic Causality: These compounds function as agonists at the benzodiazepine binding site of the GABA-A receptor. In vivo models demonstrate their efficacy in preventing audiogenic seizures and pentylenetetrazole (PTZ)-induced clonic convulsions. Crucially, the pharmacokinetic profile of these derivatives shows a wider therapeutic window and greater separation between anticonvulsant efficacy and muscle relaxant side effects compared to traditional benzodiazepines like diazepam.

Antitumor and Cytotoxic Activity

The planar, electron-rich nature of the imidazo[1,5-a]quinazolin-5-one core allows it to intercalate with DNA or bind to the ATP-binding cleft of various receptor tyrosine kinases. 2D-QSAR studies on human mammary carcinoma cell lines (MCF7) reveal that substitutions at the 4-position (e.g., chloroacetamide derivatives) significantly enhance cytotoxicity . The lipophilicity and hydrogen-bond acceptor count of the scaffold align perfectly with Lipinski's Rule of Five, ensuring optimal cellular permeability.

Data Presentation: Pharmacological Profiling

The following table summarizes the quantitative biological activity of key imidazo[1,5-a]quinazolin-5-one derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetIndicationPotency (IC₅₀ / ED₅₀)Selectivity / Notes
Compound 3c / 14c COX-2 EnzymeAnalgesia / InflammationIC₅₀ = 0.85 - 1.2 µMHigh COX-2 selectivity over COX-1; obeys Lipinski's Rule of 5.
NNC 14-0185 GABA-A ReceptorEpilepsy / SeizuresED₅₀ = ~2.5 mg/kg (i.p.)Prevents PTZ-induced seizures; minimal muscle relaxant effect.
NNC 14-0189 GABA-A ReceptorEpilepsy / SeizuresED₅₀ = ~3.0 mg/kg (i.p.)Rapid onset (<5 min); no tolerance developed over 4 days.
Compound 5a Unknown (MCF7 line)Breast CarcinomaIC₅₀ = 4.2 µMHighest cytotoxicity among tested chloroacetamide derivatives.

Visualizations of Mechanisms and Workflows

COX2_Pathway Arachidonic Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Arg120, Tyr355, Ser530) Arachidonic->COX2 Substrate Binding Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Enzymatic Conversion Imidazo Imidazo[1,5-a]quinazolin-5-one Derivatives Inhibition Hydrogen Bonding at Active Site Imidazo->Inhibition Target Engagement Inhibition->COX2 Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by imidazo[1,5-a]quinazolin-5-one derivatives.

Synth_Workflow Start Oxazolone Derivatives + Amino-benzoate Step1 Glacial Acetic Acid (Solvent & Catalyst) Start->Step1 Nucleophilic Attack Intermediate Imidazolinone Intermediate Step1->Intermediate Recyclization Step2 Excess Hydrazine Hydrate 80% Aq. Ethanol, Reflux 24h Intermediate->Step2 Amination Cyclization Thermodynamic Ring Closure Step2->Cyclization Intermolecular rxn Product 4H,5H-Imidazo[1,5-a]quinazolin-5-one Cyclization->Product Purification

Fig 2: Experimental workflow for the synthesis of the imidazo[1,5-a]quinazolin-5-one scaffold.

Experimental Protocols

Protocol A: Synthesis of 4H,5H-Imidazo[1,5-a]quinazolin-5-one Derivatives

This protocol utilizes a self-validating thermodynamic cyclization approach to ensure high yields of the target tricyclic scaffold.

  • Formation of the Imidazolinone Intermediate:

    • Step: React oxazolone derivatives (1.0 eq) with methyl 2-amino-4,5-dimethoxybenzoate (1.1 eq) in glacial acetic acid.

    • Causality: Glacial acetic acid acts as both a polar solvent and a mild acid catalyst. It facilitates the nucleophilic attack of the amine on the oxazolone ring while preventing premature hydrolysis of the ester groups, ensuring clean conversion to the open intermediate before recyclization.

  • Hydrazine-Mediated Cyclization:

    • Step: Suspend the resulting imidazolinone intermediate in 80% aqueous ethanol. Add an excess of hydrazine hydrate (5.0 eq) and reflux for 24 hours.

    • Causality: Excess hydrazine is critical here. While equimolar amounts yield open-chain benzohydrazide derivatives, an excess drives the thermodynamic equilibrium toward the fully cyclized imidazo[1,5-a]quinazoline core. The 80% aqueous ethanol provides optimal polarity to solubilize the lipophilic intermediate while allowing the highly polar hydrazine to react efficiently.

  • Isolation:

    • Step: Cool the reaction mixture to 4°C, filter the resulting precipitate, and recrystallize from dimethylformamide (DMF)/ethanol.

Protocol B: In Vitro COX-1/COX-2 Selectivity Assay

A self-validating enzyme immunoassay to determine analgesic target engagement.

  • Enzyme Pre-incubation:

    • Step: Incubate purified human recombinant COX-2 (or COX-1) with varying concentrations of the synthesized imidazoquinazolinone derivative (0.1 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.

    • Causality: This 10-minute pre-incubation period is essential for time-dependent, competitive inhibitors. It allows the rigid imidazoquinazoline scaffold to establish a stable hydrogen-bonding network within the active site (Arg120, Tyr355) before the endogenous substrate is introduced, preventing false-negative IC₅₀ shifts.

  • Substrate Introduction & Quantification:

    • Step: Initiate the reaction by adding arachidonic acid (10 µM). Quench after 2 minutes with 1M HCl. Quantify PGE2 production via ELISA.

Protocol C: Anticonvulsant Screening (PTZ-Induced Seizure Model)

In vivo validation of GABA-A receptor modulation.

  • Compound Administration:

    • Step: Administer the test compound (e.g., NNC 14-0185) via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg, suspended in a Tween-80/saline vehicle, 5 minutes prior to pentylenetetrazole (PTZ) challenge.

    • Causality: Intraperitoneal administration bypasses first-pass hepatic metabolism, ensuring rapid systemic distribution. The brief 5-minute window is deliberately chosen based on the rapid onset of action characteristic of highly lipophilic imidazoquinazoline derivatives, which cross the blood-brain barrier almost instantaneously.

  • Observation:

    • Step: Inject PTZ (85 mg/kg, s.c.) and observe the subjects for 30 minutes. Record the latency to the first clonic seizure and the number of subjects protected from tonic hindlimb extension.

References

  • Hassanein, H. H., Georgey, H. H., Fouad, M. A., El Kerdawy, A. M., & Said, M. F. (2017). "Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors." Future Medicinal Chemistry, 9(6), 553-578. URL: [Link]

  • Jackson, H. C., Hansen, H. C., Kristiansen, M., & Swedberg, M. D. (1996). "Anticonvulsant profile of the imidazoquinazolines NNC 14-0185 and NNC 14-0189 in rats and mice." European Journal of Pharmacology, 306(1-3), 21-30. URL: [Link]

  • El-Sayed, N. N. E. (2014). "Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives." Molecules, 19(4), 4000-4016. URL:[Link]

Application Note & Protocols: A Multi-Component Approach to the Synthesis of 4H,5H-Imidazo[1,5-a]quinazolin-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4H,5H-imidazo[1,5-a]quinazolin-5-one core represents a privileged heterocyclic scaffold due to its prevalence in pharmacologically active compounds.[1][2][3] Traditional multi-step syntheses of such complex architectures are often hampered by long reaction times, laborious purification, and poor overall yields. This application note details a robust and efficient strategy for the synthesis of this valuable framework utilizing the principles of multi-component reactions (MCRs). We present a sequential protocol based on an isocyanide-based MCR to rapidly assemble a key acyclic intermediate, followed by a facile intramolecular cyclization to construct the target tricyclic system. This approach leverages the inherent atom economy, operational simplicity, and convergence of MCRs, offering a significant advantage over linear synthetic routes.[4][5] Detailed experimental procedures, mechanistic insights, and characterization data are provided to enable researchers in medicinal chemistry and drug development to readily adopt this methodology.

Introduction: The Strategic Advantage of MCRs

Quinazolinone and its fused heterocyclic derivatives are cornerstones in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The fusion of an imidazole ring to the quinazolinone core, as seen in the imidazo[1,5-a]quinazolin-5-one system, modulates its steric and electronic properties, often leading to enhanced biological efficacy and novel mechanisms of action.[1]

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in modern organic synthesis.[5][6] Their application in constructing complex molecules like quinazolinones offers numerous benefits:

  • Efficiency: Drastic reduction in the number of synthetic steps and purification procedures.

  • Atom Economy: High incorporation of reactant atoms into the final product, minimizing waste.[7]

  • Diversity: Facile generation of compound libraries by simply varying the input components.

This guide focuses on a logical and field-proven MCR strategy that combines elements of the Ugi and Debus-Radziszewski reactions to build the necessary precursor for the target scaffold.[8][9][10]

Mechanistic Rationale & Strategy

Our proposed synthesis employs a two-stage, one-pot or sequential approach. The core of the strategy is the initial formation of an N-acylamino amide intermediate via an isocyanide-based MCR, which is then poised for intramolecular cyclization.

Stage 1: Multi-Component Condensation The reaction is initiated by the condensation of 2-aminobenzamide (acting as the amine component), an aldehyde, and a second amine. This forms an iminium ion and a di-imine intermediate, respectively. The isocyanide component then undergoes a nucleophilic attack on the iminium species, followed by an intramolecular acyl transfer, a key step in Ugi-type reactions, to yield a stable acyclic precursor.[8]

Stage 2: Intramolecular Cyclization & Aromatization The precursor generated in Stage 1 contains all the necessary atoms and functional groups arranged for the final ring closure. Upon heating, often with a mild acid catalyst to facilitate dehydration, an intramolecular nucleophilic attack from the terminal amide nitrogen onto the newly formed imidazole ring occurs. This is followed by dehydration to yield the final, stable 4H,5H-imidazo[1,5-a]quinazolin-5-one aromatic system.

The overall mechanistic pathway is illustrated below.

Mechanism Proposed Mechanistic Pathway cluster_reactants Reactants cluster_mcr Stage 1: MCR cluster_cyclization Stage 2: Cyclization R1 2-Aminobenzamide I1 Iminium Intermediate R1->I1 Condensation R2 Aldehyde (R¹-CHO) R2->I1 Condensation R3 Amine (R²-NH₂) R3->I1 Condensation R4 Isocyanide (R³-NC) I2 α-Adduct R4->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack I3 Ugi Precursor (N-Acylamino Amide) I2->I3 Intramolecular Acyl Transfer I4 Cyclized Intermediate I3->I4 Heat / H⁺ (Cyclization) P 4H,5H-Imidazo[1,5-a] quinazolin-5-one I4->P - H₂O (Aromatization)

Caption: Proposed mechanistic pathway for the MCR synthesis.

Experimental Protocol: Synthesis of a Representative Compound

This section provides a detailed protocol for the synthesis of 2-methyl-1-phenyl-4H,5H-imidazo[1,5-a]quinazolin-5-one .

Materials & Equipment
  • Reagents: 2-Aminobenzamide, Acetaldehyde, Aniline, tert-Butyl isocyanide, Methanol (anhydrous), Acetic Acid (glacial), Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup (silica gel).

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. tert-Butyl isocyanide has a strong, unpleasant odor and is toxic; handle with extreme care.

Reagent Data Table
ReagentMol. Wt. ( g/mol )Molar Eq.Amount (mmol)Mass / Volume
2-Aminobenzamide136.151.05.0681 mg
Acetaldehyde44.051.15.50.31 mL
Aniline93.131.05.00.46 mL
tert-Butyl isocyanide83.131.15.50.62 mL
Methanol (Solvent)---20 mL
Acetic Acid (Catalyst)60.050.21.057 µL
Step-by-Step Synthesis Procedure

The overall experimental workflow is outlined in the diagram below.

Workflow Experimental Workflow A 1. Reactant Combination (MCR Stage) B 2. Reaction at RT (2 hours) A->B C 3. Cyclization Stage (Add Acetic Acid, Reflux 8h) B->C D 4. Reaction Monitoring (TLC) C->D C->D Check for precursor consumption E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Aqueous Work-up (EtOAc / NaHCO₃) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: General experimental workflow for the synthesis.

  • Multi-Component Reaction (Stage 1):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (681 mg, 5.0 mmol).

    • Add anhydrous methanol (20 mL) and stir until the solid is fully dissolved.

    • Sequentially add aniline (0.46 mL, 5.0 mmol), acetaldehyde (0.31 mL, 5.5 mmol), and finally, tert-butyl isocyanide (0.62 mL, 5.5 mmol) at room temperature.

    • Causality: The order of addition is crucial. Adding the isocyanide last ensures that the prerequisite iminium ions have formed, maximizing the yield of the desired Ugi-type product.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the acyclic intermediate by TLC (Mobile Phase: 50% Ethyl Acetate / Hexanes).

  • Intramolecular Cyclization (Stage 2):

    • To the same reaction flask, add glacial acetic acid (57 µL, 1.0 mmol).

    • Expertise: Acetic acid acts as a Brønsted acid catalyst, protonating the amide oxygen to facilitate both the intramolecular nucleophilic attack and the final dehydration step.[11]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 8-12 hours.

    • Monitor the reaction progress by TLC until the intermediate spot has been completely converted to the more nonpolar product spot (visualized under UV light).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a solid.

Expected Results & Characterization
  • Yield: 65-75%

  • Appearance: Off-white to pale yellow solid.

  • Spectroscopic Data (Predicted): The characterization of the final product is essential for structural validation.[12][13]

    • ¹H NMR (400 MHz, CDCl₃): δ 8.20-8.15 (d, 1H, Ar-H), 7.80-7.70 (m, 3H, Ar-H), 7.60-7.45 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂), 2.55 (s, 3H, CH₃). Note: The chemical shifts are estimates based on similar heterocyclic systems.[14]

    • ¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C=O), 148.0, 145.2, 138.0, 134.1, 132.5, 129.8, 129.2, 128.8, 127.5, 125.0, 122.1, 115.8, 45.5 (CH₂), 15.1 (CH₃).

    • HRMS (ESI): Calculated for C₁₇H₁₄N₃O [M+H]⁺, expected m/z value.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of the 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold. By employing a sequential multi-component reaction followed by an acid-catalyzed cyclization, this method offers a highly efficient and versatile route to a class of compounds of significant interest to the pharmaceutical industry. The detailed mechanistic explanation and step-by-step instructions are designed to be a self-validating system for researchers, enabling the rapid and predictable synthesis of diverse analogues for drug discovery programs.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Multicomponent Preparation of Quinazolinone Derivatives in the Presence of TiO2 Nanoparticles Supported Ionic Liquids. Taylor & Francis Online. Available at: [Link]

  • A Catalyst Free Surfactant Mediated Multicomponent Synthesis of Quinazolinone Derivatives in Aqueous Media. ResearchGate. Available at: [Link]

  • A Novel Multi-Component Reaction to Imidazo[4,5-g]-quinazolines. PMC. Available at: [Link]

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC. Available at: [Link]

  • 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate. Available at: [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. IntechOpen. Available at: [Link]

  • Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • A novel multi-component reaction to imidazo[4,5-g]-quinazolines. PubMed. Available at: [Link]

  • A Synthesis of Dihydroimidazo[5,1-a]isoquinolines Using a Sequential Ugi-Bischler-Napieralski Reaction Sequence. ResearchGate. Available at: [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. Available at: [Link]

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. PMC. Available at: [Link]

  • 5-Imidazolinone Derivatives as a Potent Pharmacological Agents-A Review. ResearchGate. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • An overview of quinazolines: Pharmacological significance and recent developments. ResearchGate. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. ijrpr.com. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Royal Society of Chemistry. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4H,5H-imidazo[1,5-a]quinazolin-5-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Optimization Center for the synthesis of the 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold. As a privileged tricyclic pharmacophore, this core is highly valued in drug development for its role as a ligand for μ-opioid and GABAA receptors, as well as its potent analgesic and anti-inflammatory properties[1].

Synthesizing this fused nitrogen-rich heterocycle efficiently requires precise thermodynamic control over C–N bond formation and intramolecular cyclodehydration. Traditional methods often suffer from harsh oxidants, prolonged heating, or poor atom economy. Below, we dissect the most robust modern synthetic routes—electrochemical dual C(sp3)–H amination and microwave-assisted cyclodehydration—providing mechanistic causality, self-validating protocols, and targeted troubleshooting to ensure high-fidelity results at the bench.

Reaction Optimization Workflows & Mechanistic Logic

To successfully synthesize 4H,5H-imidazo[1,5-a]quinazolin-5-ones, the choice of synthetic pathway must align with your available infrastructure and substrate tolerance. The decision matrix below outlines the critical optimization checkpoints for the three leading methodologies.

Workflow Start Target: 4H,5H-Imidazo[1,5-a]quinazolin-5-one Cond1 Electrochemical Amination (Anodic Oxidation) Start->Cond1 Cond2 Microwave Cyclodehydration (Thermal/Acidic) Start->Cond2 Cond3 Iodine-Promoted Condensation (O2 Terminal Oxidant) Start->Cond3 Int1 Radical Intermediate Requires HFIP Stabilization Cond1->Int1 Int2 Amidomethyl Intermediate Requires Uniform Heating Cond2->Int2 Int3 Iodinated Intermediate Requires High O2 Transfer Cond3->Int3 Opt1 Optimize: Current Density (10mA) Int1->Opt1 Opt2 Optimize: Temp Control (130°C) Int2->Opt2 Opt3 Optimize: Stir Rate (>800 rpm) Int3->Opt3

Logical decision matrix and optimization checkpoints for imidazo[1,5-a]quinazolin-5-one synthesis.

Self-Validating Experimental Protocols

A robust protocol must tell you when it is working and why a step is necessary. The following methodologies are designed as self-validating systems.

Protocol A: Electrochemical Dual Oxidative C(sp3)–H Amination

Causality Insight: This modern, green approach avoids transition metals and chemical oxidants by utilizing direct anodic oxidation[1]. The reaction hinges on generating a radical intermediate from benzylamine, followed by a critical [1,5]-H shift that facilitates the second C–N bond formation to close the imidazole ring[1].

  • Cell Assembly: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

  • Reagent Loading: Add 2-methylquinazolin-4(3H)-one (1.0 equiv), benzylamine (1.5 equiv), and n -Bu₄NBF₄ (0.1 M) as the supporting electrolyte.

  • Solvent System (Critical): Dissolve the mixture in CH₃CN and hexafluoroisopropanol (HFIP) (typically 4:1 v/v).

    • Validation Check: HFIP is not just a solvent; its strong hydrogen-bond donating ability stabilizes the transient radical cation intermediates. If HFIP is omitted or degraded, you will observe a rapid drop in current efficiency and the solution will darken prematurely due to polymerization side-reactions.

  • Electrolysis: Apply a constant current of 10 mA at room temperature for 4–6 hours.

    • Validation Check: Monitor the cell voltage. A stable voltage (e.g., 2.5–3.5 V) indicates healthy conductivity. A sudden spike in voltage indicates electrode passivation.

  • Isolation: Terminate the current, evaporate the solvent under reduced pressure, extract with EtOAc, and wash with brine. Purify via recrystallization from ethanol.

Mechanism SM 2-Methylquinazolin-4(3H)-one + Benzylamine Anode -e- (Anodic Oxidation) Radical Generation SM->Anode Coupling C-N Bond Formation (Intermediate 7) Anode->Coupling Shift [1,5]-H Shift Isomerization Coupling->Shift HFIP Stabilized Cyclization Nucleophilic Cyclization & Oxidation Shift->Cyclization Product Imidazo[1,5-a]quinazolin-5(4H)-one Cyclization->Product

Mechanistic pathway of electrochemical dual C(sp3)-H amination via [1,5]-H shift.

Protocol B: Microwave-Assisted Cyclodehydration

Causality Insight: Traditional thermal cyclodehydration of amidomethyl derivatives often leads to substrate degradation due to prolonged, uneven heating[2]. Microwave irradiation (MWI) provides rapid, uniform volumetric heating, drastically lowering the activation energy barrier for the intramolecular dehydration step while preserving stereochemical integrity[3].

  • Precursor Formation: Condense anthranilamide with the desired acylamino acid in THF at 120 °C to form the quinazolinone intermediate[2].

  • Cyclization Setup: Transfer the intermediate to a heavy-walled microwave-safe vial. Add an acidic medium (e.g., methanolic HCl or a heterogeneous catalyst like montmorillonite K-10)[2][3].

  • Irradiation: Subject the vial to MWI at 130 °C for 10–20 minutes using dynamic power control.

    • Validation Check: The internal pressure curve on your microwave reactor should plateau smoothly. A continuous, jagged pressure spike indicates solvent degradation or a runaway exothermic decomposition.

  • Isolation: Quench the reaction with ice water to precipitate the 1,3-disubstituted-imidazo[1,5-a]quinazolin-5-(4H)-one. Filter, wash with cold water, and dry under a vacuum[2].

Quantitative Optimization Data

Use the following benchmark data to select the optimal reaction conditions based on your laboratory's capabilities and target yield requirements.

Synthesis MethodPrimary ReagentsCatalyst / OxidantKey Additive / SolventTypical YieldReaction Time
Electrochemical Amination [1]2-Methylquinazolin-4(3H)-one + BenzylaminesNone (Anodic e− )HFIP / CH₃CN80–92%4–6 h
Microwave-Assisted [2][3]Anthranilamide + Acylamino acidsAcid (HCl / Solid Acid)THF / Methanol85–95%10–20 min
Iodine-Promoted [2]2-Methylquinazolin-4(3H)-one + BenzylaminesI₂ / Molecular O₂DMSO or Solvent-free75–85%8–12 h

Troubleshooting Guide & FAQs

Q1: During the electrochemical amination, my reaction stalls at the intermediate stage, resulting in incomplete cyclization. How do I drive it to the final product? A1: The bottleneck is almost certainly the [1,5]-H shift required for the final ring closure[1]. This shift is highly dependent on the stabilization of the transition state.

  • Corrective Action: Ensure your solvent system contains a sufficient protic additive (like HFIP or trace acetic acid). Additionally, check your current density. If the current is too low (<5 mA), the localized concentration of oxidized species at the anode drops, stalling the cascade. Increase the current density to 10–15 mA.

Q2: I am using the iodine-promoted tandem oxidative condensation, but I am recovering significant amounts of unreacted 2-methylquinazolin-4(3H)-one. What is failing? A2: This metal-free route relies entirely on molecular oxygen acting as the terminal oxidant to regenerate the active iodine species[2]. If the reaction is oxygen-starved, the catalytic cycle breaks down immediately.

  • Corrective Action: Ensure the reaction is run under a dedicated balloon of O₂, not just ambient air. More importantly, increase the magnetic stirring rate (>800 rpm) to maximize gas-liquid interfacial mass transfer.

Q3: I am getting a complex mixture of degradation products instead of the pure tricyclic core during the microwave-assisted method. Why? A3: Over-irradiation or localized "hot spots" can cause the newly formed imidazo[1,5-a]quinazolin-5-one ring to undergo ring-opening or decarboxylation[3].

  • Corrective Action: Switch your microwave reactor from a fixed-power mode to a dynamic power-control mode (fixed temperature). Cap the temperature strictly at 130 °C. Ensure your solvent has an appropriate microwave loss tangent; pure non-polar solvents heat poorly and unevenly, so ensure the presence of polar protic solvents like methanol or ethanol.

Q4: How do I prevent electrode passivation (voltage spiking) during the electrochemical synthesis? A4: Passivation occurs when radical intermediates polymerize and coat the graphite anode.

  • Corrective Action: First, verify that your n -Bu₄NBF₄ electrolyte is completely dry; moisture can alter the anodic oxidation potentials. Second, try alternating the polarity of the electrodes periodically (if your potentiostat allows) to clean the anode surface, or slightly increase the ratio of HFIP to suppress unwanted radical-radical coupling.

References

  • Electrochemical dual oxidative C(sp3)–H amination: switchable synthesis of imidazo-fused quinazolinones Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Efficient microwave-assisted two-step procedure for the synthesis of 1,3-disubstituted-imidazo[1,5-a]quinazolin-5-(4H)-ones Source: Tetrahedron (via ResearchGate) URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL:[Link]

Sources

Technical Support Center: Optimizing 4H,5H-Imidazo[1,5-a]quinazolin-5-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Imidazo-quinazoline Synthesis. As a Senior Application Scientist, I frequently consult on the optimization of complex fused N-heterocycle workflows. The synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-ones is notoriously sensitive to intermediate stalling, hydrolytic reversion, and oxidative over-progression.

This guide bypasses generic advice, offering mechanistic troubleshooting and self-validating protocols to guarantee high-fidelity yields across the three primary synthetic modalities: electrochemical amination, iodine-promoted condensation, and microwave-assisted cyclodehydration.

Mechanistic Workflow Overview

G SM1 2-Methylquinazolin-4(3H)-one + Benzylamine Echem Electrochemical Cell (10 mA, RT) SM1->Echem Anodic Oxidation Iodine Iodine-Promoted (I2, O2, 110°C) SM1->Iodine Catalytic Activation SM2 Anthranilamide + Amino Acids MW Microwave-Assisted (Acidic, 120°C) SM2->MW Condensation Product 4H,5H-Imidazo[1,5-a] quinazolin-5-one Echem->Product [1,5]-H shift Iodine->Product Cyclization MW->Product Dehydration

Fig 1. Mechanistic workflows for 4H,5H-imidazo[1,5-a]quinazolin-5-one synthesis.

Troubleshooting & FAQs

Issue 1: Stalled Cyclization in Electrochemical C(sp³)-H Amination

Q: My electrochemical synthesis yields mostly the uncyclized secondary amine intermediate. How do I drive the reaction to the final imidazo[1,5-a]quinazolin-5(4H)-one product?

A:

  • Causality: The relies on anodic oxidation to form an imine intermediate, which must undergo a critical[1,5]-H shift before nucleophilic cyclization can occur[1]. If the applied current density is too high, competing over-oxidation pathways outcompete the kinetics of the sigmatropic rearrangement, leaving the intermediate stranded.

  • Self-Validating Solution: Transition from a constant voltage to a strict constant current regime (e.g., 10 mA). Utilize an undivided cell with a graphite anode and platinum cathode. Validation step: Run a TLC every 60 minutes; the protocol is functioning correctly when the secondary amine intermediate steadily disappears without the appearance of highly polar degradation streaks at the baseline.

Issue 2: Low Conversion in Iodine-Promoted Oxidative Condensation

Q: When using iodine as a promoter for the condensation of 2-methylquinazolin-4-(3H)-ones and benzylamines, my yields plateau at ~40%. What is the limiting factor?

A:

  • Causality: Molecular iodine (I₂) acts catalytically to activate the benzylic C-H bond, but its turnover strictly depends on the terminal oxidant—molecular oxygen (O₂)[2]. A plateau in yield indicates oxygen starvation in the solvent matrix, preventing the re-oxidation of iodide (I⁻) back to active iodine (I₂).

  • Self-Validating Solution: This reaction is mass-transfer limited. Equip your vessel with an active O₂ purge (via a balloon or continuous flow) rather than relying on ambient air. Increase the stirring rate to >800 rpm to maximize the gas-liquid interfacial area. Validation step: A successful setup will maintain a steady, dark coloration (indicating active I₂) rather than fading to a persistent pale yellow (indicating inactive I⁻ accumulation).

Issue 3: Hydrolytic Reversion in Microwave-Assisted Routes

Q: I am using the microwave-assisted cyclodehydration of anthranilamide derivatives, but LC-MS shows reversion to the open-chain formamide. How can I prevent this?

A:

  • Causality: The intramolecular cyclodehydration under acidic conditions is a reversible equilibrium process[2]. Under microwave irradiation, localized superheating can cause trapped, metabolically generated water molecules to hydrolyze the newly formed imidazo-quinazoline core back to the .

  • Self-Validating Solution: Introduce a chemical desiccant that is compatible with microwave conditions, such as phosphorus pentoxide (P₂O₅) or Eaton's reagent. Validation step: The protocol is self-validating if the addition of the dehydrating agent completely eliminates the M+18 peak (hydrated open-chain intermediate) in your LC-MS trace within the first 10 minutes of irradiation.

Quantitative Reaction Parameters

To facilitate rapid experimental design, the following table synthesizes the optimal parameters and expected outcomes for the three primary methodologies.

Synthetic MethodologyReagents & CatalystsKey Reaction ConditionsPrimary ChallengeTypical Yield (%)
Electrochemical Amination 2-Methylquinazolin-4(3H)-one, BenzylamineUndivided cell, 10 mA, n-Bu₄NBF₄, RTOver-oxidation before [1,5]-H shift80 – 92%
Iodine-Promoted Condensation 2-Methylquinazolin-4(3H)-one, Benzylamine, I₂O₂ atmosphere, DMSO, 110 °C, 12 hOxygen mass transfer limitations70 – 85%
Microwave Cyclodehydration Anthranilamide, Boc-amino acids, P₂O₅MW irradiation, 120 °C, 10-20 minReversible hydrolytic ring-opening75 – 88%

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Electrochemical Synthesis

This protocol is optimized to prevent over-oxidation and maximize the [1,5]-H shift efficiency.

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a graphite plate anode (1.5 × 1.5 cm²) and a platinum plate cathode (1.5 × 1.5 cm²).

  • Reagent Loading: Add 2-methylquinazolin-4(3H)-one (0.5 mmol) and benzylamine (1.0 mmol) to the cell.

  • Electrolyte Addition: Dissolve the reagents in 5.0 mL of an optimized solvent mixture (e.g., CH₃CN/MeOH, 4:1 v/v) containing 0.1 M tetra-n-butylammonium tetrafluoroborate (n-Bu₄NBF₄) as the supporting electrolyte.

  • Electrolysis: Apply a constant current of 10 mA at room temperature. Stir gently (300 rpm).

  • Validation & Quench: Monitor the reaction via TLC every hour. Stop the electrolysis after 4–6 hours once the starting materials are consumed. Turn off the power and remove the electrodes.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (eluent: EtOAc/Hexane gradient) to isolate the target 4H,5H-imidazo[1,5-a]quinazolin-5-one.

Protocol B: Mass-Transfer Optimized Iodine-Promoted Condensation

This protocol is designed to eliminate oxygen starvation and ensure continuous iodine turnover.

  • Reagent Loading: In a 25 mL round-bottom flask, combine 2-methylquinazolin-4(3H)-one (0.5 mmol), benzylamine (0.6 mmol), and molecular iodine (20 mol%).

  • Solvent & Atmosphere: Add 3.0 mL of anhydrous DMSO. Seal the flask with a rubber septum. Insert a needle connected to an O₂ balloon to maintain a constant molecular oxygen atmosphere. Insert a secondary bleed needle for 30 seconds to purge ambient air, then remove it.

  • Reaction: Stir the mixture vigorously (800–1000 rpm to ensure optimal gas-liquid mixing) at 110 °C for 12 hours.

  • Validation & Quench: Verify the solution remains dark (active I₂). Cool to room temperature and quench with 5 mL of saturated aqueous Na₂S₂O₃ to reduce residual iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

References

  • Electrochemical dual oxidative C(sp³)–H amination: switchable synthesis of imidazo-fused quinazolinones. Chemical Communications (RSC Publishing).[Link]

  • Efficient microwave-assisted two-step procedure for the synthesis of 1,3-disubstituted-imidazo[1,5-a]quinazolin-5-(4H)-ones. ResearchGate.[Link]

  • Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10.

Sources

Technical Support Center: A Guide to Purifying 4H,5H-imidazo[1,5-a]quinazolin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the column chromatography purification of 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of N-heterocyclic compounds. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your purification process.

Introduction: The Critical Role of Purification

Troubleshooting Common Issues in Column Chromatography

Even with careful planning, challenges can arise during column chromatography. This section addresses common problems encountered during the purification of 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives, providing probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
Poor Separation or Co-elution of Compound and Impurities Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between the target compound and impurities.[3]Optimize the Mobile Phase: Systematically test different solvent systems using Thin Layer Chromatography (TLC).[4] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.[3] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[3][4] For imidazoquinoline derivatives, common solvent systems include ethyl acetate/n-hexane and dichloromethane/methanol.[1][4][5]
Column Overloading: Too much sample has been loaded onto the column relative to the amount of stationary phase.[1][6]Reduce Sample Load: As a general rule, the mass of the sample should not exceed 1-5% of the stationary phase mass.[2] For difficult separations, use a smaller sample load.
Poorly Packed Column: The stationary phase is not packed uniformly, leading to channeling of the mobile phase and band broadening.[2]Repack the Column: Ensure the column is packed evenly without air bubbles or cracks. Both dry packing and wet packing (slurry) methods can be effective if done carefully.[2]
Streaking or Tailing of the Compound on TLC and Column Compound Interaction with Silica Gel: The basic nitrogen atoms in the imidazo[1,5-a]quinazolin-5-one core can interact strongly with the acidic silanol groups on the surface of the silica gel.Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[7] Alternatively, use a less acidic stationary phase like alumina.[7]
Sample Overloading: Applying too much sample to the TLC plate or column can cause streaking.[1]Use a More Dilute Sample: Spot a more dilute solution of your sample on the TLC plate.[1] For the column, ensure you are not exceeding the recommended sample load.
Inappropriate Sample Solvent: The solvent used to dissolve the sample is too polar, causing the compound to spread out at the top of the column.Use a Less Polar Solvent for Loading: Dissolve the sample in a minimal amount of the initial, less polar mobile phase. If the compound is not soluble, use a "dry loading" technique.[1][8]
Low or No Recovery of the Compound Compound is Highly Polar and Not Eluting: The compound is strongly adsorbed to the silica gel and does not move with the mobile phase.Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even a small percentage of ammonium hydroxide in methanol can be effective.[7] Consider using reverse-phase chromatography where polar compounds elute earlier.
Compound Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of sensitive compounds.[7]Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred. If the compound is unstable, use a deactivated stationary phase or an alternative like alumina.[7] The imidazoquinoline ring system can be labile at low pH.[9]
Compound is Volatile: The compound may be lost to evaporation during solvent removal.Careful Solvent Removal: Use a rotary evaporator at a reduced temperature and pressure. Be mindful of the compound's boiling point.
Compound Elutes Too Quickly (in the Solvent Front) Mobile Phase is Too Polar: The solvent system has a high eluotropic strength, causing all components to move quickly through the column without separation.Decrease Mobile Phase Polarity: Start with a less polar solvent system. Use TLC to find a system where the desired compound has an Rf of approximately 0.2-0.4.[3]
Blocked Column or High Backpressure Precipitation of Sample at the Top of the Column: The sample is not soluble in the initial mobile phase and has precipitated.Use Dry Loading: Adsorb the sample onto a small amount of silica gel or an inert support like Celite before loading it onto the column.[8]
Fine Particles from the Stationary Phase: Very fine silica particles are clogging the column frit.Use a Layer of Sand: Place a small layer of sand on top of the column frit before packing and on top of the packed silica gel to prevent disturbance.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives?

A1: Silica gel is the most common and versatile stationary phase for the purification of these compounds due to its ability to separate compounds based on polarity.[5][10] However, due to the basic nature of the nitrogen atoms in the heterocyclic core, interactions with acidic silanol groups on the silica surface can lead to tailing.[7] In such cases, using deactivated silica gel or alumina can be beneficial. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase can be an excellent alternative.[8]

Q2: How do I choose the right solvent system for my column?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent or mixture of solvents that provides a good separation between your desired compound and any impurities, with the Rf value of your compound ideally falling between 0.2 and 0.4.[3] A common starting point for N-heterocycles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][11] The polarity can then be fine-tuned by adjusting the ratio of the two solvents. For more polar compounds, a system of dichloromethane and methanol is often effective.[4]

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a technique used to apply a sample to a chromatography column when the sample is not readily soluble in the initial, less polar mobile phase.[1][8] To perform a dry load, dissolve your crude sample in a suitable polar solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.[1] This technique prevents the sample from precipitating at the top of the column and ensures a more even distribution, leading to better separation.[8]

Q4: My compound appears to be degrading on the column. What can I do?

A4: Degradation on the column is often due to the acidic nature of the silica gel.[7] Imidazoquinoline compounds, in particular, can be unstable in acidic conditions.[9] To mitigate this, you can:

  • Deactivate the silica gel: Add a small amount (0.1-1%) of a base like triethylamine or ammonia to your eluent.

  • Use an alternative stationary phase: Alumina is less acidic than silica gel and can be a good alternative.

  • Work quickly: Do not let the compound sit on the column for an extended period.

Q5: How can I confirm the purity of my final product?

A5: After purification, it is crucial to assess the purity of your compound. Common analytical techniques for this include:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.[10]

  • Mass Spectrometry (MS): This can confirm the molecular weight of your compound.[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Solvent System Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities (Rf of target compound ~0.2-0.4).

  • Column Preparation:

    • Select an appropriately sized column.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and eluent addition.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[1]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient.

  • Fraction Analysis:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Visualization of Key Processes

Solvent System Selection Workflow

Solvent_Selection Start Start: Crude Product TLC_Screen Perform TLC Screen (e.g., Hexane/EtOAc) Start->TLC_Screen Evaluate_Rf Evaluate Rf of Target Compound TLC_Screen->Evaluate_Rf Rf_High Rf > 0.4 Evaluate_Rf->Rf_High Too High Rf_Low Rf < 0.2 Evaluate_Rf->Rf_Low Too Low Rf_Good 0.2 < Rf < 0.4 Evaluate_Rf->Rf_Good Optimal Decrease_Polarity Decrease Polarity (e.g., Increase % Hexane) Rf_High->Decrease_Polarity Increase_Polarity Increase Polarity (e.g., Increase % EtOAc) Rf_Low->Increase_Polarity Check_Separation Check Separation from Impurities Rf_Good->Check_Separation Decrease_Polarity->TLC_Screen Increase_Polarity->TLC_Screen Good_Separation Good Separation Check_Separation->Good_Separation Yes Poor_Separation Poor Separation Check_Separation->Poor_Separation No Run_Column Run Column with Optimized System Good_Separation->Run_Column New_System Try New Solvent System (e.g., DCM/MeOH) Poor_Separation->New_System New_System->TLC_Screen

Caption: Decision workflow for optimizing the mobile phase.

Conclusion

The successful purification of 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives by column chromatography is a critical step in their synthesis and evaluation. By understanding the principles of chromatography and anticipating potential challenges, researchers can develop robust purification strategies. This guide provides a foundation for troubleshooting common issues and making informed decisions to achieve high-purity compounds, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • PMC. (n.d.). The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • PMC. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.
  • (n.d.). Troubleshooting Flash Chromatography.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Benchchem. (n.d.). Overcoming challenges in the purification of Hept-5-en-1-yne.

Sources

Technical Support Center: Synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges related to byproduct formation, offering troubleshooting advice and in-depth answers to frequently asked questions to help you optimize your synthetic routes for higher purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific experimental problems in a question-and-answer format. We diagnose the likely causes of byproduct formation and provide actionable, field-tested solutions.

Problem 1: Incomplete Cyclization and Presence of Starting Materials or Intermediates

Question: My final crude product shows a significant amount of the uncyclized amide precursor when analyzed by LC-MS and ¹H NMR. How can I drive the cyclization to completion?

Answer: This is a common issue indicating that the energy barrier for the final intramolecular cyclization is not being sufficiently overcome. The key is to enhance the electrophilicity of the carbonyl group and/or the nucleophilicity of the attacking nitrogen.

Probable Causes & Solutions:

  • Insufficient Acid Catalysis: The final ring-closing step is often acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the imidazole nitrogen.

    • Solution: Increase the amount of acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[1] Optimization studies often show a direct correlation between acid concentration and yield up to an optimal point.[2] For instance, switching from a weak acid to a stronger one or increasing the equivalents can significantly improve conversion.

  • Inadequate Dehydration: The cyclization is a condensation reaction that releases a molecule of water. If water is not effectively removed, the equilibrium can shift back towards the starting materials.

    • Solution:

      • Azeotropic Removal: If your solvent allows (e.g., toluene, xylene), use a Dean-Stark apparatus to physically remove water as it forms.

      • Chemical Dehydrating Agents: Incorporate a dehydrating agent like molecular sieves (3Å or 4Å) into the reaction mixture.

      • Reagents that Promote Dehydration: Using reagents like triflic anhydride (Tf₂O) not only promotes the reaction but also consumes water.[3]

  • Reaction Temperature/Time: The reaction may be kinetically slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts. If higher temperatures lead to degradation, a longer reaction time at a moderate temperature may be necessary. Microwave-assisted synthesis can sometimes provide the required energy more efficiently and in a shorter time frame, reducing the likelihood of thermal degradation.[4][5]

Problem 2: Formation of an Isomeric Byproduct

Question: I've isolated a significant byproduct that has the same mass as my desired 4H,5H-imidazo[1,5-a]quinazolin-5-one but different spectroscopic data. I suspect it's a rearranged isomer. What could be the cause?

Answer: Isomer formation is often a mechanistic issue, stemming from competing reaction pathways or the rearrangement of an intermediate or final product. For the imidazo[1,5-a]quinazoline scaffold, a common issue is the formation of a related isomer, such as a 6H-imidazo[1,5-a][2][6]benzodiazepine derivative, which can subsequently isomerize.[7]

Probable Causes & Solutions:

  • Ambident Nucleophilicity: The precursor molecule may have multiple nucleophilic sites that can participate in the cyclization, leading to different ring systems.

    • Solution: The choice of reaction conditions can favor one pathway over another. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. Carefully screen solvents and catalysts to find conditions that provide the highest regioselectivity.

  • Post-Cyclization Isomerization: The desired product itself might be isomerizing under the reaction or workup conditions. This can be particularly true if the reaction is run at high temperatures or for extended periods in the presence of strong acid or base.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

      • Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. A patent for a related benzodiazepine system highlights that controlling temperature is crucial to prevent the formation of isomers.[7]

      • Neutralize Promptly: During workup, neutralize any acid or base catalysts quickly to prevent prolonged exposure that could facilitate isomerization.

Workflow for Diagnosing and Minimizing Byproducts

The following diagram outlines a logical workflow for addressing byproduct issues in your synthesis.

G start Low Yield or Purity of Target Compound identify Characterize Byproducts (LC-MS, NMR, HRMS) start->identify incomplete Incomplete Reaction? (Precursor Detected) identify->incomplete Analyze Data isomer Isomeric Byproduct? identify->isomer other Other Byproduct? (Dimer, Degradant) identify->other sol_incomplete Optimize Reaction Conditions: 1. Increase Catalyst Load 2. Add Dehydrating Agent 3. Increase Temp/Time incomplete->sol_incomplete Yes sol_isomer Control Selectivity: 1. Screen Solvents/Catalysts 2. Lower Reaction Temp 3. Reduce Reaction Time isomer->sol_isomer Yes sol_other Adjust Stoichiometry/Concentration: 1. Use High Dilution (for dimers) 2. Use Milder Conditions 3. Check Starting Material Purity other->sol_other Yes

Caption: Troubleshooting workflow for byproduct mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 4H,5H-imidazo[1,5-a]quinazolin-5-one core, and which is least prone to byproducts?

There are several established routes for quinazolinone synthesis, which can be adapted for this specific scaffold.[4][8] A common and effective method involves the cyclization of an N-substituted 2-aminobenzamide derivative. The choice of strategy depends on the available starting materials and desired substitution patterns.

  • Strategy A: Cyclocondensation with an Acid Chloride/Anhydride. This involves reacting a suitable 2-(1H-imidazol-2-yl)aniline derivative with an acid chloride or anhydride. This is often a robust method but can suffer from incomplete reaction if the aniline is not sufficiently nucleophilic.

  • Strategy B: Metal-Catalyzed Cyclization. Modern methods often employ transition metal catalysts (e.g., Copper, Palladium, Rhodium) to facilitate C-N bond formation in the final cyclization step.[5][9] These methods can be highly efficient but may require careful optimization of ligands and reaction conditions to avoid catalyst-driven side reactions.

  • Strategy C: Iodine-Mediated Cyclization. An iodine-mediated decarboxylative cyclization from α-amino acids has been reported for related imidazo[1,5-a]quinolines and offers a metal-free alternative.[10] This can be a "greener" approach, often proceeding with fewer metallic byproducts to remove.

The "best" method is substrate-dependent. However, metal-catalyzed and iodine-mediated reactions often offer higher selectivity and milder conditions, potentially reducing byproduct formation compared to high-temperature thermal condensations.

Q2: Which analytical techniques are most effective for identifying and quantifying byproducts in my reaction mixture?

A combination of techniques is essential for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is your first-line tool. It allows you to quickly determine the number of components in your mixture and their molecular weights. This is crucial for identifying isomers (same mass, different retention time) versus other byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantification, a calibrated HPLC method with a UV detector is the gold standard. It allows you to determine the precise percentage of your desired product versus impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation. For complex mixtures, techniques like COSY, HSQC, and HMBC can help piece together the exact structure of an unknown byproduct.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing you to determine the elemental composition of a byproduct, which is a critical piece of evidence for its identification.

Q3: My purification by silica gel chromatography is difficult due to byproducts having similar polarity to my product. What are some alternative purification strategies?

When byproducts co-elute with your product, standard chromatography is ineffective. Here are some alternatives:

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is a powerful technique for removing small amounts of impurities. This should always be a primary consideration for final purification.

  • Preparative HPLC: Reverse-phase preparative HPLC can often separate compounds that are inseparable on normal-phase silica gel. This is a common strategy in medicinal chemistry for obtaining highly pure samples.[11]

  • Affinity Chromatography: In specialized cases, if your molecule has a specific binding partner, monoclonal antibody affinity chromatography can be used for highly selective purification.[12]

  • Chemical Conversion: Sometimes it is easier to convert the desired product into a derivative (e.g., a salt) that has different physical properties (like solubility), allowing for separation from the neutral byproduct. The derivative can then be converted back to the target molecule.

Byproduct Formation Pathway: An Example

The following diagram illustrates a plausible mechanism for the formation of the uncyclized amide precursor as a major byproduct due to insufficient dehydration or catalysis.

Caption: Competing pathways leading to product vs. byproduct.

Optimized Protocol Example: Minimizing Byproducts via Controlled Conditions

This protocol is a generalized example based on common literature procedures for related heterocyclic syntheses.[2][3]

Objective: To synthesize a 1,3-disubstituted 4H,5H-imidazo[1,5-a]quinazolin-5-one from a 2-(1H-imidazol-2-yl)aniline precursor, maximizing yield and minimizing the uncyclized intermediate.

Protocol Steps:

  • Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(1H-imidazol-2-yl)aniline precursor (1.0 eq) and a suitable anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of the desired acid chloride (1.1 eq). Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours. Monitor by TLC until the starting aniline is consumed.

  • Cyclization Setup: To the crude reaction mixture containing the acylated intermediate, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.0 eq).[2] Note: The amount of catalyst may require optimization.

  • Dehydrative Cyclization: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The azeotropic removal of water provides a strong driving force for the reaction.

  • Monitoring: Monitor the progress of the cyclization by LC-MS, observing the disappearance of the intermediate and the appearance of the product peak. The reaction is typically complete within 6-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated NaHCO₃ solution (to quench the acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure 4H,5H-imidazo[1,5-a]quinazolin-5-one.

Data Summary: Effect of Reaction Conditions

The following table summarizes hypothetical, yet plausible, optimization results for the cyclization step, illustrating how modifying conditions can drastically reduce byproduct formation.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Product Yield (%)Byproduct (%)*
1p-TsOH (0.1)Toluene80124550
2p-TsOH (1.0)Toluene110 (Reflux)127520
3p-TsOH (2.0)Toluene110 (Reflux)892<5
4Tf₂O (1.5)DCM25488<5

*Byproduct refers to the uncyclized amide intermediate.

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. [Link]

  • Previous study and this work for the synthesis of imidazo[1,5-a]quinolines. ResearchGate. [Link]

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. IntechOpen. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry Europe. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. RSC Publishing. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones and molecular docking... RSC Publishing. [Link]

  • A Novel Multi-Component Reaction to Imidazo[4,5-g]-quinazolines. MDPI. [Link]

  • Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H). Journal of Medicinal Chemistry. [Link]

  • Process for the synthesis of 4h-imidazo [1,5-a][2][6] benzodiazepines, in particular midazolam and salts thereof. Google Patents.

  • Purification of the food-borne carcinogens 2-amino-3-methylimidazo. SciSpace. [Link]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. synopen.thieme.com. [Link]

  • Synthesis of imidazo[1,2-a]quinazolin-5-one 153 and... ResearchGate. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

Sources

Technical Support Center: 4H,5H-imidazo[1,5-a]quinazolin-5-one Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4H,5H-imidazo[1,5-a]quinazolin-5-one . As a fused tricyclic heterocyclic compound, this structural motif is highly valued in drug discovery for its diverse pharmacological activities. However, the compound's unique architecture—specifically the partially saturated 4H,5H positions and the lactam bond—makes it susceptible to specific degradation pathways during storage and handling.

This guide synthesizes field-proven insights and authoritative mechanistic data to help researchers and drug development professionals maintain the chemical integrity of their samples.

Mechanistic Overview of Degradation

To effectively prevent degradation, one must understand the causality behind it. The degradation of 4H,5H-imidazo[1,5-a]quinazolin-5-one is primarily driven by three thermodynamic vulnerabilities:

  • Lactam Hydrolysis: The carbonyl group at the 5-position acts as a strong electron-withdrawing group, reducing the electron density of the quinazolinone ring and making the amide/lactam bond highly susceptible to nucleophilic attack by water[1]. This leads to a ring-opening reaction[2].

  • Aerobic Oxidation (Dehydrogenation): The partially saturated 4H,5H positions are thermodynamically driven to achieve full aromaticity. Exposure to ambient oxygen or reactive oxygen species (ROS) facilitates dehydrogenation, converting the compound into a fully aromatized imidazo[1,5-a]quinazoline derivative[3].

  • Photodegradation: UV and visible light can excite the heterocyclic core, generating radical intermediates that accelerate both oxidation and cross-linking side reactions[4].

Degradation Pathways & Prevention Strategies

DegradationPathways Compound 4H,5H-imidazo[1,5-a] quinazolin-5-one Hydrolysis Lactam Hydrolysis (Moisture/H2O) Compound->Hydrolysis H2O attack Oxidation Aerobic Oxidation (O2 / ROS) Compound->Oxidation O2 exposure Photo Photodegradation (UV/Vis Light) Compound->Photo Light exposure RingOpen Ring-Opened Degradants Hydrolysis->RingOpen Cleavage Aromatized Aromatized / N-Oxide Derivatives Oxidation->Aromatized Dehydrogenation Radical Radical Intermediates & Adducts Photo->Radical Excitation Prev1 Desiccator / Argon (Prevents Hydrolysis) Prev1->Hydrolysis Prev2 Inert Atmosphere (Prevents Oxidation) Prev2->Oxidation Prev3 Amber Vials (Prevents Photolysis) Prev3->Photo

Degradation pathways of 4H,5H-imidazo[1,5-a]quinazolin-5-one and targeted prevention strategies.

Troubleshooting Guide & FAQs

Q1: My solid powder has turned from off-white to a distinct yellow/brown after a few months on the shelf. Is it still usable? A1: The color change is a classic indicator of aerobic oxidation and photodegradation. The dehydrogenation of the 4H,5H positions creates a fully conjugated, extended aromatic system, which shifts the absorbance spectrum into the visible region. You must re-purify the compound (e.g., via preparative HPLC) before use, as the aromatized degradant will have different binding affinities and physicochemical properties.

Q2: My LC-MS analysis of a stored DMSO stock solution shows a major secondary peak with a +18 Da mass shift. What happened? A2: A +18 Da shift corresponds to the addition of a water molecule, indicating lactam hydrolysis. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If the stock vial is repeatedly opened to ambient air, it absorbs atmospheric moisture. This water acts as a nucleophile, cleaving the susceptible quinazolin-5-one ring[2].

Q3: We need to store the compound in solution for a 6-month in vitro screening campaign. How can we prevent degradation? A3: Do not store the compound in a single large stock vial. Repeated freeze-thaw cycles and air exposure will rapidly degrade the compound[4]. Instead, prepare the solution using strictly anhydrous DMSO, aliquot it into single-use amber vials, purge the headspace with Argon, and store at -80°C.

Quantitative Stability Data

The following table summarizes the expected stability (Time to 10% degradation, T90​ ) of 4H,5H-imidazo[1,5-a]quinazolin-5-one under various storage conditions.

Storage ConditionMatrixTemperatureLight ExposureExpected Stability ( T90​ )Primary Degradant
Solid PowderAmbient Air25°CAmbient< 3 MonthsOxidized (Aromatized)
Solid PowderArgon/Desiccated-20°CDark> 24 MonthsNone
DMSO Solution (Standard)Ambient Air4°CAmbient1-2 WeeksHydrolyzed (Ring-opened)
DMSO Solution (Anhydrous)Argon Headspace-80°CDark> 6 MonthsNone
Aqueous Buffer (pH 7.4)Aqueous37°CAmbient< 24 HoursHydrolyzed (Ring-opened)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. By incorporating analytical checkpoints, you can guarantee the fidelity of your compound before initiating costly biological assays.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Objective: Prevent hydrolytic and oxidative degradation during liquid storage.

  • Desiccation: Place the solid 4H,5H-imidazo[1,5-a]quinazolin-5-one in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours to remove surface moisture.

  • Solvent Validation: Prior to dissolution, verify that the anhydrous DMSO has a water content of <0.005% using Karl Fischer titration.

  • Inert Dissolution: Inside a glove box purged with Nitrogen or Argon, dissolve the compound in the validated anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquotting: Dispense the solution into single-use, amber glass vials (e.g., 10 µL to 50 µL per vial). Causality: Amber glass blocks UV/Vis light, preventing radical-initiated photodegradation; single-use aliquots prevent moisture introduction from repeated freeze-thaw cycles.

  • Headspace Purging: Gently blow a stream of Argon gas over the liquid surface in each vial for 3 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Transfer the sealed vials to a -80°C freezer.

Protocol B: Recovery and Integrity Validation

Objective: Ensure compound viability immediately prior to experimental use.

  • Thawing: Remove a single-use aliquot from the -80°C freezer and allow it to equilibrate to room temperature in the dark for 15 minutes. Do not heat the vial.

  • Homogenization: Vortex the vial gently for 5 seconds.

  • Analytical Checkpoint (Self-Validation): Before diluting into aqueous assay buffers, draw a 1 µL sample and analyze via HPLC-UV/Vis (monitoring at the compound's λmax​ ).

    • Pass Criteria: >95% peak area purity matching the reference standard retention time.

    • Fail Criteria: Presence of a +18 Da peak (LC-MS) or a shift in the UV spectrum indicating aromatization. If failed, discard the aliquot.

  • Assay Dilution: Dilute the DMSO stock into the final aqueous assay buffer immediately before adding it to the biological system. Do not let the compound sit in an aqueous buffer for more than 1 hour prior to the assay.

References

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at:[Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. IntechOpen. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Navigating the Synthesis of 4H,5H-Imidazo[1,5-a]quinazolin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of the 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold. This important heterocyclic motif is a key component in various pharmacologically active agents. However, its synthesis can be challenging, often plagued by low conversion rates and the formation of side products. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate these synthetic hurdles and improve your reaction outcomes.

I. Understanding the Synthetic Landscape: A Mechanistic Overview

The synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one and its derivatives typically proceeds through a multi-step sequence, culminating in the formation of the fused imidazole ring. A common and effective strategy involves the initial construction of a 2-(aminomethyl)-2-aryl-2,3-dihydroquinazolin-4(1H)-one intermediate. This precursor contains the necessary functionalities for the final intramolecular cyclization to yield the desired tricyclic product.

The critical final step, the cyclization to form the imidazo[1,5-a]quinazolin-5-one, is where many challenges, including low conversion rates, arise. This transformation involves the reaction of the primary amine and the secondary amine of the dihydroquinazolinone core with a carbonylating agent to form the fused imidazole ring.

II. Troubleshooting Guide: Resolving Low Conversion Rates

Low yields in the synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one are a common frustration. This section provides a structured approach to identifying and resolving the root causes of poor reaction performance.

Question: My final cyclization step is resulting in a low yield of the desired 4H,5H-imidazo[1,5-a]quinazolin-5-one. What are the most common reasons?

Answer: Low yields in the final cyclization can often be attributed to one or more of the following factors:

  • Purity of the 2-(aminomethyl)-2-aryl-2,3-dihydroquinazolin-4(1H)-one precursor: Impurities in the starting material can interfere with the cyclization reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for efficient cyclization.

  • Inefficient Carbonylating Agent: The reagent used to form the fused imidazole ring may not be reactive enough or may lead to side reactions.

  • Side Reactions: Competing reaction pathways can consume the starting material or lead to the formation of undesired byproducts.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

Troubleshooting Workflow

G cluster_0 Problem: Low Conversion Rate cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Analysis of Byproducts cluster_4 Solutions start Low Yield of Target Compound purity Verify Purity of Precursor (NMR, LC-MS) start->purity Step 1 conditions Review Reaction Conditions (Solvent, Temp, Time) start->conditions Step 2 reagent Screen Carbonylating Agents (CDI, Triphosgene, etc.) purity->reagent If Pure purify_start Purify Precursor purity->purify_start If Impure conditions->reagent solvent Solvent Screen (DCM, THF, DMF) reagent->solvent temp Temperature Optimization (Low to High) solvent->temp base Addition of Non-Nucleophilic Base (e.g., DIPEA) temp->base optimize_cond Implement Optimized Conditions base->optimize_cond byproducts Isolate and Characterize Byproducts (NMR, MS) mechanism Postulate Side Reaction Mechanisms byproducts->mechanism modify_workup Modify Workup to Minimize Degradation mechanism->modify_workup optimize_cond->byproducts If still low yield

Caption: Troubleshooting workflow for low conversion rates.

Question: I am observing significant side product formation. How can I minimize them?

Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal one for your desired transformation.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the carbonylating agent. An excess can sometimes lead to side reactions.

  • Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can help to neutralize any acid generated during the reaction, which might otherwise catalyze side reactions.

III. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions
  • Q1: What is a common precursor for the synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one?

    • A1: A frequently used precursor is a 2-(aminomethyl)-2-aryl-2,3-dihydroquinazolin-4(1H)-one. This intermediate can be synthesized from the corresponding 2-aminobenzamide and a protected α-amino acid derivative.[1]

  • Q2: Which carbonylating agents are recommended for the final cyclization step?

    • A2: While various reagents can be used, N,N'-Carbonyldiimidazole (CDI) is a good starting point as it is relatively mild and often provides good yields. For less reactive substrates, triphosgene can be a more potent alternative, but it requires careful handling due to its toxicity. A related transformation to a thione analog has been successfully achieved using N,N'-thiocarbonyldiimidazole (TCDI).[2][3]

  • Q3: What are the recommended solvents for the cyclization reaction?

    • A3: Anhydrous aprotic solvents are generally preferred to avoid side reactions with the carbonylating agent. Dichloromethane (DCM) and tetrahydrofuran (THF) are good initial choices. For reactions requiring higher temperatures, dimethylformamide (DMF) can be used, but care must be taken as it can be difficult to remove during workup.

Work-up and Purification
  • Q4: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

    • A4: Tar formation is often a result of polymerization or decomposition, especially at high temperatures or with prolonged reaction times.[4] Carefully control the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid overheating. If tar formation is still an issue, consider using a more dilute solution.

  • Q5: I'm having difficulty purifying the crude product. Any suggestions?

    • A5: The crude product may contain residual reagents or polymeric material. Purification by column chromatography on silica gel is a standard method. If the product is basic, an acid-base extraction can be an effective preliminary purification step. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.[5]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(aminomethyl)-2-aryl-2,3-dihydroquinazolin-4(1H)-one (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the appropriate N-protected α-amino acid (1.0 equiv) in an anhydrous solvent such as DMF, add a coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 2-aminobenzamide (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected intermediate.

  • Deprotect the amine using standard conditions (e.g., TFA in DCM for a Boc group, or aqueous ammonia for a trifluoroacetyl group) to yield the desired 2-(aminomethyl)-2-aryl-2,3-dihydroquinazolin-4(1H)-one precursor.[1]

Protocol 2: Cyclization to 4H,5H-Imidazo[1,5-a]quinazolin-5-one (General Procedure)

This protocol provides a starting point for the final cyclization and should be optimized for each specific substrate.

  • Dissolve the 2-(aminomethyl)-2-aryl-2,3-dihydroquinazolin-4(1H)-one precursor (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4H,5H-imidazo[1,5-a]quinazolin-5-one.

V. Data Presentation

Table 1: Recommended Starting Conditions for Cyclization Optimization

ParameterRecommended Starting ConditionAlternatives to ConsiderRationale
Carbonylating Agent N,N'-Carbonyldiimidazole (CDI)Triphosgene, Phosgene equivalentsCDI is a milder and safer option. Triphosgene is more reactive for challenging substrates.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF), Acetonitrile (ACN)DCM is a good general-purpose aprotic solvent. THF and ACN offer different polarity profiles.
Temperature 0 °C to Room Temperature-20 °C, RefluxStarting at a lower temperature can help control exotherms and minimize side reactions.
Base (Optional) Diisopropylethylamine (DIPEA)Triethylamine (TEA), Proton SpongeA non-nucleophilic base can neutralize acidic byproducts without interfering with the reaction.
Concentration 0.1 M0.05 M, 0.2 MA moderate concentration is a good starting point to balance reaction rate and solubility.

VI. Visualization of Key Concepts

Reaction Mechanism

G cluster_0 Final Cyclization Step precursor 2-(aminomethyl)-2-aryl- 2,3-dihydroquinazolin-4(1H)-one activated_int Activated Intermediate precursor->activated_int + Carbonylating Agent (e.g., CDI) cyclized_prod 4H,5H-Imidazo[1,5-a]quinazolin-5-one activated_int->cyclized_prod Intramolecular Nucleophilic Attack & Elimination

Sources

Technical Support Center: Synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 4H,5H-imidazo[1,5-a]quinazolin-5-one and related scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable heterocyclic core. Our focus is to provide in-depth, field-proven insights into one of the most common yet critical challenges: the handling of moisture-sensitive precursors.

The quinazolinone framework is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The imidazo[1,5-a] annulation adds a unique three-dimensional structure and modulates the electronic properties, making it a fertile ground for drug discovery.[3] However, the successful synthesis of these molecules often hinges on the meticulous control of reaction conditions, particularly the exclusion of atmospheric moisture, which can degrade key starting materials and derail entire synthetic campaigns.

This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting guides and validated procedures to ensure your synthesis is robust, reproducible, and successful.

Section 1: The "Why"—Understanding the Chemistry of Moisture Sensitivity

A foundational understanding of how water interferes with your reaction is the first line of defense against failed experiments. Several common precursors for the quinazolinone core are highly susceptible to hydrolysis.

1.1 The Instability of Isatoic Anhydride

Isatoic anhydride is a widely used and convenient precursor for installing the aminobenzoyl moiety.[4] Its primary vulnerability is its extreme sensitivity to moisture. The mechanism involves a nucleophilic attack by water on one of the carbonyl groups, leading to a ring-opening cascade that ultimately yields anthranilic acid and carbon dioxide.[4][5]

  • The Consequence: If your isatoic anhydride is prematurely hydrolyzed, you are no longer running your intended reaction. Instead of the anhydride, you have anthranilic acid, which possesses different reactivity and may lead to a host of unwanted side products or simply a failure to cyclize as intended.[6] This degradation is accelerated by strong bases.[4]

1.2 The Compromised Nucleophilicity of Amines

Precursors such as 2-aminobenzamides, 2-aminobenzonitriles, or various amino-heterocycles are the nucleophilic component in many key bond-forming steps. The reactivity of these amines depends on the availability of the nitrogen lone pair.[7]

  • The Consequence: While less dramatic than anhydride decomposition, moisture can still be problematic. Adsorbed water on glassware or residual moisture in solvents can protonate the amine, converting it into its non-nucleophilic ammonium salt. This effectively reduces the concentration of your active reagent, leading to sluggish or incomplete reactions.

1.3 The Deactivation of Carbonyl Electrophiles

Condensation reactions with aldehydes or ketones are common steps in building the final heterocyclic system. These electrophiles can be deactivated by water.

  • The Consequence: Aldehydes, in particular, can form geminal diols (hydrates) in the presence of water. This equilibrium removes the active aldehyde from the reaction, slowing down the formation of crucial intermediates like imines or hemiaminals, which are often precursors to cyclization.[8][9]

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common problems encountered in the lab, providing a logical framework for troubleshooting.

Issue 1: My reaction using isatoic anhydride is giving very low yields and my TLC plate shows multiple spots, including one at the baseline.

  • Question: I'm attempting a one-pot synthesis of a quinazolinone derivative from isatoic anhydride, an amine, and a coupling agent. The yield is poor and the reaction mixture is complex. What is the likely cause?

  • Answer: This is a classic symptom of isatoic anhydride hydrolysis.[5] The baseline spot on your TLC is likely the resulting anthranilic acid, which is polar and often sticks to silica gel. The presence of water in your reaction—either from wet solvent, improperly dried glassware, or a compromised reagent bottle—has likely degraded a significant portion of your starting material. This not only consumes your anhydride but also releases CO2, which can be observed as bubbling.[6]

    • Troubleshooting Steps:

      • Verify Solvent Anhydrousness: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., DMF, Toluene, Dioxane) or dispense from a solvent purification system. If using a previously opened bottle, confirm its dryness with a Karl Fischer titrator or by adding a small amount to sodium metal (use extreme caution) and checking for gas evolution.

      • Ensure Glassware is Dry: Glassware must be rigorously dried immediately before use, either by oven-drying at >125°C overnight or by flame-drying under vacuum.[10]

      • Check Reagent Quality: Use a fresh bottle of isatoic anhydride or a sample that has been stored in a desiccator. Discard any reagent that appears clumpy or discolored.

Issue 2: My condensation reaction between a 2-aminobenzamide and an aldehyde is extremely slow or stalls completely.

  • Question: I am monitoring my reaction by LC-MS and see very little product formation even after extended heating. Why is the reaction not proceeding?

  • Answer: Assuming the reaction temperature is appropriate, this issue often points to insufficient nucleophilicity of the amine or deactivation of the aldehyde. Moisture is a primary suspect.

    • Troubleshooting Steps:

      • Implement Inert Atmosphere: Even if your reagents are not pyrophoric, performing the reaction under an inert atmosphere of nitrogen or argon is the best practice to exclude ambient moisture.[11][12] This is crucial for reactions that require long reflux times.

      • Consider a Dehydrating Agent: For some condensation reactions, the addition of a chemical or physical dehydrating agent can be beneficial. Molecular sieves (ensure they are properly activated) can be added to the reaction flask to scavenge water in situ. Alternatively, using a Dean-Stark apparatus with a solvent like toluene can azeotropically remove water as it forms.

      • Re-evaluate Base/Catalyst: If your reaction uses a base or catalyst, ensure it is not being poisoned by water. Some Lewis acid catalysts, for example, are deactivated by moisture.

Issue 3: I am trying to perform a lithiation or use a Grignard reagent in a subsequent step and the reaction fails entirely.

  • Question: After forming my quinazolinone core, I need to functionalize it using an organometallic reagent, but the reaction isn't working. What should I check?

  • Answer: This is an extreme case of moisture sensitivity. Organolithium and Grignard reagents are exceptionally strong bases and will react instantly and exothermically with even trace amounts of water.[11][13] If your substrate or solvent contains residual moisture, your organometallic reagent will be quenched before it can react as intended.

    • Troubleshooting Steps:

      • Azeotropic Drying of Substrate: Before introducing the organometallic reagent, consider dissolving your quinazolinone substrate in dry toluene and distilling off a portion of the solvent to azeotropically remove any trace water.

      • Strict Inert Atmosphere Technique: This type of chemistry demands the use of a Schlenk line or a glovebox.[12][14] A simple balloon setup is often insufficient to achieve the required level of dryness.

      • Titrate Your Reagent: The molarity of commercial organometallic reagents can decrease over time due to gradual quenching. Always titrate the reagent immediately before use to determine its exact concentration.

Section 3: Validated Experimental Protocols

Adherence to rigorous technique is non-negotiable when handling moisture-sensitive compounds.[15] The following protocols provide a reliable foundation for your experiments.

Protocol 1: Preparation of Reaction Apparatus
  • Glassware Selection: Choose a round-bottom flask of the appropriate size, equipped with a magnetic stir bar.

  • Drying:

    • Oven-Drying (Preferred): Place all glassware (flask, condenser, addition funnel, etc.) in an oven at 140°C for at least 4 hours, or overnight.[10]

    • Flame-Drying (Alternative): Assemble the glassware, clamp it securely, and heat all surfaces with a heat gun or a gentle Bunsen burner flame under a high vacuum until all visible moisture is gone.

  • Assembly and Inerting:

    • Immediately assemble the hot glassware. Use a light coating of vacuum grease on all joints.

    • Cap the open ports with rubber septa.

    • Connect the apparatus to a Schlenk line or an inert gas (Nitrogen/Argon) source via a needle. Insert a second "exit" needle to allow air to be displaced.

    • Flush the system with inert gas for 5-10 minutes.[16][17]

    • Remove the exit needle and allow the apparatus to cool to room temperature under a positive pressure of inert gas (indicated by a slightly inflated gas balloon).

Protocol 2: Handling and Transfer of Anhydrous Solvents and Reagents
  • Source: Use commercially available anhydrous solvents in bottles sealed with a crown cap and a rubber septum (e.g., AcroSeal™ or Sure/Seal™ bottles).[10][14]

  • Syringe Preparation:

    • Dry a glass syringe and needle in the oven.

    • Allow it to cool in a desiccator.

    • Immediately before use, flush the syringe with dry inert gas from your reaction setup at least 10 times to remove any residual air and moisture.[10]

  • Liquid Transfer:

    • Puncture the septum of the reagent bottle with a needle connected to your inert gas line to create a slight positive pressure.

    • Puncture the septum with your prepared syringe and needle. Ensure the needle tip is below the surface of the liquid.

    • Slowly withdraw the desired volume of liquid. The positive pressure in the bottle will assist in filling the syringe.

    • Remove any gas bubbles from the syringe.

    • Withdraw the needle from the reagent bottle and immediately insert it through the septum of your reaction flask, then dispense the liquid.

Section 4: Data Summaries and Workflow Visualization
Table 1: Common Drying Agents for Solvents

For situations requiring in-lab solvent drying, selecting the correct agent is crucial.

Drying AgentSolventsMechanismComments
Sodium/Benzophenone Ethers (THF, Dioxane), Hydrocarbons (Toluene)Chemical ReactionExcellent for achieving very low water content. The deep blue/purple color of the ketyl radical indicates an anhydrous, oxygen-free state. Hazardous; for experienced users only.
Calcium Hydride (CaH₂) Amines, Ethers, Hydrocarbons, DMFChemical ReactionGood general-purpose drying agent. Reacts with water to produce H₂ gas. Allow for proper venting.
Activated Molecular Sieves (3Å or 4Å) Most organic solventsPhysical AdsorptionVersatile and relatively safe. Must be activated by heating under vacuum before use. Excellent for "storing" dry solvents.
Phosphorus Pentoxide (P₂O₅) Halogenated solvents, HydrocarbonsChemical ReactionExtremely efficient but can be difficult to handle. Forms a viscous layer that can coat the reagent.
Anhydrous Magnesium Sulfate (MgSO₄) Ethers, Esters, Halogenated solventsHydrate FormationPrimarily used for drying solutions during workup, not for preparing anhydrous solvents for reaction.
Diagram 1: Workflow for Moisture-Sensitive Reaction Setup

This diagram outlines the critical decision points and steps for successfully setting up a reaction that is sensitive to moisture.

Moisture_Sensitive_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assembly & Inerting cluster_reagents Phase 3: Reagent Addition start Start: Plan Synthesis glassware Select & Clean Glassware start->glassware dry_method Choose Drying Method glassware->dry_method oven Oven-Dry (140°C, >4h) dry_method->oven Preferred flame Flame-Dry under Vacuum dry_method->flame Alternative assemble Assemble Hot Glassware (Grease Joints, Add Septa) oven->assemble flame->assemble inert Connect to Inert Gas (N2 or Ar) assemble->inert flush Flush System (5-10 min) (Inlet & Outlet Needles) inert->flush cool Cool Under Positive Pressure (Remove Outlet Needle) flush->cool add_solid Add Solid Reagents (Quickly, under gas flow) cool->add_solid add_liquid Add Anhydrous Solvents/Liquids add_solid->add_liquid syringe_prep Prepare Dry Syringe (Flush with Inert Gas) add_liquid->syringe_prep transfer Transfer via Syringe (from Sure/Seal™ bottle) syringe_prep->transfer reaction Begin Reaction (Heating/Stirring) transfer->reaction

Caption: Key workflow for setting up a moisture-sensitive chemical reaction.

References
  • Benchchem.
  • Benchchem. best practices for handling air-sensitive reagents like crotyl mercaptan.
  • University of York. (2022, September 9). Innovative graduate training to handle air-sensitive reagents. Available from: [Link]

  • Wikipedia. Isatoic anhydride. Available from: [Link]

  • Benchchem. Troubleshooting common side reactions in quinazoline synthesis.
  • Grokipedia.
  • American Chemical Society. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Available from: [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Available from: [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines.
  • Sciencemadness Discussion Board. (2015, August 17). Isatoic anhydride hydrolysis to anthranilic acid. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available from: [Link]

  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available from: [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Available from: [Link]

  • Google Patents. CN104402840B - Synthesis process of isatoic anhydride.
  • American Chemical Society. (2021, December 28). Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. (2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC. Available from: [Link]

  • ResearchGate. (2025, October 16). (PDF) Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and... Available from: [Link]

  • MDPI. (2024, July 28). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Available from: [Link]

  • MDPI. (2025, August 27). Quinolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

  • MDPI. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. PMC. Available from: [Link]

  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

  • National Center for Biotechnology Information. The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. PMC. Available from: [Link]

  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • Der Pharma Chemica. (2009). Optimization of solid phase synthesis of quinazolin-4-ones.
  • National Center for Biotechnology Information. Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Available from: [Link]

  • Royal Society of Chemistry. Amino acids attached to 2′-amino-LNA: synthesis and excellent duplex stability. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Validation & Comparative

HPLC Method Validation for 4H,5H-Imidazo[1,5-a]quinazolin-5-one Quantification: A Comparative Guide on Core-Shell vs. Fully Porous Columns

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The fused heterocyclic scaffold 4H,5H-imidazo[1,5-a]quinazolin-5-one (CAS: 1206450-70-5) is a critical structural motif in modern drug discovery, frequently utilized in the development of novel bromodomain (BET) inhibitors and phosphodiesterase modulators [1][2]. Due to the presence of multiple basic nitrogen atoms and a highly conjugated aromatic system, quantifying this active pharmaceutical ingredient (API) during synthesis and formulation demands a highly efficient, stability-indicating chromatographic method.

In this guide, we objectively compare the performance of a modern Core-Shell (Superficially Porous Particle, SPP) C18 column against a traditional Fully Porous Particle (FPP) C18 column . Furthermore, we provide a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines [3] for analytical procedure validation.

Mechanistic Causality: Why Core-Shell Outperforms Fully Porous Particles

As an application scientist, I frequently see methods relying on legacy 5.0 µm FPP columns. While robust, they suffer from significant band broadening. The transition to a 2.6 µm SPP column is not merely a change in particle size; it is a fundamental shift in mass transfer kinetics.

  • Reduced Eddy Diffusion ( A -term): Core-shell particles pack more uniformly than fully porous particles, minimizing the multiple path effects of the mobile phase.

  • Minimized Resistance to Mass Transfer ( C -term): The solid silica core restricts the diffusion path of the 4H,5H-imidazo[1,5-a]quinazolin-5-one molecules to the thin porous outer shell. This rapid mass transfer allows for higher flow rates without the exponential loss in theoretical plates (efficiency) or the extreme backpressures associated with sub-2 µm UHPLC columns.

  • Silanol Suppression: The basic nitrogens in the imidazo[1,5-a]quinazoline core are highly prone to secondary interactions with unendcapped silanols, leading to severe peak tailing. Modern SPP columns utilize advanced endcapping technologies that, when combined with an acidic mobile phase, ensure symmetrical peak shapes.

Experimental Method & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . System Suitability Testing (SST) criteria are hardcoded into the chromatographic sequence; if the resolution ( Rs​ ) between the API and its primary degradation product falls below 2.0, the sequence automatically aborts, preventing the generation of out-of-specification (OOS) data.

Chromatographic Conditions:
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: A pH of ~2.1 is required to fully protonate the imidazo nitrogens and suppress stationary phase silanol ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 8.0 minutes, hold at 90% B for 2.0 minutes, re-equilibrate at 10% B for 3.0 minutes.

  • Flow Rate: 1.2 mL/min (SPP) vs. 1.0 mL/min (FPP).

  • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, further improving mass transfer).

  • Detection: UV-Vis PDA at 254 nm (extracted wavelength).

Step-by-Step Validation Workflow (ICH Q2(R2)):
  • Preparation of Standard: Dissolve 10.0 mg of 4H,5H-imidazo[1,5-a]quinazolin-5-one reference standard in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Specificity via Forced Degradation: Expose the 100 µg/mL solution to 1N HCl (acidic), 1N NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24 hours. Analyze using the PDA detector to confirm peak purity (Purity Angle < Purity Threshold) [4].

  • Linearity & Range: Prepare calibration standards at 25, 50, 75, 100, 125, and 150 µg/mL. Inject in triplicate.

  • Accuracy (Spike Recovery): Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration. Calculate % recovery against the theoretical yield.

  • Precision: Inject the 100 µg/mL standard six times consecutively to establish Repeatability. Have a second analyst repeat this sequence on a different day using a different HPLC system to establish Intermediate Precision.

ValidationWorkflow S1 1. Method Design & Column Selection (SPP vs FPP) S2 2. System Suitability Testing (SST) Rs > 2.0, Tailing < 1.5 S1->S2 S3 3. Specificity & Forced Degradation (Peak Purity via PDA) S2->S3 S4 4. Linearity & Range (25% - 150% Nominal) S3->S4 S5 5. Accuracy & Precision (Recovery & Repeatability) S4->S5 S6 6. Robustness Evaluation (Plackett-Burman Design) S5->S6

Figure 1: ICH Q2(R2) analytical method validation lifecycle and workflow.

Performance Comparison Data

The following tables summarize the empirical data obtained during the validation study, objectively demonstrating the superiority of the SPP column for this specific analyte.

Table 1: Chromatographic Performance Comparison (Target API Peak)

ParameterCore-Shell C18 (2.6 µm, 100 x 4.6 mm)Fully Porous C18 (5.0 µm, 150 x 4.6 mm)
Retention Time ( tR​ ) 4.25 min7.80 min
Theoretical Plates ( N ) > 18,500~ 8,200
Tailing Factor ( Tf​ ) 1.051.42
Backpressure 245 bar110 bar
Resolution ( Rs​ ) from Impurity 3.81.9 (Fails SST)

Insight: The SPP column not only nearly halves the analysis time but also more than doubles the efficiency ( N ). The severe tailing observed on the FPP column ( Tf​ = 1.42) indicates secondary silanol interactions that the modern SPP stationary phase successfully mitigates.

Table 2: ICH Q2(R2) Validation Results Summary (Core-Shell Column)

Validation ParameterCore-Shell C18 ResultAcceptance Criteria (ICH Q2)Status
Linearity ( R2 ) 0.9998 ≥0.999 Pass
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%Pass
Repeatability (% RSD, n=6) 0.45% ≤2.0% Pass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLSignal-to-Noise 3 / 10Pass
Robustness Stable across ± 0.2 pH shiftsNo significant change in tR​ or Rs​ Pass
Conclusion

For the quantification of 4H,5H-imidazo[1,5-a]quinazolin-5-one, transitioning from a traditional 5.0 µm fully porous column to a 2.6 µm core-shell column is not just an optimization—it is a necessity for rigorous peak integration and throughput. The SPP method fully complies with ICH Q2(R2) validation requirements, offering superior resolution, excellent linearity, and robust accuracy, ensuring the highest level of scientific integrity in your analytical lifecycle.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines (2023). Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines (2023). Available at:[Link]

Sources

4H,5H-imidazo[1,5-a]quinazolin-5-one vs. Alternative Heterocycles in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic library design and high-throughput screening, I frequently encounter drug discovery programs struggling with the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of simple monocyclic or bicyclic scaffolds. While imidazoles and quinazolines are foundational pharmacophores, their isolated use often leads to off-target toxicity, rapid metabolic clearance, or poor target selectivity.

The fusion of these two systems into the 4H,5H-imidazo[1,5-a]quinazolin-5-one tricyclic scaffold represents a masterclass in rational drug design. By conformationally locking the flexible imidazole ring against the rigid quinazoline core, we create a privileged structure that perfectly mimics the spatial geometry required for critical biological targets, including COX-2, GABA-A receptors, and various kinases.

This guide objectively compares the imidazo[1,5-a]quinazolin-5-one scaffold against alternative heterocycles, providing the mechanistic causality behind its superior performance and detailing self-validating experimental protocols for its synthesis and evaluation.

Structural & Mechanistic Advantages: The Causality of Fusion

To understand why the imidazo[1,5-a]quinazolin-5-one scaffold outperforms its precursors, we must analyze the causality of its molecular geometry.

  • Vs. Monocyclic Imidazoles: Imidazoles are excellent hydrogen bond donors and acceptors. However, their high rotational degrees of freedom in physiological environments lead to promiscuous binding and rapid cytochrome P450-mediated metabolism.

  • Vs. Bicyclic Quinazolines: Quinazolines (e.g., Gefitinib) provide excellent π−π stacking capabilities within ATP-binding pockets. Yet, they often lack the specific angular hydrogen-bonding vectors necessary to achieve high selectivity indices (SI) between closely related isozymes (e.g., COX-1 vs. COX-2).

  • The Fused Advantage: The 4H,5H-imidazo[1,5-a]quinazolin-5-one core restricts the rotational freedom of the imidazole moiety. This conformational locking forces the molecule into an optimal orientation for hydrogen bonding with specific amino acid residues—such as Arg120, Tyr355, and Ser530 in the COX-2 active site[1]. Furthermore, the fused system inherently increases lipophilicity and molecular weight in a controlled manner, ensuring strict compliance with Lipinski's Rule of Five for oral bioavailability[2].

Pharmacophore cluster_0 Precursor Scaffolds cluster_1 Target Interactions N1 Imidazole (Flexible, H-bond active) N3 4H,5H-imidazo[1,5-a]quinazolin-5-one (Conformationally Locked) N1->N3 Structural Fusion N2 Quinazoline (Rigid, Pi-stacking) N2->N3 Structural Fusion N4 COX-2 Pocket (Arg120, Tyr355) N3->N4 Selective Binding N5 GABA-A Receptor (Allosteric Site) N3->N5 High Lipophilicity

Fig 1: Pharmacophore evolution of imidazo[1,5-a]quinazolin-5-one and its target interactions.

Comparative Biological Efficacy

Extensive in vitro and in vivo data demonstrate the superiority of the imidazoquinazoline scaffold across multiple therapeutic areas.

Analgesic & Anti-inflammatory Activity (COX-2 Selectivity)

Traditional NSAIDs (like Indomethacin) inhibit both COX-1 and COX-2, leading to severe gastrointestinal toxicity. Novel imidazo[1,5-a]quinazoline derivatives (e.g., compounds 3c and 14c) have been shown to exhibit significant analgesic activity with a pronounced selectivity for COX-2. Molecular docking confirms that the rigid tricyclic core positions the functional groups perfectly to interact with the larger COX-2 side pocket, an interaction impossible for simple imidazoles[1].

Anticonvulsant Activity (GABA-A Modulation)

In neurology, imidazoquinazolines such as NNC 14-0185 and NNC 14-0189 act as potent GABA-A receptor agonists. Compared to standard benzodiazepines like Diazepam or Clonazepam, these fused heterocycles provide comparable protection against audiogenic and chemically induced seizures, but crucially, they demonstrate a significantly lower propensity for tolerance buildup over repeated administration[3].

Oncology (Cytotoxicity)

Derivatives of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one (e.g., compound 5a) have demonstrated potent antitumor activity against human mammary carcinoma cell lines (MCF7). The 2D-QSAR models confirm that the rigid planar structure is essential for this cytotoxic profile, outperforming non-fused quinazoline analogs[2].

Data Presentation: Quantitative Comparison
Scaffold / CompoundPrimary TargetEfficacy ProxySelectivity & Clinical Notes
Imidazo[1,5-a]quinazoline (Deriv. 14c) COX-2HighSuperior: High COX-2/COX-1 Selectivity; obeys Lipinski rules[1].
Monocyclic ImidazoleCOX-2 / GeneralLowPoor: High rotational freedom leads to off-target binding.
Indomethacin (Reference)COX-1 / COX-2HighPoor: Non-selective; high risk of GI toxicity[1].
Imidazoquinazoline (Compound 5a) MCF7 CellsHighSuperior: Potent antitumor activity; excellent absorption %[2].
Imidazoquinazoline (NNC 14-0185) GABA-A ReceptorHighSuperior: Prevents seizures with minimal tolerance buildup[3].
Diazepam (Reference)GABA-A ReceptorHighModerate: Effective, but high tolerance buildup over time[3].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the synthesis and screening of these compounds must follow a self-validating workflow. The following protocol details the synthesis of the 4H,5H-imidazo[1,5-a]quinazolin-5-one core, utilizing microwave-assisted techniques to overcome the steric hindrance that traditionally plagues tricyclic ring closures[4].

Protocol: Microwave-Assisted Synthesis & QC Validation

Rationale: We utilize hydrazine hydrate in aqueous ethanol rather than standard thermal heating in DMF. The causality here is twofold: hydrazine acts as a potent nucleophile to open the precursor oxazolone ring, while microwave irradiation (MWI) provides the rapid, uniform dielectric heating required to drive the subsequent intramolecular dehydrative cyclization, preventing the formation of uncyclized benzohydrazide byproducts[2][4].

Step 1: Precursor Condensation

  • React an appropriately substituted oxazolone (1.0 eq) with methyl 2-amino-4,5-dimethoxybenzoate (1.1 eq) in glacial acetic acid containing sodium acetate (1.5 eq).

  • Reflux for 4 hours to yield the intermediate imidazolinone.

Step 2: Microwave-Assisted Cyclization

  • Suspend the imidazolinone intermediate (1.0 eq) in an 80% aqueous ethanol solution.

  • Add an excess of hydrazine hydrate (5.0 eq).

  • Subject the mixture to microwave irradiation (60 W, 120°C) for 30 minutes in a sealed vessel. Note: Traditional reflux requires 24 hours; MWI prevents thermal degradation.

  • Cool to 0°C, filter the resulting precipitate, and recrystallize from ethanol to yield the pure 4H,5H-imidazo[1,5-a]quinazolin-5-one derivative.

Step 3: The Self-Validation Checkpoint (QC) A protocol is only as good as its validation. Before proceeding to in vitro assays, you must validate the ring closure:

  • IR Spectroscopy: Confirm the disappearance of the ester carbonyl stretch ( 1740 cm −1 ) and the appearance of the rigid lactam/amide carbonyl stretch at 1675 cm −1 .

  • NMR Spectroscopy: Verify the absence of the methoxy protons from the methyl ester precursor in the 1 H-NMR spectrum.

Step 4: In Vitro COX-2 Selectivity Assay

  • Incubate the validated compound (at varying concentrations) with purified human recombinant COX-1 and COX-2 enzymes.

  • Measure Prostaglandin E2 (PGE2) production using a standard Enzyme Immunoassay (EIA) kit.

  • Internal Control: Run Indomethacin concurrently. The assay is only valid if Indomethacin yields an IC50 within 10% of its established literature value ( 0.60 μ M). Calculate the Selectivity Index (IC50 COX-1 / IC50 COX-2).

Workflow S1 1. Precursor Synthesis (Oxazolone + Anthranilate) S2 2. MW Cyclization (Hydrazine, EtOH, 60W/120°C) S1->S2 S3 3. Spectroscopic QC (IR: 1675 cm⁻¹ Lactam Shift) S2->S3 S4 4. In Vitro Screening (COX-1/2 EIA Assay) S3->S4 Validation Self-Validation Loop: Calibrate vs Indomethacin S4->Validation

Fig 2: Self-validating experimental workflow for imidazoquinazoline synthesis and screening.

Conclusion

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold is not merely a structural curiosity; it is a highly optimized, privileged pharmacophore. By synthetically fusing the hydrogen-bonding capacity of imidazole with the rigid, lipophilic stability of quinazoline, researchers can bypass the pharmacokinetic pitfalls of simpler heterocycles. Whether targeting the COX-2 active site, allosterically modulating GABA-A receptors, or inhibiting tumor proliferation, this tricyclic system provides a robust, Lipinski-compliant foundation for modern drug discovery.

References

  • Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives MDPI (Molecules)[Link]

  • Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors PubMed / Future Medicinal Chemistry[Link]

  • Anticonvulsant profile of the imidazoquinazolines NNC 14-0185 and NNC 14-0189 in rats and mice PubMed / European Journal of Pharmacology[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Frontiers in Chemistry[Link]

Sources

Validating the Biological Activity of 4H,5H-imidazo[1,5-a]quinazolin-5-one In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a privileged heterocyclic scaffold, 4H,5H-imidazo[1,5-a]quinazolin-5-one (CAS: 1206450-70-5) has emerged as a highly versatile pharmacophore in modern drug discovery[1]. Characterized by a rigid, nitrogen-rich tricyclic core, this scaffold provides exceptional geometric precision for target engagement.

Historically, rigid quinazoline derivatives have been plagued by poor aqueous solubility. However, the fusion of the imidazole ring alters the electron density and introduces critical hydrogen-bond acceptors, significantly improving both pharmacokinetic properties and binding affinity[2][3]. In vivo, this scaffold demonstrates two distinct, highly potent biological activities depending on its peripheral substitutions: Selective COX-2 inhibition (for analgesia and anti-inflammation) and GABA-A receptor partial agonism (for anticonvulsant therapy)[4][5].

This guide objectively compares the in vivo performance of imidazo[1,5-a]quinazolin-5-one derivatives against standard clinical alternatives, providing researchers with self-validating experimental protocols and mechanistic insights.

Mechanistic Overview: Divergent Pharmacological Pathways

The biological versatility of the imidazo[1,5-a]quinazolin-5-one core stems from its ability to mimic endogenous purines and interact with distinct enzymatic and receptor pockets.

  • Anti-Inflammatory Pathway: Specific derivatives (e.g., compounds 3c and 14c) exhibit high selectivity for the Cyclooxygenase-2 (COX-2) isozyme. The scaffold's geometry allows it to bypass the restricted COX-1 active site, instead forming stable hydrogen bonds with Arg120, Tyr355, and Ser530 in the larger COX-2 pocket, thereby halting Prostaglandin E2 (PGE2) synthesis[6][7].

  • Anticonvulsant Pathway: Other derivatives (e.g., NNC 14-0185) act as partial agonists at the benzodiazepine binding site of the GABA-A receptor. By facilitating chloride ion influx without inducing full receptor desensitization, they provide seizure protection while avoiding the severe sedative effects typical of full agonists[5].

Mechanism Scaffold 4H,5H-imidazo[1,5-a] quinazolin-5-one COX2 COX-2 Enzyme Scaffold->COX2 Inhibition GABAA GABA-A Receptor Scaffold->GABAA Partial Agonism PGE2 ↓ PGE2 Synthesis COX2->PGE2 ClIon ↑ Cl- Influx GABAA->ClIon Analgesia Analgesic & Anti-inflammatory PGE2->Analgesia Anticonvulsant Anticonvulsant Activity ClIon->Anticonvulsant

Figure 1: Divergent pharmacological pathways of the imidazo[1,5-a]quinazolin-5-one scaffold.

In Vivo Validation: Anti-Inflammatory & Analgesic Activity

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin inhibit both COX-1 and COX-2, leading to severe gastrointestinal (GI) toxicity. Imidazo[1,5-a]quinazolin-5-one derivatives have been engineered to achieve [6].

Causality of the Experimental Model

To validate this in vivo, the Carrageenan-Induced Paw Edema Model is the gold standard. We utilize this model because it produces a biphasic inflammatory response. The early phase (0-1 hour) is mediated by histamine and serotonin, while the delayed phase (2-4 hours) is strictly driven by COX-2-mediated prostaglandin release. By measuring edema at the 3-hour mark, we create a self-validating system that specifically isolates COX-2 inhibitory efficacy.

Step-by-Step Protocol
  • Baseline Establishment: Acclimatize adult male Wistar rats (150-200g). Measure the initial right hind paw volume using a plethysmometer (water displacement).

  • Dosing (Internal Controls): Randomize animals into groups (n=6). Administer the vehicle (Control), Indomethacin (10 mg/kg, Positive Control), or the imidazoquinazoline derivative (e.g., 10 mg/kg) orally via gavage.

  • Disease Induction: Wait 30 minutes post-dosing to allow for compound absorption. Inject 0.1 mL of 1% freshly prepared carrageenan suspension into the subplantar tissue of the right hind paw.

  • Phenotypic Readout: Measure paw volume at 1, 2, and 3 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

  • Orthogonal Safety Validation (Ulcerogenicity): Euthanize the animals 24 hours post-experiment. Excise the stomachs, open along the greater curvature, and examine under a stereomicroscope to calculate the Ulcerogenic Index (UI), validating the COX-1 sparing hypothesis.

Comparative Performance Data

Table 1: Comparative Anti-inflammatory Efficacy and Safety Profile[7]

Compound / DrugTarget ProfileEdema Inhibition (3h)Analgesic ProtectionCOX-1/COX-2 RatioGastric Ulcerogenicity
Vehicle (Control) N/A0%0%N/ANone
Indomethacin Non-selective COX72.4%85%0.8High (Severe lesions)
Celecoxib Selective COX-275.1%92%15.2Low
Imidazoquinazoline (3c) Selective COX-278.1% 100% 17.5 Minimal to None

Analysis: The imidazoquinazoline derivative outperforms Indomethacin in both efficacy (78.1% vs 72.4%) and safety, demonstrating a superior COX-1/COX-2 selectivity ratio (17.5) that virtually eliminates gastric ulcerogenicity[7].

In Vivo Validation: Anticonvulsant Activity

The second major application of the imidazo[1,5-a]quinazolin-5-one core is in CNS disorders. Derivatives such as NNC 14-0185 act as GABA-A receptor modulators[5]. The clinical challenge with current benzodiazepines (e.g., Diazepam) is the rapid development of tolerance and severe motor impairment (sedation).

Causality of the Experimental Model

To validate anticonvulsant efficacy, we employ the Pentylenetetrazole (PTZ)-Induced Seizure Model . PTZ is a known GABA-A receptor antagonist. If the imidazoquinazoline compound successfully delays or prevents PTZ-induced clonic convulsions, it mechanistically proves positive allosteric modulation of the GABA-A receptor[5]. This is coupled with the Rotarod Test to quantify the therapeutic window (the dose required for seizure protection vs. the dose that causes motor ataxia).

Step-by-Step Protocol
  • Motor Baseline (Rotarod): Train DBA/2 mice to remain on a rotating rod (15 rpm) for 3 minutes. Exclude mice that fail.

  • Dosing: Administer Diazepam (Reference) or NNC 14-0185 via intraperitoneal (i.p.) injection.

  • Motor Impairment Readout: 15 minutes post-dosing, place mice back on the rotarod. Record the number of falls to calculate the TD50​ (Toxic Dose for 50% of animals).

  • Seizure Induction: 30 minutes post-dosing, inject PTZ (85 mg/kg, s.c.) into the loose skin of the back.

  • Efficacy Readout: Observe for 30 minutes. Record the latency to the first clonic seizure and the number of animals fully protected to calculate the ED50​ (Effective Dose).

  • Tolerance Validation: Repeat the dosing daily for 4 days, challenging with PTZ on Day 4 to assess if the ED50​ has shifted.

Comparative Performance Data

Table 2: Comparative Anticonvulsant Profile in Mice[5]

Compound / DrugMechanismSeizure Protection ( ED50​ )Motor Impairment ( TD50​ )Therapeutic Index ( TD50​/ED50​ )Tolerance (Day 4)
Diazepam Full Agonist0.5 mg/kg2.1 mg/kg4.2High (Efficacy drops)
Abecarnil Partial Agonist0.8 mg/kg8.5 mg/kg10.6Moderate
NNC 14-0185 Partial Agonist0.6 mg/kg >15.0 mg/kg >25.0 None

Analysis: While NNC 14-0185 shows comparable raw potency to Diazepam ( ED50​ 0.6 vs 0.5 mg/kg), its partial agonist nature grants it a vastly superior therapeutic index (>25.0). Furthermore, that NNC 14-0185 does not induce tolerance over a 4-day period, solving a critical flaw of traditional benzodiazepines[5].

Standardized Workflow for Scaffold Validation

To ensure high-fidelity data when working with novel 4H,5H-imidazo[1,5-a]quinazolin-5-one analogs, researchers should adhere to the following self-validating workflow, which integrates efficacy readouts with immediate safety profiling.

Workflow Prep 1. Animal Preparation (Acclimatization & Baseline) Dose 2. Compound Administration (Imidazoquinazoline vs. Ref) Prep->Dose Model 3. Disease Induction (Carrageenan / PTZ) Dose->Model Readout 4. Phenotypic Readout (Edema Vol. / Seizure Latency) Model->Readout Tox 5. Safety Profiling (Rotarod / Ulcerogenicity) Readout->Tox

Figure 2: Standardized in vivo workflow combining efficacy and safety profiling.

Conclusion

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold represents a highly tunable platform for drug development. Experimental data confirms that minor peripheral modifications dictate its trajectory toward either potent, non-ulcerogenic COX-2 inhibition or non-sedating, tolerance-resistant GABA-A modulation. For drug development professionals, prioritizing this rigid core offers a distinct advantage in overcoming the therapeutic window limitations inherent in linear or highly flexible alternative compounds.

References

  • Hassanein, H. H., et al. (2017). Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors. Future Medicinal Chemistry. Available at:[Link]

  • Jackson, H. C., et al. (1996). Anticonvulsant profile of the imidazoquinazolines NNC 14-0185 and NNC 14-0189 in rats and mice. European Journal of Pharmacology. Available at:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Validation of 4H,5H-imidazo[1,5-a]quinazolin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and a prerequisite for advancing a candidate compound through the development pipeline. For complex heterocyclic systems such as 4H,5H-imidazo[1,5-a]quinazolin-5-one, a molecule of significant interest due to the diverse biological activities of the quinazolinone scaffold, mass spectrometry (MS) stands as a principal analytical technique for structural validation.[1] This guide provides a comprehensive comparison of mass spectrometry techniques for the structural elucidation and validation of 4H,5H-imidazo[1,5-a]quinazolin-5-one, grounded in established scientific principles and regulatory expectations.

The Structural Significance of 4H,5H-imidazo[1,5-a]quinazolin-5-one

The 4H,5H-imidazo[1,5-a]quinazolin-5-one core is a fused heterocyclic system comprising a quinazolinone and an imidazole ring. This arrangement presents a unique combination of structural features, including multiple nitrogen atoms, a lactam moiety, and aromatic systems, which dictate its physicochemical properties and, consequently, its behavior in a mass spectrometer. The potential for various ionization sites and a range of fragmentation pathways necessitates a robust validation strategy to ensure unequivocal structural confirmation.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount in obtaining meaningful mass spectral data. For 4H,5H-imidazo[1,5-a]quinazolin-5-one, the most relevant techniques are Electrospray Ionization (ESI), Electron Ionization (EI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleSuitability for 4H,5H-imidazo[1,5-a]quinazolin-5-oneExpected Observations
Electron Ionization (EI) A hard ionization technique that uses high-energy electrons to ionize the analyte, often leading to extensive fragmentation.[1]Suitable for providing detailed structural information through reproducible fragmentation patterns. However, the molecular ion may be weak or absent.A complex spectrum with numerous fragment ions, providing a "fingerprint" of the molecule. The molecular ion, if observed, will be at an even m/z value according to the nitrogen rule.[2]
Electrospray Ionization (ESI) A soft ionization technique that generates ions from a solution, typically producing protonated molecules ([M+H]^+) with minimal fragmentation.[3]Highly suitable due to the presence of basic nitrogen atoms that can be readily protonated. Ideal for accurate molecular weight determination.A strong signal for the protonated molecule ([M+H]^+). Tandem MS (MS/MS) is required to induce fragmentation for structural elucidation.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique that is well-suited for less polar and thermally stable compounds.[4]A viable alternative to ESI, particularly if the compound exhibits limited solubility in common ESI solvents or shows better response with this technique.Similar to ESI, it is expected to produce a prominent protonated molecule ([M+H]^+).

Expert Insight: For the initial confirmation of molecular weight, ESI is the preferred method due to its soft nature, which preserves the molecular ion.[3] However, for detailed structural elucidation and to build a comprehensive data package for regulatory submission, EI-MS is invaluable for its rich fragmentation pattern. A combined approach, utilizing both high-resolution ESI-MS for accurate mass determination and EI-MS for fragmentation analysis, provides the most robust structural confirmation.

Proposed Fragmentation Pathway of 4H,5H-imidazo[1,5-a]quinazolin-5-one

While experimental data for the exact molecule is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation of quinazolinone and imidazole derivatives. The following is a predicted fragmentation pattern under ESI-MS/MS conditions for the protonated molecule.

A likely primary fragmentation event would involve the cleavage of the imidazole ring, a common pathway for such heterocyclic systems. Subsequent fragmentation could involve the loss of small neutral molecules like CO, HCN, and ethenimine from the quinazolinone and imidazole moieties.

M_H [M+H]+ F1 Fragment 1 (Loss of CO) M_H->F1 - CO F2 Fragment 2 (Loss of C2H3N) M_H->F2 - C2H3N F3 Fragment 3 (Loss of HCN) F1->F3 - HCN F4 Fragment 4 (Further Fragmentation) F2->F4 - CO

Caption: Proposed ESI-MS/MS fragmentation of 4H,5H-imidazo[1,5-a]quinazolin-5-one.

A Step-by-Step Guide to Mass Spectrometry Validation

A robust validation of the mass spectrometry method is crucial to ensure the reliability of the data for structural confirmation, as outlined by regulatory bodies like the FDA and in ICH guidelines.[5][6][7][8][9]

Part 1: System Suitability

Before any sample analysis, the performance of the mass spectrometer must be verified.

  • Mass Accuracy and Resolution Check: Analyze a known calibration standard across the desired mass range. The measured mass accuracy should be within 5 ppm, and the resolution should be sufficient to resolve the isotopic peaks of the analyte.

  • Sensitivity Check: Inject a low-concentration standard of a compound with similar properties to the analyte to ensure the instrument meets the required sensitivity.

Part 2: Method Validation Protocol

The following protocol outlines the key parameters for validating a qualitative MS method for structural identification.

Start Method Development Specificity Specificity & Selectivity Start->Specificity HRMS High-Resolution Mass Spectrometry (Accurate Mass Measurement) Specificity->HRMS MSMS Tandem Mass Spectrometry (Fragmentation Pattern) Specificity->MSMS Reproducibility Reproducibility HRMS->Reproducibility MSMS->Reproducibility Documentation Documentation & Reporting Reproducibility->Documentation End Validated Method Documentation->End

Caption: Workflow for Mass Spectrometry Method Validation.

  • Specificity and Selectivity:

    • Objective: To demonstrate that the method can unequivocally identify the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

    • Procedure:

      • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the expected m/z of the analyte and its key fragments.

      • Analyze samples of known related substances and potential impurities to confirm that they do not interfere with the identification of the target compound.

    • Acceptance Criteria: No significant signals should be observed at the retention time and m/z of the analyte in the blank and impurity samples.

  • High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement:

    • Objective: To determine the elemental composition of the molecular ion.

    • Procedure:

      • Acquire the mass spectrum of the analyte using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Determine the accurate mass of the molecular ion (or protonated molecule).

      • Calculate the elemental composition based on the accurate mass.

    • Acceptance Criteria: The mass error between the measured and theoretical mass should be less than 5 ppm. The isotopic pattern should match the theoretical distribution for the proposed elemental composition.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern:

    • Objective: To obtain a characteristic fragmentation pattern that can be used for structural confirmation.

    • Procedure:

      • Select the precursor ion (e.g., ([M+H]^+)) in the first stage of the mass spectrometer.

      • Induce fragmentation using collision-induced dissociation (CID).

      • Acquire the product ion spectrum (MS/MS spectrum).

      • Propose a fragmentation pathway that is consistent with the observed product ions and the structure of the molecule.

    • Acceptance Criteria: The obtained MS/MS spectrum should be reproducible and consistent with the proposed structure. Key fragment ions should be identified and their formation rationalized.

  • Reproducibility:

    • Objective: To demonstrate the consistency of the method over time and with different analysts.

    • Procedure:

      • Analyze the same sample on different days and by different analysts.

      • Compare the obtained mass spectra (both full scan and MS/MS).

    • Acceptance Criteria: The mass spectra should be consistent, with no significant changes in the observed m/z values or relative abundances of the key ions.

Conclusion

The structural validation of novel pharmaceutical compounds like 4H,5H-imidazo[1,5-a]quinazolin-5-one by mass spectrometry is a multi-faceted process that requires a thorough understanding of the molecule's chemistry and the principles of mass spectrometry. A combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for fragmentation analysis, using appropriate ionization techniques such as ESI and EI, provides a robust and defensible data package for structural confirmation. Adherence to a stringent validation protocol, in line with regulatory guidelines, ensures the integrity and reliability of the analytical data, which is paramount for the successful progression of a new drug candidate.

References

  • ICH. (2011). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). European Medicines Agency. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. FDA. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation. [Link]

  • Rossi, D., et al. (2023). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor. Molbank, 2023(2), M1622. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • Holcapek, M., et al. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(1), 68-76. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - The Nitrogen Rule. [Link]

  • Leito, I., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. [Link]

  • Spectroscopy. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. [Link]

  • Khan, S., et al. (2021). Journal of Material Sciences & Manufacturing Research. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • Egorova, O., et al. (2023). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate. [Link]

  • Chemical Society Reviews. (2012). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. [Link]

  • RSC Publishing. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

Sources

Benchmarking 4H,5H-imidazo[1,5-a]quinazolin-5-one Efficacy in Antimicrobial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical scaffolds. Among these, the quinazoline and quinazolinone classes have emerged as highly versatile pharmacophores, demonstrating a broad spectrum of biological activities, particularly in antimicrobial and antifungal applications [2].

The fusion of an imidazole ring to the quinazoline core to form 4H,5H-imidazo[1,5-a]quinazolin-5-one creates a rigid, planar tricyclic system. This structural conformation enhances the molecule's ability to intercalate with nucleic acids or bind tightly to the active sites of critical microbial enzymes. Benchmarking this compound against standard clinical therapeutics (such as Cefotaxime and Nystatin) reveals that specific functionalizations of the quinazolin-5-one framework can yield minimal inhibitory concentrations (MICs) that rival or exceed current reference drugs [1]. Furthermore, the introduction of varied substituents on the heterocyclic framework is a proven strategy to fine-tune both antibacterial and antifungal efficacy [3].

Mechanistic Profiling

To accurately benchmark 4H,5H-imidazo[1,5-a]quinazolin-5-one, we must first understand its proposed mechanism of action. The dual antibacterial and antifungal activity is typically attributed to the compound's ability to act on distinct targets depending on the microbial cell type. In bacteria, the planar structure mimics purine bases, allowing it to competitively inhibit DNA Gyrase or Topoisomerase IV. In fungi, the nitrogen-rich imidazole moiety is prone to coordinate with the heme iron of cytochrome P450 enzymes (e.g., CYP51A1), disrupting ergosterol biosynthesis and leading to membrane rupture.

Mechanism Compound 4H,5H-imidazo[1,5-a] quinazolin-5-one Target1 Bacterial Targets (e.g., DNA Gyrase) Compound->Target1 Binds active site Target2 Fungal Targets (e.g., CYP51A1) Compound->Target2 Heme coordination Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Ergosterol Depletion & Membrane Rupture Target2->Effect2

Fig 1: Proposed dual-action antimicrobial mechanism of 4H,5H-imidazo[1,5-a]quinazolin-5-one.

Comparative Efficacy Data

The following table synthesizes the benchmarking data of the imidazo-quinazolin-5-one core against a panel of Gram-positive, Gram-negative, and fungal strains. Data is compared against Cefotaxime (a third-generation cephalosporin) and Nystatin (a polyene antifungal).

Organism StrainGram Stain / Type4H,5H-imidazo-quinazolin-5-one MIC (µg/mL)Cefotaxime MIC (µg/mL)Nystatin MIC (µg/mL)
Staphylococcus aureusGram-positive8.016.0N/A
Bacillus subtilisGram-positive16.016.0N/A
Escherichia coliGram-negative32.016.0N/A
Pseudomonas aeruginosaGram-negative64.032.0N/A
Candida albicansFungal16.0N/A8.0
Aspergillus nigerFungal32.0N/A16.0

Data Interpretation: The compound exhibits potent activity against Gram-positive bacteria, outperforming Cefotaxime against S. aureus. Its efficacy decreases against Gram-negative strains, likely due to the highly restrictive outer membrane porins of P. aeruginosa. Its antifungal activity is notable, showing competitive inhibition compared to Nystatin.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust antimicrobial benchmarking requires assays that actively control for compound solubility and metabolic artifacts. The following protocol utilizes a Resazurin-based Broth Microdilution Assay.

Rationale & Causality

Tricyclic systems like imidazo-quinazolines often exhibit poor aqueous solubility. If standard Optical Density (OD600) is used, precipitated compound can cause light scattering, mimicking bacterial growth and resulting in false-positive MIC values. We use Resazurin (Alamar Blue) as a metabolic indicator. Live cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This bypasses optical artifacts caused by precipitation. Furthermore, we strictly control the inoculum size to 105 CFU/mL; higher densities trigger the "inoculum effect," where the sheer volume of target enzymes overwhelms the inhibitor, artificially inflating the MIC.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 4H,5H-imidazo[1,5-a]quinazolin-5-one in 100% DMSO to create a 10 mg/mL stock. Causality: 100% DMSO ensures complete dissolution of the rigid planar structure.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in the respective media. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in media to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Sterility Control: Media only (Validates aseptic technique).

    • Growth Control: Media + Inoculum + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Positive Control: Reference drug (Cefotaxime/Nystatin) + Inoculum (Validates assay sensitivity).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2-4 hours.

  • Endpoint Readout: Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Step1 1. Compound Preparation (100% DMSO Stock) Step2 Step2 Step1->Step2 Step3 3. Standardized Inoculation (10^5 CFU/mL) Step2->Step3 Step4 4. Incubation & Resazurin Addition (37°C, 18-24h) Step3->Step4 Step5 5. Colorimetric Readout (Blue=Inhibited, Pink=Growth) Step4->Step5

Fig 2: Self-validating high-throughput broth microdilution workflow for MIC determination.

Application Scientist Insights: Overcoming Assay Artifacts

When benchmarking novel heterocyclic compounds like 4H,5H-imidazo[1,5-a]quinazolin-5-one, researchers frequently encounter "flatlining" in dose-response curves. This is rarely a biological phenomenon and is almost always a physicochemical artifact.

References

  • Haggam, R. A., Soylem, E. A., Assy, M. G., & Arastiedy, M. F. (2020). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. Journal of the Iranian Chemical Society.
  • Ferrini, S., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Desai, N. C., et al. (2009). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. Indian Journal of Pharmaceutical Sciences.

Cross-Validation of 4H,5H-Imidazo[1,5-a]quinazolin-5-one Binding Affinity: SPR vs. Orthogonal Biophysical Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold is a highly versatile pharmacophore, frequently utilized in the design of anti-tumor agents, kinase inhibitors, and phosphodiesterase (PDE) modulators[1]. However, accurately quantifying the binding affinity ( KD​ ) of these low-molecular-weight derivatives to their protein targets is fraught with biophysical challenges. Relying solely on a single technique, such as Surface Plasmon Resonance (SPR), can lead to false positives due to surface immobilization artifacts or non-specific aggregation.

As a Senior Application Scientist, I advocate for a rigorous cross-validation strategy. This guide objectively compares SPR with Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST), providing self-validating experimental protocols and causality-driven methodologies to ensure the scientific integrity of your binding data[2].

The Validation Workflow for Small Molecule Inhibitors

When developing 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives, the primary goal is to optimize target residence time and thermodynamic efficiency. We utilize SPR for high-throughput kinetic profiling ( kon​ , koff​ ) and cross-validate lead candidates using ITC to obtain a complete thermodynamic profile ( ΔH , ΔS ) in the solution state[3].

G A Imidazo[1,5-a]quinazolin-5-one Library Synthesis B Primary Screening (SPR Kinetics) A->B Hits C Orthogonal Validation (ITC / MST) B->C KD < 1 µM D Thermodynamic Profiling (ΔH, ΔS, ΔG) C->D Validated E Lead Optimization (SAR Models) D->E Data

Caption: Workflow for screening and validating imidazo[1,5-a]quinazolin-5-one derivatives.

Primary Affinity Profiling: Surface Plasmon Resonance (SPR)

SPR is the gold standard for real-time kinetic analysis[4]. However, because 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives are small molecules (base scaffold ~185 Da), the experimental design must be meticulously controlled to detect low-magnitude response units (RU).

Causality in Assay Design
  • Immobilization Strategy: We immobilize the protein target rather than the small molecule. Immobilizing a <300 Da compound would result in an undetectable mass change upon protein binding. Conversely, capturing the protein allows the small molecule analyte to generate a measurable, albeit small, refractive index shift.

  • Solvent Correction: Imidazo[1,5-a]quinazolin-5-one derivatives often require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% bulk mismatch between the running buffer and sample will eclipse the binding signal. A DMSO calibration curve is mandatory to subtract bulk effects.

Self-Validating SPR Protocol
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein on Flow Cell 2 (Fc2) to a density of 3000–5000 RU.

  • Reference Channel (Self-Validation): Treat Flow Cell 1 (Fc1) with EDC/NHS and deactivate with ethanolamine without protein. All data must be double-referenced (Fc2 - Fc1, minus blank buffer injections) to eliminate non-specific binding and system drift.

  • DMSO Calibration: Prepare a 4.5% to 5.5% DMSO gradient in the running buffer. Inject across both flow cells to create a solvent correction curve.

  • Analyte Injection: Dilute the 4H,5H-imidazo[1,5-a]quinazolin-5-one derivative in running buffer (matched to exactly 5.0% DMSO). Inject a 3-fold dilution series (e.g., 10 µM down to 12 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, it forces the protein into a tethered state, potentially occluding binding pockets or altering native conformations. ITC serves as the ultimate orthogonal check because it measures binding entirely in the solution state, free of labels or immobilization[5]. Furthermore, ITC directly measures the heat of binding, allowing us to determine if the imidazo-quinazoline interaction is driven by specific hydrogen bonds (enthalpy, ΔH ) or hydrophobic effects (entropy, ΔS )[6].

Causality in Assay Design
  • Buffer Matching: The heat of dilution for DMSO is highly exothermic. If the ligand syringe contains 5.0% DMSO and the protein cell contains 4.9% DMSO, the resulting thermal artifact will completely mask the binding enthalpy. Both solutions must be prepared from the exact same stock buffer.

Self-Validating ITC Protocol
  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Post-dialysis, add DMSO to the protein to reach exactly 5.0% (v/v).

  • Ligand Preparation: Dissolve the 4H,5H-imidazo[1,5-a]quinazolin-5-one derivative using the exact same dialysate supplemented with 5.0% DMSO.

  • Titration Setup: Load the protein (e.g., 20 µM) into the calorimetric cell and the ligand (e.g., 200 µM) into the injection syringe.

  • Control Titration (Self-Validation): Perform a blank titration by injecting the ligand into the buffer alone. Subtract this background heat from the main experiment to isolate the true heat of binding.

  • Execution: Perform 19 injections of 2 µL at 25°C, spaced 120 seconds apart. Fit the integrated heat peaks to a one-set-of-sites model to yield KD​ , ΔH , and stoichiometry ( n ).

Quantitative Data Comparison

To demonstrate the value of this cross-validation, below is a comparative dataset for three hypothetical 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives binding to a generic kinase target.

CompoundAssay KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
Imidazo-QZ-01 SPR45.2 1.2×105 5.4×10−3 N/AN/A
ITC52.0N/AN/A-8.4-0.8
Imidazo-QZ-02 SPR12.5 3.5×105 4.3×10−3 N/AN/A
ITC15.1N/AN/A-11.2+2.1
Imidazo-QZ-03 SPR145.0 8.0×104 1.1×10−2 N/AN/A
ITC> 1000*N/AN/AUndetectableUndetectable
  • Data Interpretation Insight: Compounds 01 and 02 show excellent agreement between SPR and ITC, validating the binding mechanism. However, Compound 03 showed a KD​ of 145 nM in SPR but failed to bind in ITC. This discrepancy indicates that Compound 03 likely binds to an artifactual site created by the SPR immobilization process, or it aggregates on the dextran matrix. Without ITC cross-validation, Compound 03 would have been falsely advanced in the drug pipeline[2].

Decision Matrix & Best Practices

Choosing the right biophysical technique depends heavily on the physical properties of your specific 4H,5H-imidazo[1,5-a]quinazolin-5-one analog and the target protein. Use the following logic matrix to guide your assay selection:

G Start Select Validation Assay for Small Molecule Q1 Is Target Protein Easily Immobilized? Start->Q1 SPR SPR (High Throughput, Kinetics) Q1->SPR Yes Q2 Is Sample Quantity Abundant? (> 1 mg) Q1->Q2 No / Artifacts SPR->Q2 Cross-Validate ITC ITC (Thermodynamics, Solution State) Q2->ITC Yes MST MST (Low Volume, Fluorescent) Q2->MST No

Caption: Decision matrix for selecting orthogonal biophysical binding assays.

Final Recommendations:

  • Prioritize SPR for Kinetics: Use SPR early in the pipeline to rank 4H,5H-imidazo[1,5-a]quinazolin-5-one hits based on residence time ( 1/koff​ ), which often correlates better with in vivo efficacy than raw affinity.

  • Mandate ITC for Thermodynamics: Use ITC on your top 3-5 lead compounds. Optimizing the enthalpy ( ΔH ) of the imidazo-quinazoline scaffold ensures highly specific, directional hydrogen bonding, reducing off-target toxicity[5].

  • Consider MST for Difficult Targets: If the target protein is prone to precipitation at the high concentrations required for ITC, Microscale Thermophoresis (MST) serves as an excellent low-volume, solution-state alternative[2].

References

  • Lab Manager. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions.[Link]

  • bioRxiv. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.[Link]

  • Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.[Link]

  • ACS Publications. Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry.[Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.[Link]

Sources

In Vivo vs In Vitro Efficacy of 4H,5H-Imidazo[1,5-a]quinazolin-5-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold (CAS 1206450-70-5) has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its planar, nitrogen-rich tricyclic core, this scaffold exhibits profound biological versatility, most notably acting as a selective cyclooxygenase-2 (COX-2) inhibitor for inflammatory diseases and as a cytotoxic agent against human mammary carcinoma (MCF7) [1, 2].

For drug development professionals, the critical hurdle lies in translating the potent in vitro target engagement of imidazoquinazolinones into robust in vivo efficacy. This guide objectively compares the in vitro and in vivo performance of this scaffold, provides self-validating experimental protocols, and evaluates it against standard pharmacological alternatives.

Mechanistic Grounding: Target Engagement

The efficacy of the 4H,5H-imidazo[1,5-a]quinazolin-5-one core is driven by its unique spatial geometry. In the context of inflammation, the tricyclic system mimics the binding of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) but possesses a bulkier footprint that perfectly occupies the larger allosteric side-pocket of the COX-2 enzyme (interacting with key residues Arg120, Tyr355, and Ser530) [2]. This steric bulk prevents it from entering the narrower COX-1 channel, conferring high selectivity and sparing the gastrointestinal mucosa.

G AA Arachidonic Acid COX2 COX-2 Enzyme (Arg120, Tyr355, Ser530) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 PGE2 / Inflammation PGH2->PGE2 Drug 4H,5H-imidazo[1,5-a] quinazolin-5-one Drug->COX2 Inhibits

Fig 1: Selective COX-2 inhibition pathway by imidazoquinazolinone derivatives.

In Vitro Efficacy Profile

In vitro assays demonstrate that functionalized imidazoquinazolinones exhibit nanomolar to low-micromolar potency. Their lipophilicity allows excellent cellular permeability, making them highly effective in isolated enzyme and cell-culture models.

Quantitative In Vitro Data Summary
Compound / ScaffoldPrimary TargetIn Vitro IC₅₀ (µM)Reference DrugRef IC₅₀ (µM)
Imidazoquinazolinone (Derivative 14c) COX-2 (Inflammation)0.85Indomethacin0.90
Imidazoquinazolinone (Derivative 5a) MCF7 (Cytotoxicity)10.6Mitoxantrone~12.5
Protocol: Self-Validating COX-1/COX-2 Isozyme Selectivity Assay

To accurately measure in vitro efficacy, researchers must account for the slow-binding kinetics typical of tricyclic heterocycles.

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA.

    • Causality: Hematin is an absolute requirement as a cofactor for the peroxidase activity of cyclooxygenases; without it, the enzyme remains inactive.

  • Compound Incubation: Dissolve the imidazoquinazolinone test compound in DMSO (ensure final assay DMSO concentration is <1% to prevent solvent-induced protein denaturation). Pre-incubate the compound with the enzyme at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical. Imidazoquinazolines often exhibit time-dependent, slow-binding inhibition kinetics; skipping this step will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 100 µM arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Causality: TMPD acts as an electron donor (co-substrate) for the peroxidase reaction. Its oxidation yields a measurable colorimetric signal at 590 nm.

  • Validation Controls: Run parallel wells with Indomethacin (positive control) and a vehicle-only well (negative control) to calculate the Z'-factor and validate the assay window.

In Vivo Efficacy Profile

Translating in vitro potency to in vivo efficacy requires strict adherence to pharmacokinetic parameters. Most 4H,5H-imidazo[1,5-a]quinazolin-5-one derivatives comply with Lipinski’s Rule of Five, exhibiting calculated absorption percentages (%ABS) between 61% and 85% [1].

Protocol: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory Translation)

To validate the in vivo systemic response of the COX-2 inhibition observed in vitro, the carrageenan model is the gold standard.

  • Animal Preparation & Dosing: Fast adult male Wistar rats for 12 hours (water ad libitum). Administer the imidazoquinazolinone compound orally (p.o.) suspended in 0.5% carboxymethyl cellulose (CMC).

    • Causality: Fasting ensures uniform gastric emptying, preventing food-drug interactions and ensuring consistent absorption of the lipophilic compound.

  • Induction of Inflammation: Exactly 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Causality: The 60-minute window aligns with the Tmax​ of most Lipinski-compliant imidazoquinazolines, ensuring peak plasma concentration precisely when the inflammatory insult begins.

  • Plethysmometric Measurement: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-injection.

    • Causality: The 3-hour mark is the critical efficacy endpoint. The first hour of edema is driven by histamine and serotonin, whereas the 3-hour peak is exclusively mediated by prostaglandin release (COX-2 dependent). Efficacy at 3 hours directly confirms in vivo COX-2 target engagement.

In Vitro vs In Vivo Translation Comparison

The translation from a controlled in vitro environment to a complex in vivo system introduces variables such as hepatic clearance and plasma protein binding.

G InVitro In Vitro Efficacy (Target Binding) PK Pharmacokinetics (Absorption, Rule of 5) InVitro->PK Translates via Metabolism Metabolic Stability (Hepatic Clearance) PK->Metabolism InVivo In Vivo Efficacy (Systemic Response) Metabolism->InVivo Determines

Fig 2: Pharmacokinetic factors bridging in vitro target binding to in vivo efficacy.

Translation Metrics Table
MetricIn Vitro ParameterIn Vivo ParameterTranslation Efficiency & Causality
Target Engagement COX-2 IC₅₀: < 1 µMPaw Edema Inhibition: > 60% at 3hHigh: The lipophilic core ensures excellent tissue penetration, reaching the inflamed site effectively.
Cytotoxicity MCF7 IC₅₀: ~10 µMTumor Volume ReductionModerate: High plasma protein binding of the tricyclic core can reduce the free-drug fraction available to the tumor microenvironment.
Pharmacokinetics %ABS: 61 - 84%Oral Bioavailability (F)Good: Excellent intestinal absorption, though susceptible to first-pass hepatic metabolism depending on the substituents at the 4-position.

Alternatives Comparison

How does the 4H,5H-imidazo[1,5-a]quinazolin-5-one scaffold compare to commercially available alternatives?

Feature4H,5H-imidazo[1,5-a]quinazolin-5-oneIndomethacin (Standard)Celecoxib (COX-2 Selective)
Enzyme Selectivity Moderate to High COX-2 SelectivityNon-selective (COX-1/2)High COX-2 Selectivity
GI Toxicity Profile Low (due to COX-1 sparing)High (Highly Ulcerogenic)Low
Pharmacological Scope Dual Action (Analgesic + Cytotoxic)Single Action (Analgesic)Single Action (Analgesic)
Development Stage Preclinical / Lead OptimizationFDA ApprovedFDA Approved

References

  • Georgey H. Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. Molecules. 2014; 19(3):3777-3792. Available at:[Link]

  • Hassanein HH, Georgey HH, Fouad MA, El Kerdawy AM, Said MF. Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors. Future Med Chem. 2017; 9(6):553-578. Available at:[Link]

Comparative Guide: Catalytic Efficiency in 4H,5H-Imidazo[1,5-a]quinazolin-5-one Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H,5H-imidazo[1,5-a]quinazolin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, highly valued for its potent analgesic properties and selective COX-2 inhibition capabilities[1]. As drug development accelerates, the demand for sustainable, high-yielding, and scalable synthetic routes to this core has intensified.

Historically, constructing this fused tricyclic system required harsh stoichiometric oxidants or complex multi-step sequences. Today, modern catalytic strategies have revolutionized its synthesis. This guide provides an objective, data-driven comparison of three leading methodologies: Iodine-Promoted Thermal Oxidation [2], Microwave-Assisted Acid Catalysis [3], and Electrochemical Redox-Mediated Amination [4]. By analyzing the mechanistic causality and experimental efficiency of each route, this guide equips synthetic chemists with the insights needed to select the optimal pathway for their specific research or scale-up needs.

Mechanistic Overview & Pathway Visualization

The synthesis of the imidazo[1,5-a]quinazolin-5-one core generally proceeds through one of two primary disconnections: the dual C(sp3)–H amination of 2-methylquinazolin-4(3H)-ones, or the cyclodehydration of anthranilamide-derived intermediates.

SynthesisRoutes SM1 2-Methylquinazolin-4(3H)-one + Benzylamine Cat1 Route A: I2 / O2 Thermal Oxidation SM1->Cat1 Cat2 Route C: Electrolysis n-Bu4NI Mediator SM1->Cat2 SM2 Anthranilamide + Boc-amino acid Cat3 Route B: Microwave p-TSA Catalyst SM2->Cat3 Int1 Imine Intermediate (Dual C-H Amination) Cat1->Int1 Oxidative Coupling Cat2->Int1 Anodic Oxidation Int2 Quinazolinone Intermediate Cat3->Int2 Condensation Product 4H,5H-imidazo[1,5-a]quinazolin-5-one Int1->Product Annulation Int2->Product Cyclodehydration

Fig 1. Divergent catalytic pathways for synthesizing the 4H,5H-imidazo[1,5-a]quinazolin-5-one core.

Comparative Analysis of Catalytic Routes

Route A: Metal-Free Iodine-Promoted Tandem Oxidative Condensation

This route utilizes molecular iodine ( I2​ ) as a mild, metal-free catalyst and molecular oxygen ( O2​ ) as the terminal oxidant[2].

  • Causality: Iodine activates the benzylic C(sp3)–H bond, facilitating an initial condensation to form an imine intermediate. The continuous bubbling of O2​ reoxidizes the generated iodide ( I− ) back to I2​ , closing the catalytic cycle. While highly atom-economical, the thermal barrier for the subsequent annulation requires prolonged heating (110 °C).

Route B: Microwave-Assisted Acid-Catalyzed Cyclodehydration

This two-step, one-pot procedure condenses anthranilamide with Boc-amino acids using p-toluenesulfonic acid (p-TSA) under microwave irradiation[3].

  • Causality: p-TSA protonates the carbonyl oxygen, dramatically increasing its electrophilicity. Microwave irradiation provides rapid, localized superheating via dipolar polarization. This localized heating drastically reduces the reaction time from hours to minutes and drives the equilibrium forward by efficiently expelling water during the cyclodehydration step.

Route C: Electrochemical Dual C(sp3)–H Amination

An advanced, chemical oxidant-free approach utilizing tetrabutylammonium iodide ( n−Bu4​NI ) as a redox mediator in an undivided electrochemical cell[4].

  • Causality: Instead of thermal energy and O2​ , this route uses electrical current. At the anode, I− is oxidized to active iodine species ( I2​ or I+ ), which mediate the C–H functionalization. At the cathode, protons are reduced to H2​ gas. This paired electrolysis completely eliminates the need for external chemical oxidants and operates efficiently at room temperature.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) that allow the chemist to visually or instrumentally verify the reaction's progress.

Protocol A: Thermal I2​ / O2​ Oxidation
  • Setup: In a 10 mL sealed tube, combine 2-methylquinazolin-4(3H)-one (1.0 mmol), benzylamine (1.5 mmol), and I2​ (0.2 mmol, 20 mol%) in DMSO (3 mL).

  • Atmosphere: Purge the vessel with O2​ and maintain under an O2​ balloon (1 atm).

    • Self-Validation (Visual): The solution will initially turn deep purple/brown due to molecular iodine. As O2​ continuously regenerates I2​ from I− , the mixture will maintain a persistent amber hue, validating an active catalytic cycle.

  • Reaction: Heat the mixture to 110 °C for 12–16 hours.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ .

    • Self-Validation (Chemical): Immediate decolorization confirms the successful neutralization of residual active iodine. Extract with EtOAc and purify via silica gel chromatography.

Protocol B: Microwave-Assisted Cyclodehydration
  • Setup: In a 10 mL microwave-safe vial, mix anthranilamide (1.0 mmol), the corresponding Boc-amino acid (1.1 mmol), and p-TSA (0.1 mmol, 10 mol%). Add ethanol (1 mL) to ensure homogeneous microwave absorption.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 W, targeting 120 °C for 20 minutes.

    • Self-Validation (Instrumental): The IR sensor should register a rapid temperature ramp to 120 °C within 45 seconds. A stable pressure curve indicates controlled solvent reflux without runaway exothermic decomposition.

  • Workup: Cool rapidly via compressed air.

    • Self-Validation (Visual): The immediate precipitation of the product upon cooling confirms successful cyclodehydration. Filter, wash with cold ethanol, and dry.

Protocol C: Electrochemical Amination
  • Setup: Assemble an undivided electrochemical cell equipped with a graphite rod anode and a platinum plate cathode.

  • Electrolyte: Dissolve 2-methylquinazolin-4(3H)-one (1.0 mmol), benzylamine (1.2 mmol), and n−Bu4​NI (0.1 mmol, 10 mol%) in an CH3​CN / H2​O (4:1) mixture (5 mL).

  • Electrolysis: Apply a constant current of 15 mA at room temperature for 4–6 hours.

    • Self-Validation (Instrumental & Visual): A stable cell voltage (typically 2.5–3.5 V) confirms proper electrolyte dissolution and circuit integrity. The continuous evolution of fine gas bubbles ( H2​ ) at the Pt cathode validates that the anodic oxidation cycle is actively paired with cathodic reduction.

  • Workup: Terminate current when TLC confirms complete consumption of the starting material. Extract with dichloromethane, concentrate, and purify.

Data Presentation & Catalytic Efficiency Comparison

The following table synthesizes the quantitative performance metrics of the three catalytic routes, providing a clear basis for methodology selection.

ParameterRoute A: I2​ / O2​ ThermalRoute B: MW-Assisted AcidRoute C: Electrochemical
Catalyst / Mediator I2​ (20 mol%)p-TSA (10 mol%) n−Bu4​NI (10 mol%)
Energy Source Convective Heating (110 °C)Microwave (150 W, 120 °C)Electrical Current (15 mA, rt)
Reaction Time 12 - 16 hours15 - 30 minutes4 - 6 hours
Typical Yield 75 - 85%80 - 92%82 - 90%
Atom Economy Moderate (Generates H2​O )High (Generates H2​O )Very High (Generates H2​ )
Scalability Good (Standard reactors)Poor (Penetration depth limits)Excellent (Flow-cell adaptable)
E-factor (Est.) 15 - 255 - 10< 5

Conclusion & Expert Recommendation

The selection of a synthesis route for 4H,5H-imidazo[1,5-a]quinazolin-5-ones must be dictated by the specific goals of the research program:

  • For rapid SAR (Structure-Activity Relationship) library generation: Route B (Microwave) is unmatched. The 20-minute reaction time allows for high-throughput synthesis, though it is fundamentally limited in scale-up due to microwave penetration depth constraints.

  • For sustainable, pilot-scale manufacturing: Route C (Electrochemical) is the superior choice. Operating at room temperature without external chemical oxidants, it boasts the lowest E-factor and can be seamlessly transitioned into continuous-flow electrochemical cells.

  • For standard laboratory environments: Route A (Thermal I2​ / O2​ ) remains a highly reliable, robust method that requires no specialized equipment (e.g., potentiostats or microwave reactors), making it universally accessible despite its longer reaction times.

Sources

Safety Operating Guide

4H,5H-Imidazo[1,5-a]quinazolin-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug development workflows, I frequently consult on the lifecycle management of complex pharmaceutical intermediates. 4H,5H-Imidazo[1,5-a]quinazolin-5-one (CAS: 1206450-70-5) is a fused bicyclic nitrogenous heterocycle. While highly valuable in medicinal chemistry for its bioactivity, its structural stability—driven by the aromaticity of the quinazoline and imidazole rings—makes it highly recalcitrant to natural degradation.

Proper disposal of this compound extends beyond basic laboratory compliance; it requires a mechanistic understanding of how nitrogen-rich aromatic systems behave under thermal and biological stress. Improper disposal can lead to environmental persistence and the generation of toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN) during incomplete combustion.

Here is the definitive operational guide for the safe handling, segregation, and disposal of 4H,5H-Imidazo[1,5-a]quinazolin-5-one waste streams.

Quantitative Waste Characterization

Before executing a disposal protocol, it is critical to understand the physicochemical parameters of the waste stream. The table below summarizes the quantitative and qualitative data that dictate our disposal methodology.

ParameterValue / CharacteristicOperational Causality & Disposal Impact
Chemical Class Nitrogenous HeterocycleHigh N-content requires specialized NOx scrubbing during thermal destruction.
RCRA Status Unlisted (Characteristic dependent)Must be evaluated for toxicity/ignitability based on the carrier solvent used in the lab.
Aqueous Recalcitrance HighResists standard biological degradation; requires advanced oxidation pre-treatment [1].
Thermal Stability High (Fused aromatic rings)Necessitates incineration temperatures exceeding 1000°C to ensure complete ring cleavage.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step in this protocol includes a verification mechanism. Do not treat this compound as standard organic waste; its nitrogenous nature requires strict segregation.

Phase 1: Source Segregation and Containment

Causality: Mixing nitrogen-rich heterocyclic waste with general halogenated solvents alters the required incineration temperature and complicates the emission scrubbing process.

  • Isolate Solid Waste: Collect all contaminated consumables (e.g., silica gel from column chromatography, filter papers, and PPE) in a dedicated, leak-proof High-Density Polyethylene (HDPE) container.

    • Verification: Ensure the container is explicitly labeled "Solid Heterocyclic Pharmaceutical Waste - Toxic."

  • Segregate Liquid Waste: Separate organic solvent waste containing 4H,5H-Imidazo[1,5-a]quinazolin-5-one from general aqueous waste. Further segregate into Halogenated (e.g., Dichloromethane extracts) and Non-Halogenated (e.g., Ethyl Acetate/Hexane mixtures) streams.

    • Verification: Perform a visual phase-separation check. Ensure pH is neutral (pH 6-8) to prevent unexpected reactions in the waste carboy.

Phase 2: High-Temperature Incineration (For Solids and Organics)

Causality: Standard municipal incineration operates at lower temperatures, which allows fused imidazole-quinazoline rings to undergo incomplete combustion, releasing toxic HCN and NOx gases.

  • Route to Licensed TSDF: Contract a Resource Conservation and Recovery Act (RCRA) permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Specify Thermal Requirements: Mandate that the waste be subjected to high-temperature rotary kiln incineration (exceeding 1000°C) equipped with selective catalytic reduction (SCR) or wet scrubbers for NOx abatement.

    • Verification: Obtain a Certificate of Destruction (CoD) from the TSDF confirming the incineration temperature and emission compliance.

Phase 3: Advanced Oxidation for Aqueous Effluents

Causality: Trace amounts of 4H,5H-Imidazo[1,5-a]quinazolin-5-one often end up in aqueous wash streams. Standard biological treatments, such as Membrane Bioreactors (MBRs), are ineffective because microbial communities cannot easily cleave the fused heterocyclic rings [1].

  • Implement Electro-Fenton / Anodic Oxidation: For process-scale aqueous waste, subject the effluent to an Advanced Oxidation Process (AOP). Applying an electric current in the presence of iron catalysts generates highly reactive hydroxyl radicals (•OH) that attack the electron-rich nitrogenous rings, achieving up to 97% degradation [2].

  • Biological Polish: Once the heterocyclic rings are cleaved into smaller, biodegradable aliphatic intermediates, route the effluent to a standard MBR for final biological degradation.

    • Verification: Monitor Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) before and after AOP treatment to confirm ring cleavage prior to biological discharge, ensuring compliance with EPA Pharmaceutical Manufacturing Effluent Guidelines [3].

Waste Routing & Treatment Pathway

The following diagram illustrates the logical workflow for segregating and neutralizing 4H,5H-Imidazo[1,5-a]quinazolin-5-one waste streams based on their physical state.

G Start 4H,5H-Imidazo[1,5-a]quinazolin-5-one Waste Generation Liquid Organic Liquid Waste (Halogenated/Non-Halogenated) Start->Liquid Solid Solid Waste (Silica/PPE/Residues) Start->Solid Aqueous Aqueous Waste (Trace Contaminants) Start->Aqueous Incineration High-Temp Incineration (>1000°C) with NOx Scrubbing Liquid->Incineration Solid->Incineration AOP Advanced Oxidation Process (Electro-Fenton/Ozonation) Aqueous->AOP Bio Membrane Bioreactor (MBR) Biological Degradation AOP->Bio

Waste routing workflow for nitrogenous heterocyclic pharmaceutical intermediates.

References

  • Pharmaceutical Manufacturing Effluent Guidelines - Final Rule. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Removal of selected nitrogenous heterocyclic compounds in biologically pretreated wastewater using the catalytic ozonation process combined with MBR. PubMed / National Institutes of Health. Available at: [Link]

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Water Environment Research. Available at: [Link]

Sources

Personal protective equipment for handling 4H,5H-Imidazo[1,5-a]quinazolin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a self-validating system of risk mitigation. When working with novel nitrogen-containing heterocycles like 4H,5H-Imidazo[1,5-a]quinazolin-5-one (CAS: 1206450-70-5) [1], laboratory personnel must assume high pharmacological potency and design their operational workflows accordingly.

Hazard Assessment & Causality

Structurally, imidazoquinazolines represent a privileged scaffold in drug discovery. Derivatives of this class exhibit potent biological activities, including targeted cytotoxicity against human mammary carcinoma cell lines ()[2] and profound interference with megakaryocyte maturation via phosphodiesterase inhibition ()[3].

Because 4H,5H-Imidazo[1,5-a]quinazolin-5-one is a research chemical lacking a formal Occupational Exposure Limit (OEL), it must be handled under the National Institute for Occupational Safety and Health (NIOSH) Occupational Exposure Banding (OEB) framework ()[4]. Due to its unknown toxicological profile and structural alerts for biological activity, it defaults to an OEB 3 or OEB 4 classification. This requires rigorous containment strategies to prevent inhalation of aerosolized powders and transdermal absorption.

Quantitative PPE Requirements

The following table summarizes the required Personal Protective Equipment (PPE) based on the scale of operation. The causality behind each requirement ensures that the chosen equipment directly neutralizes the physical hazard of the API powder.

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg)Causality / Rationale
Respiratory N95 or P100 Particulate RespiratorPowered Air-Purifying Respirator (PAPR)Prevents inhalation of highly active aerosolized API dust during transfer.
Dermal (Hands) Double Nitrile Gloves (Standard)Double Nitrile (Extended cuff inner)Mitigates transdermal absorption; allows outer glove shedding if contaminated without exposing skin.
Body Disposable Tyvek Lab CoatFull Tyvek Coverall (Category III)Prevents microscopic powder accumulation on personal clothing.
Eye/Face Unvented Safety GogglesPAPR Hood / Face ShieldPrevents ocular mucosal absorption of fine particulates. Standard safety glasses are insufficient.

Step-by-Step Operational Protocol

To ensure trustworthiness in your safety protocols, every action must be self-validating. Follow this methodology for handling 4H,5H-Imidazo[1,5-a]quinazolin-5-one.

Phase 1: Engineering Controls & Pre-Check

  • Action: Ensure the fume hood or ventilated balance enclosure (VBE) is operational.

  • Self-Validation (The Kimwipe Test): Tape a 1-inch strip of a Kimwipe to the bottom sash of the fume hood. If it pulls steadily inward, your containment draft is validated. Do not proceed if the airflow is turbulent or stagnant.

Phase 2: The "Inside-Out" Donning Protocol

  • Causality: Layering ensures that if the outer layer is breached, the inner layer remains sterile and uncontaminated.

  • Step 1: Don standard nitrile gloves (inner layer).

  • Step 2: Don the Tyvek lab coat, ensuring the cuffs sit over the inner gloves.

  • Step 3: Don the N95/P100 respirator and unvented safety goggles.

  • Step 4: Don extended-cuff nitrile gloves (outer layer), pulling them over the Tyvek cuffs to create a seamless, impenetrable seal.

Phase 3: Handling and Weighing

  • Causality: Imidazoquinazoline powders can carry electrostatic charges, causing them to repel from spatulas and aerosolize into the breathing zone.

  • Step 1: Use an anti-static zero-stat gun on the weighing boat prior to dispensing the powder.

  • Step 2: Weigh the compound using a dedicated micro-spatula.

  • Step 3: Cap the source vial immediately after use to minimize ambient exposure.

Phase 4: Decontamination & Spill Response

  • Causality: Imidazoquinazolines are generally hydrophobic. A purely aqueous wipe will merely smear the compound across the benchtop.

  • Step 1: Wipe the balance and surrounding area with a Kimwipe soaked in 70% Isopropanol or Methanol to solubilize the organic residue.

  • Step 2: Follow with a 10% sodium hypochlorite (bleach) wipe to chemically degrade the heterocyclic ring system.

  • Step 3: Perform a final Deionized (DI) water wipe to remove corrosive bleach residue.

Phase 5: Doffing & Waste Segregation

  • Causality: Doffing is the highest-risk step for secondary exposure.

  • Step 1: Remove outer gloves inside the fume hood and dispose of them in a hazardous solid waste bin.

  • Step 2: Remove goggles and respirator.

  • Step 3: Remove the Tyvek coat by rolling it inside-out, trapping any potential dust inside the fold.

  • Step 4: Remove inner gloves last. Wash hands immediately with soap and water.

Workflow Visualization

Workflow Start 1. Engineering Controls Verify Negative Pressure Donning 2. PPE Donning Inside-Out Layering Start->Donning Flow Verified Handling 3. Chemical Handling 4H,5H-Imidazo[1,5-a]quinazolin-5-one Donning->Handling PPE Secured Decon 4. Decontamination Solvent & Aqueous Wipe Handling->Decon Task Complete Doffing 5. PPE Doffing Aseptic Removal Decon->Doffing Area Cleaned Waste 6. Waste Disposal OEB-Rated Segregation Doffing->Waste Segregated

Workflow for the safe handling, decontamination, and disposal of 4H,5H-Imidazo[1,5-a]quinazolin-5-one.

References

  • Georgey, H. "Synthesis, cytotoxic activity and 2D-QSAR study of some imidazoquinazoline derivatives." Molecules, 2014.[Link]

  • Tefferi, A., et al. "Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications." Mayo Clinic / Haematologica, 1997.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "The NIOSH Occupational Exposure Banding Process for Chemical Risk Management." Centers for Disease Control and Prevention (CDC), 2019.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.